molecular formula C4H9Cl B165301 2-Chlorobutane CAS No. 78-86-4

2-Chlorobutane

Cat. No.: B165301
CAS No.: 78-86-4
M. Wt: 92.57 g/mol
InChI Key: BSPCSKHALVHRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobutane (CAS 78-86-4), also known as sec-butyl chloride, is a colorless, volatile liquid with the formula C₄H₉Cl. It is a valuable intermediate and solvent in organic synthesis due to its reactive chlorine atom, which serves as a versatile functional handle for further chemical transformations . This compound is particularly useful as a precursor in the preparation of Active Pharmaceutical Ingredients (APIs), plasticizers, rubber, resins, and surfactants . Its primary research value lies in its role as a substrate in fundamental organic reactions, including nucleophilic substitution (SN1 and SN2) and elimination reactions (E2) . When reacted with a strong base, such as an alcoholic solution of potassium hydroxide, it undergoes dehydrohalogenation to form but-1-ene and but-2-ene, with the latter being the major product according to Saytzeff's rule . Furthermore, this compound can be used to prepare a Grignard reagent, enabling the formation of new carbon-carbon bonds for the synthesis of more complex organic molecules . As a secondary alkyl halide, its reaction pathway is sensitive to conditions, making it an excellent model compound for mechanistic studies . This compound is immiscible with water and is typically supplied with a purity of 98% or higher . This product is For Research Use Only . It is not intended for diagnostic or therapeutic use, or for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPCSKHALVHRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023966
Record name 2-Chlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, dl-Form: Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Aldrich MSDS]
Record name Butane, 2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chlorobutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9641
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

157.0 [mmHg]
Record name 2-Chlorobutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9641
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

78-86-4
Record name 2-Chlorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV999R2773
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chlorobutane from 2-Butanol: Mechanism and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-chlorobutane from 2-butanol, tailored for researchers, scientists, and professionals in drug development. This document details the underlying reaction mechanism, presents relevant quantitative data, and offers a detailed experimental protocol for the synthesis.

Reaction Mechanism: A Nucleophilic Substitution Approach

The synthesis of this compound from 2-butanol proceeds via a nucleophilic substitution reaction, where the hydroxyl (-OH) group of the alcohol is replaced by a chlorine atom.[1] Given that 2-butanol is a secondary alcohol, the reaction mechanism is predominantly S_N_1 (Substitution Nucleophilic Unimolecular).[2][3] This is a multi-step process that involves the formation of a carbocation intermediate.[2][4]

The overall reaction is as follows:

CH₃CH(OH)CH₂CH₃ + HCl → CH₃CHClCH₂CH₃ + H₂O[5]

The S_N_1 mechanism can be broken down into three key steps:

  • Protonation of the Hydroxyl Group: The reaction is typically catalyzed by a strong acid, such as concentrated hydrochloric acid, often with the addition of a Lewis acid like zinc chloride.[6][7] The hydroxyl group of 2-butanol is a poor leaving group. The acid catalyst protonates the oxygen atom of the hydroxyl group, converting it into a much better leaving group: water (H₂O).[2][3]

  • Formation of a Carbocation: The protonated hydroxyl group (oxonium ion) departs as a water molecule, leaving behind a secondary carbocation at the second carbon position.[2] This step is the slowest and, therefore, the rate-determining step of the S_N_1 reaction.[4][8] The rate of this reaction is dependent only on the concentration of the substrate (2-butanol).[9]

  • Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile, attacks the planar carbocation.[2] This attack can occur from either face of the carbocation, which would result in a racemic mixture of (R)-2-chlorobutane and (S)-2-chlorobutane if the starting material were chiral and the reaction were purely S_N_1.

Below is a diagram illustrating the S_N_1 reaction pathway for the synthesis of this compound.

SN1_Mechanism cluster_reactants Step 1: Protonation cluster_intermediate Step 2: Carbocation Formation cluster_products Step 3: Nucleophilic Attack 2-Butanol CH₃CH(OH)CH₂CH₃ HCl + HCl Protonated_Alcohol CH₃CH(OH₂⁺)CH₂CH₃ Carbocation CH₃CH⁺CH₂CH₃ Protonated_Alcohol->Carbocation Slow (Rate-Determining) This compound CH₃CHClCH₂CH₃ Carbocation->this compound Fast Water + H₂O Chloride + Cl⁻

Caption: S_N_1 reaction mechanism for the synthesis of this compound from 2-butanol.

It is important to note that secondary alcohols can also undergo S_N_2 reactions.[3] The reaction conditions, such as the solvent and the concentration of the nucleophile, can influence the predominant pathway. Additionally, elimination reactions (E1 and E2) can occur as side reactions, leading to the formation of butene isomers (1-butene and 2-butene).[2]

Quantitative Data

The yield of this compound can vary depending on the specific experimental conditions employed. Below is a summary of reported yields from different synthetic approaches.

Starting MaterialReagentsCatalystReported YieldPurityReference
2-ButanolConcentrated Hydrochloric AcidAnhydrous ZnCl₂73.07%N/A[6]
sec-Butanol30% Hydrochloric Acid Solution (Continuous Flow)Heat (95°C)90.3%99.6%[7]

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound from 2-butanol in a laboratory setting. This protocol is adapted from procedures for similar alcohols and should be performed with appropriate safety precautions in a fume hood.[10][11]

Materials and Reagents:

  • 2-Butanol

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Anhydrous Zinc Chloride (ZnCl₂) or Anhydrous Calcium Chloride (CaCl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Reflux Apparatus (Round-bottom flask, condenser, heating mantle)

  • Distillation Apparatus

  • Beakers, Erlenmeyer flasks, graduated cylinders

Experimental Workflow Diagram:

Workflow A 1. Reaction Setup: Combine 2-butanol, conc. HCl, and ZnCl₂ in a round-bottom flask. B 2. Reflux: Heat the mixture under reflux for the specified time. A->B C 3. Workup: Cool the mixture and transfer to a separatory funnel. Separate layers. B->C D 4. Washing: Wash the organic layer with saturated NaHCO₃ solution. C->D E 5. Brine Wash: Wash the organic layer with saturated NaCl solution. D->E F 6. Drying: Dry the organic layer with anhydrous MgSO₄. E->F G 7. Purification: Filter and distill the crude product to obtain pure this compound. F->G H 8. Characterization: Analyze the product using techniques such as GC-MS or NMR. G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-butanol and a catalytic amount of anhydrous zinc chloride.[6] Place the flask in an ice bath and slowly add concentrated hydrochloric acid while stirring.[7]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture using a heating mantle. Allow the reaction to reflux for approximately one hour.[6]

  • Workup and Separation: After the reflux period, allow the mixture to cool to room temperature. Transfer the contents of the flask to a separatory funnel. Two layers will form: an upper organic layer (crude this compound) and a lower aqueous layer.[12] Separate and discard the aqueous layer.

  • Washing with Sodium Bicarbonate: Add a saturated solution of sodium bicarbonate to the separatory funnel containing the organic layer.[10] Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas that evolves. This step neutralizes any remaining acid. Separate and discard the aqueous layer.

  • Washing with Brine: Wash the organic layer with a saturated sodium chloride solution (brine).[10][11] This helps to remove any remaining water from the organic layer. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the crude product.[11] Swirl the flask and let it stand for 10-15 minutes.

  • Purification by Distillation: Decant or filter the dried organic liquid into a clean, dry distillation flask. Purify the this compound by simple distillation.[11] Collect the fraction that boils in the expected range for this compound (approximately 68-70°C).

  • Characterization: The identity and purity of the final product can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy. The percentage yield should also be calculated.[6]

Safety Precautions:

  • Concentrated hydrochloric acid is highly corrosive and gives off harmful fumes. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

  • The reaction mixture and the final product are volatile and flammable. Ensure there are no open flames or ignition sources nearby.

  • Venting the separatory funnel is crucial, especially during the sodium bicarbonate wash, to prevent pressure buildup.[10]

References

An In-depth Technical Guide to the Physical Properties of sec-Butyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of sec-butyl chloride (2-chlorobutane). The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols for the determination of these properties. Furthermore, logical workflows for its synthesis are visualized to aid in understanding its preparation.

Core Physical and Chemical Properties

sec-Butyl chloride is a colorless liquid with a characteristic sharp, ethereal odor[1][2]. As a versatile solvent and an intermediate in organic synthesis, a thorough understanding of its physical properties is crucial for its application in pharmaceutical and chemical manufacturing[3][4].

Quantitative Physical Properties

The key physical properties of sec-butyl chloride are summarized in the table below. These values have been compiled from various literature sources.

PropertyValueCitations
Molecular Formula C₄H₉Cl[2][5][6][7][8][9][10]
Molecular Weight 92.57 g/mol [2][5][6][7][8][9][11]
Melting Point -141 to -132 °C[1][5][6][8][11][12][13]
Boiling Point 68 - 70 °C[1][2][5][6][8][11][12][13]
Density 0.873 g/mL at 25 °C[5][6][8][11][12]
Refractive Index (n_D) 1.396 at 20 °C[2][6][11][12][13]
Vapor Pressure 160 hPa at 20 °C[8][11]
Flash Point -15 °C[11][12]
Solubility in Water Approx. 1 g/L at 25 °C[2]
Solubility in Organic Solvents Miscible with alcohol and ether[2]
Dipole Moment 2.04 D[13]
Dielectric Constant 8.56[13]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of liquid organic compounds like sec-butyl chloride.

Determination of Boiling Point (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (0-100 °C range)

  • Small test tube (ignition tube)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or heating mantle)

  • Liquid paraffin or other suitable bath liquid

Procedure:

  • A small amount of sec-butyl chloride is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a Thiele tube or oil bath.

  • The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped when a continuous stream of bubbles is observed.

  • The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used to determine the density of a liquid.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermostatic bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately.

  • The pycnometer is filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume of the pycnometer is then determined.

  • The pycnometer is dried and filled with sec-butyl chloride.

  • The filled pycnometer is again placed in the thermostatic bath to reach the desired temperature.

  • The pycnometer filled with the sample is weighed.

  • The density is calculated by dividing the mass of the sec-butyl chloride by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Acetone or ethanol for cleaning

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent (e.g., acetone) and allowed to dry.

  • A few drops of sec-butyl chloride are placed on the surface of the prism.

  • The prisms are closed and the light source is adjusted to illuminate the field of view.

  • The refractometer is adjusted until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

  • The refractive index is read from the scale. The temperature should also be recorded, as the refractive index is temperature-dependent.

Determination of Solubility

The solubility of sec-butyl chloride in water and other solvents can be determined qualitatively.

Apparatus:

  • Test tubes

  • Pipettes or droppers

  • Vortex mixer (optional)

Procedure for Water Solubility:

  • Approximately 1 mL of distilled water is placed in a test tube.

  • A few drops of sec-butyl chloride are added to the test tube.

  • The mixture is shaken vigorously for 1-2 minutes.

  • The mixture is allowed to stand and observed. If two distinct layers form, the substance is considered immiscible or sparingly soluble. If a single homogeneous phase results, it is soluble. For sec-butyl chloride, two layers are expected, indicating its low solubility in water.

Synthesis Workflow

sec-Butyl chloride is commonly synthesized via a nucleophilic substitution reaction from sec-butanol. The following diagram illustrates the workflow for its preparation using hydrochloric acid. This is a typical S(_N)1 reaction.

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup cluster_purification Purification sec_butanol sec-Butanol mixing Mixing and Shaking in Separatory Funnel sec_butanol->mixing hcl Concentrated HCl hcl->mixing separation Layer Separation mixing->separation Reaction wash_bicarb Wash with NaHCO₃ Solution separation->wash_bicarb Organic Layer wash_water Wash with Water wash_bicarb->wash_water drying Dry with Anhydrous CaCl₂ wash_water->drying distillation Distillation drying->distillation product sec-Butyl Chloride distillation->product Purified Product

Caption: Synthesis workflow of sec-butyl chloride from sec-butanol.

References

An In-depth Technical Guide to the Molecular Geometry and Polarity of 2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and polarity of 2-chlorobutane, a chiral haloalkane of significant interest in stereoselective synthesis and as a model system for conformational analysis. This document details the structural parameters, including bond lengths, bond angles, and dihedral angles, for its stable conformers. The determination of these parameters through experimental techniques, primarily gas-phase electron diffraction (GED), and computational methods is discussed. Furthermore, the influence of conformational changes on the molecule's overall polarity is examined. All quantitative data is presented in structured tables for clarity, and key concepts are visualized using DOT language diagrams.

Introduction

This compound (C₄H₉Cl) is a secondary alkyl halide that exists as a pair of enantiomers, (R)- and (S)-2-chlorobutane, due to the presence of a stereocenter at the second carbon atom. The molecule's flexibility, arising from rotation around its carbon-carbon single bonds, leads to the existence of several conformers with distinct potential energies and geometries. Understanding the three-dimensional structure of these conformers is crucial for predicting the molecule's reactivity, spectroscopic properties, and interactions in biological systems. This guide synthesizes experimental and theoretical data to provide a detailed structural and electronic description of this compound.

Molecular Geometry

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. This arrangement is not static but rather a dynamic equilibrium of several conformers. The most stable conformers are staggered arrangements that minimize steric hindrance.

Conformational Analysis

Rotation around the C2-C3 bond of this compound gives rise to three stable staggered conformers: gauche+ (G+), anti (A), and gauche− (G−). The G+ and G- conformers are enantiomeric.[1] These conformers are characterized by the dihedral angle between the C1-C2 bond and the C3-C4 bond.

  • G+ Conformer: The methyl group (C1) and the ethyl group (C4) are positioned at a dihedral angle of approximately +60°.

  • A Conformer: The methyl group (C1) and the ethyl group (C4) are positioned at a dihedral angle of approximately 180°.

  • G- Conformer: The methyl group (C1) and the ethyl group (C4) are positioned at a dihedral angle of approximately -60° (or 300°).

The relative stability of these conformers has been investigated through both experimental and computational methods. Combined gas-phase electron diffraction (GED) and ab initio molecular orbital calculations have shown that the G+ conformer is the most abundant, followed by the A and then the G- conformer at room temperature.[1]

Data Presentation: Structural Parameters

The following tables summarize the key structural parameters for the conformers of this compound, derived from experimental data and computational studies.

Table 1: Experimental and Calculated Bond Lengths of this compound (G+ Conformer)

BondExperimental (GED, rg) / ÅCalculated (ab initio) / Å
C-Cl1.825 ± 0.0051.812
C-C (avg)1.532 ± 0.0031.527 - 1.535
C-H (avg)1.114 ± 0.0041.085 - 1.093

Table 2: Experimental and Calculated Bond Angles of this compound (G+ Conformer)

AngleExperimental (GED, ∠α) / °Calculated (ab initio) / °
∠C1-C2-C3111.5 ± 1.6112.1
∠C2-C3-C4113.3 ± 0.5112.9
∠Cl-C2-C1110.4 ± 0.9109.8
∠Cl-C2-C3109.1 (assumed)109.3

Table 3: Calculated Dihedral Angles and Relative Energies of this compound Conformers

ConformerDihedral Angle (∠C1-C2-C3-C4) / °Relative Energy (kcal/mol)
G+64.80.00
A178.90.35
G--65.10.00

Polarity

The polarity of this compound arises from the difference in electronegativity between the carbon and chlorine atoms, which creates a significant dipole moment in the C-Cl bond. The overall molecular polarity is the vector sum of all bond dipoles and is dependent on the molecular geometry.

The experimentally determined dipole moment for this compound is approximately 2.04 D. Due to the molecule's conformational flexibility, this value represents a population-weighted average of the dipole moments of the individual conformers. The different spatial arrangements of the C-Cl bond relative to the alkyl framework in the G+, A, and G- conformers result in slightly different dipole moments for each. Computational studies suggest that the gauche conformers have a slightly higher dipole moment than the anti conformer.

Experimental Protocols

The determination of the molecular geometry of this compound in the gas phase has been primarily achieved through Gas-Phase Electron Diffraction (GED), often in conjunction with computational modeling.

Gas-Phase Electron Diffraction (GED)

Principle: GED is a powerful technique for determining the structure of molecules in the gas phase, where intermolecular interactions are minimal. A high-energy beam of electrons is directed at a jet of the gaseous sample. The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings. The analysis of the scattering intensity as a function of the scattering angle provides information about the internuclear distances within the molecule.

Methodology for this compound:

  • Sample Introduction: A liquid sample of this compound is vaporized and introduced into a high-vacuum chamber through a nozzle, forming a molecular beam.

  • Electron Beam Generation: An electron gun generates a monochromatic beam of high-energy electrons (typically 40-60 keV).

  • Scattering: The electron beam intersects the molecular beam, and the electrons are scattered by the this compound molecules.

  • Data Collection: The scattered electrons are detected by a photographic plate or a CCD detector, capturing the diffraction pattern.

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This involves subtracting the atomic scattering background to isolate the molecular scattering component. The resulting data is then used in a least-squares refinement process, often guided by theoretical models from ab initio or DFT calculations, to determine the bond lengths, bond angles, and torsional angles of the different conformers present in the gas stream.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the structure and analysis of this compound.

Caption: Molecular connectivity of this compound.

Conformational_Analysis_Workflow cluster_exp Experimental cluster_comp Computational GED Gas-Phase Electron Diffraction Data Scattering Data GED->Data AbInitio Ab Initio Calculations Model Theoretical Model AbInitio->Model Refinement Least-Squares Refinement Data->Refinement Model->Refinement Structure Molecular Structure (Bond Lengths, Angles) Refinement->Structure

Caption: Workflow for determining this compound's structure.

Polarity_Concept Electronegativity Electronegativity Difference (Cl > C) BondDipole C-Cl Bond Dipole Electronegativity->BondDipole VectorSum Vector Sum of Bond Dipoles BondDipole->VectorSum Conformers Molecular Geometry (G+, A, G- Conformers) Conformers->VectorSum MolecularDipole Overall Molecular Dipole Moment VectorSum->MolecularDipole

Caption: Factors determining the polarity of this compound.

References

Spectroscopic Analysis of 2-Chlorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-chlorobutane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and key aspects of the data are visualized through diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound (CH₃CHClCH₂CH₃), both ¹H and ¹³C NMR spectra offer unique insights into its atomic arrangement.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound displays four distinct signals, corresponding to the four unique proton environments in the molecule.[1] The integration ratio of these signals is 3:1:2:3, which aligns with the number of protons in each environment.[1]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (next to CH₂)~1.0Triplet3H
CH₃ (next to CHCl)~1.5Doublet3H
CH₂~1.7Multiplet2H
CHCl~4.0Hextet1H

Diagram of this compound with Proton Assignments for ¹H NMR

A diagram illustrating the four unique proton environments in this compound.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum of this compound shows four signals, indicating four distinct carbon environments.[2] The chemical shifts are influenced by the electronegativity of the chlorine atom, with the carbon atom bonded directly to the chlorine (CHCl) appearing most downfield.[2]

Signal AssignmentChemical Shift (δ, ppm)
CH₃ (terminal)~11
CH₃ (adjacent to CHCl)~25
CH₂~34
CHCl~60

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2880-3080C-H stretchingAlkyl C-H
~1300-1500C-H bendingAlkyl C-H
~580-780C-Cl stretchingChloroalkane

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Key Spectral Data
  • Molecular Ion (M⁺): Two molecular ion peaks are observed at m/z 92 and 94.[4] This is due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1.[4] Consequently, the M⁺ peak at m/z 92 ([C₄H₉³⁵Cl]⁺) and the M+2 peak at m/z 94 ([C₄H₉³⁷Cl]⁺) appear in a roughly 3:1 intensity ratio.[4]

  • Base Peak: The base peak, which is the most abundant ion, is observed at m/z 57.[4] This corresponds to the secondary carbocation [CH₃CH⁺CH₂CH₃] formed by the loss of a chlorine radical.[4]

  • Other Significant Fragments: Other notable fragments include ions at m/z 63 and 65, corresponding to [CH₃CH³⁵Cl]⁺ and [CH₃CH³⁷Cl]⁺ respectively, and an ion at m/z 56.[5]

m/zIon FragmentNotes
92, 94[C₄H₉Cl]⁺Molecular ion peaks (M⁺, M+2), ratio ~3:1
63, 65[CH₃CHCl]⁺Fragment from C-C bond cleavage
57[C₄H₉]⁺Base Peak, loss of Cl•
56[C₄H₈]⁺Loss of HCl

Diagram of this compound Mass Spectrometry Fragmentation

G Major Fragmentation Pathways of this compound parent [CH₃CH(Cl)CH₂CH₃]⁺ m/z = 92, 94 frag1 [CH₃CHCH₂CH₃]⁺ m/z = 57 (Base Peak) parent->frag1 - Cl• frag2 [CH₃CHCl]⁺ m/z = 63, 65 parent->frag2 - C₂H₅• frag3 [C₄H₈]⁺ m/z = 56 parent->frag3 - HCl

A diagram showing the primary fragmentation pathways of the this compound molecular ion.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation (Liquid Sample):

  • A small quantity of liquid this compound (a few drops) is added to approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is often included in the solvent to provide a reference signal at 0.00 ppm.

  • The solution is thoroughly mixed to ensure homogeneity.

  • The solution is then transferred into a clean 5 mm NMR tube using a Pasteur pipette, often with a small cotton or glass wool plug to filter out any particulate matter.

  • The NMR tube is capped and carefully placed into the NMR spectrometer.

Data Acquisition:

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

  • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to obtain the frequency-domain spectrum.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

  • The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.

  • A background spectrum of the clean, empty ATR crystal is collected.

  • A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • After the measurement, the sample is carefully wiped from the crystal using a soft tissue and an appropriate solvent.

Mass Spectrometry (Electron Ionization)

Sample Introduction and Ionization:

  • A small amount of liquid this compound is injected into the gas chromatograph (GC) inlet, where it is vaporized.

  • The vaporized sample is carried by an inert gas (e.g., helium) through a chromatographic column to separate it from any impurities.

  • The separated this compound elutes from the GC column and enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

Mass Analysis and Detection:

  • The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

General Spectroscopic Analysis Workflow

G General Workflow for Spectroscopic Analysis of this compound start Obtain Pure Sample of this compound prep_nmr Prepare NMR Sample (in CDCl₃) start->prep_nmr prep_ir Prepare IR Sample (Neat Liquid on ATR) start->prep_ir prep_ms Prepare MS Sample (Dilute for GC-MS) start->prep_ms acq_nmr Acquire ¹H and ¹³C NMR Spectra prep_nmr->acq_nmr acq_ir Acquire IR Spectrum prep_ir->acq_ir acq_ms Acquire Mass Spectrum prep_ms->acq_ms analyze_nmr Analyze NMR Data (Chemical Shifts, Multiplicity, Integration) acq_nmr->analyze_nmr analyze_ir Analyze IR Data (Functional Group Identification) acq_ir->analyze_ir analyze_ms Analyze MS Data (Molecular Ion, Fragmentation) acq_ms->analyze_ms structure Elucidate and Confirm Molecular Structure analyze_nmr->structure analyze_ir->structure analyze_ms->structure

A flowchart outlining the general workflow for the spectroscopic analysis of this compound.

References

Isomers of C4H9Cl and their nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of C4H9Cl and Their Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of the molecular formula C4H9Cl, including their nomenclature, physical properties, and distinguishing chemical reactions. The content is tailored for a technical audience, with a focus on structured data, detailed experimental protocols, and visual representations of chemical relationships.

Isomers of C4H9Cl

There are four constitutional isomers of C4H9Cl, which are compounds with the same molecular formula but different structural arrangements of atoms.[1][2][3][4] Furthermore, one of these constitutional isomers exists as a pair of stereoisomers, specifically enantiomers, due to the presence of a chiral center.[5] This results in a total of five distinct isomers.

The four constitutional isomers are:

  • 1-Chlorobutane

  • 2-Chlorobutane

  • 1-Chloro-2-methylpropane

  • 2-Chloro-2-methylpropane

This compound is chiral and exists as (R)-2-chlorobutane and (S)-2-chlorobutane.[5]

Nomenclature

The isomers are named according to the International Union of Pure and Applied Chemistry (IUPAC) system. Common names are also widely used in the literature and are included for completeness.

Quantitative Data: Physical Properties

The boiling points of the C4H9Cl isomers are influenced by their molecular structure. Straight-chain isomers have stronger intermolecular van der Waals forces and thus higher boiling points compared to their branched-chain counterparts.[6][7][8] The most highly branched isomer, 2-chloro-2-methylpropane, has the most compact, spherical shape, leading to the smallest surface area for intermolecular interactions and consequently the lowest boiling point.[6][7][8]

IUPAC NameCommon NameBoiling Point (°C)
1-Chlorobutanen-Butyl chloride78[2][9]
This compoundsec-Butyl chloride68-70[5][10][11]
1-Chloro-2-methylpropaneIsobutyl chloride68-69[1][12][13]
2-Chloro-2-methylpropanetert-Butyl chloride50-52[14][15][16][17]

Experimental Protocols for Isomer Differentiation

The isomers of C4H9Cl can be distinguished based on their differing reactivities in nucleophilic substitution reactions. The structure of the alkyl halide (primary, secondary, or tertiary) dictates the preferred reaction mechanism (SN1 or SN2).

Reaction with Sodium Iodide in Acetone (SN2-favoring)

This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The rate of an SN2 reaction is sensitive to steric hindrance at the carbon atom bearing the leaving group.[18][19] Less sterically hindered alkyl halides react faster. The formation of a precipitate (sodium chloride) indicates a reaction has occurred, as sodium chloride is insoluble in acetone.[20]

Experimental Protocol:

  • To a small, dry test tube, add 0.5 mL of a 15% solution of sodium iodide in acetone.

  • Add 2-3 drops of the chlorobutane isomer to be tested.

  • Shake the mixture and observe for the formation of a precipitate at room temperature.

  • If no reaction is observed after 5 minutes, gently warm the mixture in a water bath at approximately 50°C and observe for any changes.

Expected Results:

  • 1-Chlorobutane (primary): A precipitate will form relatively quickly at room temperature.

  • 1-Chloro-2-methylpropane (primary, but more hindered): A precipitate will form, but more slowly than with 1-chlorobutane.

  • This compound (secondary): A precipitate will form very slowly at room temperature, but the reaction will be faster upon heating.

  • 2-Chloro-2-methylpropane (tertiary): No reaction will be observed, even with heating, due to significant steric hindrance.

Reaction with Ethanolic Silver Nitrate (SN1-favoring)

This reaction proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism. The rate of an SN1 reaction is dependent on the stability of the carbocation intermediate formed upon the departure of the leaving group.[19][21] More stable carbocations form more readily, leading to a faster reaction. The formation of a white precipitate of silver chloride indicates a positive test.[22]

Experimental Protocol:

  • To a small test tube, add 1 mL of a 1% ethanolic silver nitrate solution.

  • Add 2-3 drops of the chlorobutane isomer to be tested.

  • Shake the mixture and observe for the formation of a precipitate at room temperature.

Expected Results:

  • 2-Chloro-2-methylpropane (tertiary): A precipitate will form almost immediately, as it forms a stable tertiary carbocation.

  • This compound (secondary): A precipitate will form within a few minutes, as it forms a less stable secondary carbocation.

  • 1-Chlorobutane (primary): No precipitate will form at room temperature, as primary carbocations are highly unstable.

  • 1-Chloro-2-methylpropane (primary): No precipitate will form at room temperature.

Visualizations

Isomeric Relationships

The following diagram illustrates the relationships between the constitutional isomers of C4H9Cl.

Isomers_of_C4H9Cl C4H9Cl C4H9Cl isomer1 1-Chlorobutane (n-Butyl chloride) C4H9Cl->isomer1 Primary isomer2 This compound (sec-Butyl chloride) C4H9Cl->isomer2 Secondary isomer3 1-Chloro-2-methylpropane (Isobutyl chloride) C4H9Cl->isomer3 Primary isomer4 2-Chloro-2-methylpropane (tert-Butyl chloride) C4H9Cl->isomer4 Tertiary

Caption: Constitutional Isomers of C4H9Cl.

Nucleophilic Substitution Pathways

This diagram shows the favored nucleophilic substitution pathways for each class of chlorobutane isomer.

Nucleophilic_Substitution cluster_primary Primary Alkyl Halides cluster_secondary Secondary Alkyl Halide cluster_tertiary Tertiary Alkyl Halide 1-Chlorobutane 1-Chlorobutane SN2 SN2 Pathway (Steric hindrance is key) 1-Chlorobutane->SN2 1-Chloro-2-methylpropane 1-Chloro-2-methylpropane 1-Chloro-2-methylpropane->SN2 This compound This compound This compound->SN2 SN1 SN1 Pathway (Carbocation stability is key) This compound->SN1 2-Chloro-2-methylpropane 2-Chloro-2-methylpropane 2-Chloro-2-methylpropane->SN1

Caption: Favored Nucleophilic Substitution Pathways.

Experimental Workflow for Isomer Identification

This diagram outlines the logical workflow for identifying an unknown C4H9Cl isomer using the described experimental protocols.

Experimental_Workflow start Unknown C4H9Cl Isomer test_AgNO3 React with Ethanolic AgNO3 start->test_AgNO3 precipitate_AgNO3 Precipitate Forms test_AgNO3->precipitate_AgNO3 Yes no_precipitate_AgNO3 No Precipitate test_AgNO3->no_precipitate_AgNO3 No result_tert 2-Chloro-2-methylpropane precipitate_AgNO3->result_tert Immediate result_sec This compound precipitate_AgNO3->result_sec After some time test_NaI React with NaI in Acetone no_precipitate_AgNO3->test_NaI precipitate_NaI Precipitate Forms test_NaI->precipitate_NaI Yes no_precipitate_NaI No Precipitate test_NaI->no_precipitate_NaI No result_primary 1-Chlorobutane or 1-Chloro-2-methylpropane precipitate_NaI->result_primary no_precipitate_NaI->result_tert

References

A Technical Guide to the Chirality and Optical Activity of 2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of chirality and optical activity as exemplified by 2-chlorobutane. It provides a comprehensive overview of its stereoisomers, their interaction with plane-polarized light, and the experimental determination of these properties. This document is intended to serve as a valuable resource for professionals in the fields of chemistry and drug development where an understanding of stereoisomerism is critical.

Introduction to Chirality in this compound

This compound is a classic example of a chiral molecule, a fundamental concept in stereochemistry.[1] Its chirality arises from the presence of a stereocenter, an atom that is bonded to four different groups. In the case of this compound, the second carbon atom (C2) is the chiral center, as it is attached to a hydrogen atom (H), a chlorine atom (Cl), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃).[2]

This structural asymmetry means that this compound is non-superimposable on its mirror image. These non-superimposable mirror images are a special type of stereoisomer known as enantiomers .

The two enantiomers of this compound are designated as (R)-2-chlorobutane and (S)-2-chlorobutane, based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the groups attached to the chiral center.

G cluster_R (R)-2-Chlorobutane cluster_S (S)-2-Chlorobutane R_C C* R_H H R_C->R_H R_Cl Cl R_C->R_Cl R_CH3 CH₃ R_C->R_CH3 R_C2H5 CH₂CH₃ R_C->R_C2H5 S_C C* S_H H S_C->S_H S_Cl Cl S_C->S_Cl S_CH3 CH₃ S_C->S_CH3 S_C2H5 CH₂CH₃ S_C->S_C2H5 mirror Mirror Plane cluster_S cluster_S cluster_R cluster_R

Figure 1: The enantiomers of this compound.

Optical Activity and Specific Rotation

A defining characteristic of chiral molecules is their optical activity , which is the ability to rotate the plane of plane-polarized light.[1] When plane-polarized light is passed through a solution containing a single enantiomer of this compound, the plane of the light is rotated either to the right (dextrorotatory, denoted by (+)) or to the left (levorotatory, denoted by (-)).[2] The two enantiomers of this compound rotate plane-polarized light by equal amounts but in opposite directions.[2]

An equimolar mixture of both enantiomers, known as a racemic mixture , is optically inactive because the rotations of the individual enantiomers cancel each other out.[2]

The quantitative measure of a substance's optical activity is its specific rotation , [α]. It is a characteristic physical property of a chiral compound and is defined by the following equation:

[α] = α / (l * c)

Where:

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).

It is important to note that the specific rotation is also dependent on the temperature and the wavelength of the light used, which are typically specified.

Data Presentation: Specific Rotation of this compound Enantiomers

The specific rotation of the enantiomers of this compound has been experimentally determined. It is crucial to understand that there is no direct correlation between the (R)/(S) designation and the direction of optical rotation (+/-); this must be determined experimentally.

EnantiomerAbsolute ConfigurationSpecific Rotation ([α])
(+)-2-Chlorobutane(S)+33.8°
(-)-2-Chlorobutane(R)-33.8°

Note: The specific rotation values are predicted based on a cited reference and may vary slightly depending on the experimental conditions.[3]

Experimental Protocol: Determination of Optical Activity using Polarimetry

The optical activity of a liquid sample like this compound is measured using an instrument called a polarimeter . The following is a detailed methodology for this key experiment.

Instrumentation
  • Polarimeter

  • Polarimeter sample tube (typically 1 dm or 2 dm)

  • Sodium lamp (as the light source, providing monochromatic light at the D-line, 589 nm)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Instrument Calibration:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.

    • Fill the clean polarimeter tube with a blank solvent (a solvent that is not optically active, such as ethanol or chloroform). Ensure there are no air bubbles in the light path.

    • Place the sample tube in the polarimeter.

    • Adjust the analyzer until the two halves of the visual field have equal intensity (or a minimum of light is observed).

    • Record the reading. This is the zero reading. For a properly calibrated instrument, this should be 0°.

  • Sample Preparation:

    • Accurately weigh a known mass of the this compound enantiomer (or a mixture).

    • Dissolve the sample in a known volume of the blank solvent in a volumetric flask to prepare a solution of a specific concentration (c).

  • Measurement:

    • Rinse the polarimeter tube with a small amount of the prepared sample solution.

    • Fill the tube with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled sample tube in the polarimeter.

    • Rotate the analyzer until the point of equal intensity or minimum light is reached.

    • Record the observed angle of rotation (α).

    • Repeat the measurement several times and calculate the average observed rotation.

  • Calculation of Specific Rotation:

    • Using the average observed rotation (α), the known path length of the sample tube (l), and the concentration of the solution (c), calculate the specific rotation [α] using the formula mentioned previously.

G A Instrument Warm-up and Calibration (with blank solvent) B Prepare this compound Solution (known concentration) A->B C Fill Polarimeter Tube with Sample (no air bubbles) B->C D Measure Observed Rotation (α) C->D E Calculate Specific Rotation [α] D->E

Figure 2: Workflow for determining optical activity.

Stereochemistry of Reactions: The SN1 Pathway

The chiral center of this compound can be involved in chemical reactions, and the stereochemical outcome of these reactions is of great importance. A common reaction for secondary alkyl halides like this compound is nucleophilic substitution. Under certain conditions (e.g., in a polar protic solvent with a weak nucleophile), this compound can undergo a unimolecular nucleophilic substitution (Sₙ1) reaction .

For instance, the reaction of (R)-2-chlorobutane with a weak nucleophile like water or a hydroxide ion can proceed via an Sₙ1 mechanism. This is a two-step process:

  • Formation of a Carbocation: The rate-determining step involves the departure of the leaving group (the chloride ion) to form a planar, achiral sec-butyl carbocation intermediate.

  • Nucleophilic Attack: The nucleophile can then attack the planar carbocation from either face with equal probability.

This non-selective attack leads to the formation of a racemic mixture of the product, in this case, (R)- and (S)-butan-2-ol. Therefore, even if the starting material is an enantiomerically pure sample of this compound, the Sₙ1 reaction results in a loss of optical activity in the product.

G reactant (R)-2-Chlorobutane intermediate Planar Carbocation (achiral) reactant->intermediate Slow step -Cl⁻ product_R (R)-Butan-2-ol intermediate->product_R Attack from one face product_S (S)-Butan-2-ol intermediate->product_S Attack from other face racemic Racemic Mixture (optically inactive)

Figure 3: Logical relationship in the SN1 reaction of this compound.

Conclusion

This compound serves as an excellent model for understanding the core concepts of chirality and optical activity. Its existence as a pair of enantiomers with distinct and measurable optical rotations highlights the three-dimensional nature of molecules and its profound impact on their properties. The ability to determine the specific rotation through polarimetry is a fundamental experimental technique in stereochemistry. Furthermore, understanding the stereochemical outcomes of reactions involving chiral centers, such as the Sₙ1 mechanism, is critical for the synthesis and development of enantiomerically pure compounds, a cornerstone of modern pharmacology and materials science.

References

An In-depth Technical Guide to 2-Chlorobutane: IUPAC Naming, Synonyms, Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chlorobutane, a significant secondary alkyl halide in organic synthesis. The document details its nomenclature, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and key reactions. Spectroscopic data are summarized for analytical purposes. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical synthesis, offering both theoretical background and practical laboratory procedures.

Introduction

This compound, a secondary haloalkane, serves as a versatile intermediate in a multitude of organic transformations. Its reactivity, influenced by the presence of a chlorine atom on a secondary carbon, allows for a range of nucleophilic substitution and elimination reactions, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide aims to provide a detailed technical resource on this compound, encompassing its fundamental properties and practical applications in a laboratory setting.

Nomenclature and Synonyms

The systematic and common names for this compound are crucial for unambiguous identification in research and industry.

  • IUPAC Name: this compound[1]

  • Synonyms: sec-Butyl chloride, 1-Methylpropyl chloride[1]

The molecule exists as a racemic mixture of two enantiomers, (R)-2-chlorobutane and (S)-2-chlorobutane, due to the chiral center at the second carbon atom.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical reactions.

PropertyValue
Molecular Formula C₄H₉Cl
Molecular Weight 92.57 g/mol [1][2]
Appearance Colorless, volatile liquid[2]
Odor Halogenated hydrocarbon odor[3]
Boiling Point 68-70 °C[4][5]
Melting Point -140 °C[2][4][5]
Density 0.873 g/mL at 25 °C[2][4][5]
Solubility in Water Slightly soluble/immiscible[2][4][5]
Solubility in Organic Solvents Soluble in nonpolar organic solvents[2]
Flash Point -15 °C[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the different proton environments in the molecule. The integrated signal proton ratio is 3:1:2:3.[6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.0Triplet3H-CH₂CH₃
~1.5Doublet3H-CH(Cl)CH₃
~1.7Multiplet2H-CH₂ CH₃
~4.0Multiplet1H-CH (Cl)CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows four signals, confirming the presence of four unique carbon environments.[7]

Chemical Shift (δ) ppmAssignment
~11-CH₂C H₃
~25-CH(Cl)C H₃
~34-C H₂CH₃
~60-C H(Cl)CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups.[3][8]

Wavenumber (cm⁻¹)Vibration
2880-3080C-H stretch (alkane)
1300-1500C-H bend (alkane)
580-780C-Cl stretch

The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[8]

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 92, with a characteristic M+2 peak at m/z 94 due to the presence of the ³⁷Cl isotope.[2][9] The base peak is typically at m/z 57, corresponding to the sec-butyl cation ([C₄H₉]⁺).[2]

Synthesis of this compound

This compound can be synthesized through several methods, with the choice of method often depending on the starting material and desired scale.

From 2-Butanol via Nucleophilic Substitution

A common laboratory preparation involves the nucleophilic substitution of the hydroxyl group in 2-butanol.

This method proceeds via an Sₙ1 mechanism, facilitated by the Lewis acid catalyst, zinc chloride.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 35 g of anhydrous zinc chloride and 11.9 g (0.161 mol) of 2-butanol.[10]

  • Carefully add 25 cm³ of concentrated hydrochloric acid to the flask.[10]

  • Heat the mixture under reflux for 30 minutes.[10]

  • After cooling, set up the apparatus for distillation and collect the fraction boiling below 100 °C.[10]

  • Transfer the distillate to a separatory funnel and wash sequentially with 25 cm³ of deionized water, 25 cm³ of 5% sodium hydroxide solution, and another 25 cm³ of deionized water. Retain the upper organic layer after each wash.[10]

  • Dry the organic layer over anhydrous calcium chloride.[10]

  • Filter the dried liquid into a pre-weighed flask and determine the yield. The product can be further purified by fractional distillation, collecting the fraction boiling at 68-70 °C.

Synthesis_from_2_Butanol_HCl cluster_reactants Reactants cluster_process Process cluster_products Products Butanol 2-Butanol Reflux Reflux (30 min) Butanol->Reflux HCl Conc. HCl HCl->Reflux ZnCl2 ZnCl2 (catalyst) ZnCl2->Reflux Distillation Distillation Reflux->Distillation Crude Product Water Water Wash Washing Sequence (H₂O, NaOH, H₂O) Distillation->Wash Drying Drying (CaCl₂) Wash->Drying Purification Fractional Distillation Drying->Purification Chlorobutane This compound Purification->Chlorobutane

The reaction of 2-butanol with thionyl chloride (SOCl₂) in the presence of a base like pyridine is another effective method for producing this compound. This reaction often proceeds with inversion of configuration (Sₙ2 mechanism).

Experimental Protocol:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap (to absorb HCl and SO₂), place 14.1 g (0.19 mol) of 2-butanol in pyridine (as solvent).

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently under reflux for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Separate the organic layer and wash it with dilute hydrochloric acid (to remove pyridine), followed by a saturated sodium bicarbonate solution, and finally with water.

  • Dry the crude this compound over anhydrous calcium chloride.

  • Purify the product by fractional distillation.

From 2-Butene via Hydrohalogenation

The addition of hydrogen chloride (HCl) across the double bond of 2-butene yields this compound. This reaction follows Markovnikov's rule, although in the case of the symmetrical 2-butene, only one product is formed.[2]

Experimental Protocol:

  • In a suitable reaction vessel cooled in an ice-salt bath, dissolve 2-butene in a non-polar solvent such as pentane.

  • Bubble dry hydrogen chloride gas through the solution.

  • Monitor the reaction progress by gas chromatography.

  • Once the reaction is complete, neutralize any excess HCl by washing the solution with a cold, dilute sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • Purify the resulting this compound by fractional distillation.

Hydrohalogenation_of_2_Butene CH₃-CH=CH-CH₃ 2-Butene CH₃-CHCl-CH₂-CH₃ This compound CH₃-CH=CH-CH₃->CH₃-CHCl-CH₂-CH₃ + HCl HCl Hydrogen Chloride

Key Reactions of this compound

This compound is a valuable substrate for a variety of organic reactions.

Dehydrohalogenation (Elimination)

Treatment of this compound with a strong base, such as potassium hydroxide in ethanol (alcoholic KOH), leads to an E2 elimination reaction, yielding a mixture of butene isomers. According to Zaitsev's rule, the more substituted alkene, 2-butene, is the major product, while the less substituted 1-butene is the minor product.[11][12]

Experimental Protocol:

  • In a round-bottom flask fitted with a reflux condenser, place a solution of potassium hydroxide in ethanol.

  • Add this compound to the flask.

  • Heat the mixture under reflux. The gaseous butene products can be collected by displacement of water or in a cold trap.

  • The composition of the butene isomer mixture can be analyzed by gas chromatography.

Dehydrohalogenation_of_2_Chlorobutane cluster_reactants cluster_conditions cluster_products This compound CH₃-CHCl-CH₂-CH₃ 1-Butene CH₂=CH-CH₂-CH₃ This compound->1-Butene Minor Product 2-Butene CH₃-CH=CH-CH₃ This compound->2-Butene Major Product (cis and trans) Base alc. KOH, Δ

Grignard Reagent Formation

This compound reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form sec-butylmagnesium chloride, a Grignard reagent.[3] This organometallic compound is a powerful nucleophile and is widely used in the formation of carbon-carbon bonds.

Experimental Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine to activate the magnesium.

  • Add a small amount of a solution of this compound in anhydrous diethyl ether to the flask.

  • Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent is typically used in situ for subsequent reactions.

Grignard_Reagent_Formation CH₃-CHCl-CH₂-CH₃ This compound CH₃-CH(MgCl)-CH₂-CH₃ sec-Butylmagnesium Chloride CH₃-CHCl-CH₂-CH₃->CH₃-CH(MgCl)-CH₂-CH₃ + Mg (anhydrous ether) Mg Magnesium

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[4][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is incompatible with strong oxidizing agents.[4][5]

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental properties to its synthesis and key chemical transformations. The inclusion of detailed experimental protocols and summarized spectroscopic data is intended to equip researchers and scientists with the necessary information for the effective and safe utilization of this important chemical intermediate in their work. The versatility of this compound in organic synthesis underscores its continued relevance in both academic research and industrial applications, particularly in the development of new therapeutic agents and other valuable chemical products.

References

Thermodynamic Properties of 2-Chlorobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of 2-Chlorobutane. The information is curated for professionals in research, science, and drug development who require precise data and an understanding of the experimental methodologies used to determine these properties. This document presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key chemical pathways involving this compound.

Core Thermodynamic and Physical Properties

This compound, also known as sec-butyl chloride, is a colorless, volatile liquid.[1] Its thermodynamic and physical properties are crucial for a variety of applications, including its use as a solvent and an intermediate in organic synthesis.[2]

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound.

Property Value Units Reference
Molecular FormulaC4H9Cl-[3]
Molecular Weight92.57 g/mol [3][4]
Boiling Point68 - 70°C[2][5][6]
Melting Point-140°C[1][6]
Density (at 25°C)0.873g/mL[5][6]
Vapor Pressure (at 20°C)160hPa[5][7]
Flash Point-15°C[5][6]
Autoignition Temperature460°C[5]
Solubility in Water1.0g/L[7]
Thermodynamic Property Value Units Reference
Critical Temperature248°C[8]
Critical Pressure3.9atm[8]
Enthalpy of Vaporization (ΔH_vap)Value not explicitly foundkJ/mol[9]
Enthalpy of Formation (ΔH_f°)Value not explicitly foundkJ/mol[9]
Standard Gibbs Free Energy of Formation (Δ_fG°)Value not explicitly foundkJ/mol[9]
Ideal Gas Heat Capacity (Cp,gas)Value not explicitly foundJ/(mol·K)[9]
Standard Molar Entropy (S°)Value not explicitly foundJ/(mol·K)

Note: While specific experimental values for enthalpy of formation, Gibbs free energy of formation, and heat capacity for this compound were not found in the initial search, these properties are fundamental to its thermodynamic profile. The experimental protocols for determining these values for similar organic compounds are described in the following section.

Experimental Protocols

The determination of the thermodynamic properties of this compound involves a range of precise experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound from 2-Butanol

This nucleophilic substitution reaction is a common method for preparing this compound.[7]

  • Objective: To synthesize this compound from 2-butanol via a nucleophilic substitution reaction.

  • Reagents and Apparatus:

    • 2-butanol

    • Concentrated hydrochloric acid (HCl)[7]

    • Anhydrous zinc chloride (ZnCl2) as a catalyst[4]

    • Reflux apparatus (round-bottom flask, condenser)[7]

    • Separatory funnel

    • Distillation apparatus[4]

    • Drying agent (e.g., anhydrous calcium chloride)[7]

  • Procedure:

    • 2-butanol, concentrated hydrochloric acid, and anhydrous zinc chloride are combined in a round-bottom flask.[4][7]

    • The mixture is heated under reflux. During this process, the hydroxyl group of the alcohol is protonated, forming a good leaving group (water), followed by the attack of the chloride ion to form this compound.

    • After the reaction is complete, the mixture is allowed to cool and transferred to a separatory funnel.

    • The aqueous layer is removed, and the organic layer (containing the crude this compound) is washed sequentially with water, a sodium bicarbonate solution (to neutralize any remaining acid), and again with water.[5]

    • The washed organic layer is dried using a suitable drying agent like anhydrous calcium chloride.[7]

    • The final product is purified by distillation, collecting the fraction that boils at the known boiling point of this compound (68-70 °C).[4]

Determination of Heat Capacity (Calorimetry)

The heat capacity of a liquid like this compound can be determined using various calorimetric methods.[10]

  • Objective: To measure the amount of heat required to raise the temperature of a known mass of this compound by one degree Celsius (or Kelvin).

  • Methodology (Adiabatic Calorimetry): [10]

    • A known mass of high-purity this compound is placed in a calorimetric vessel.

    • The vessel is equipped with a precision thermometer and a heater and is surrounded by a jacket.

    • The temperature of the jacket is controlled to match the temperature of the calorimetric vessel at all times, thereby minimizing heat loss to the surroundings (adiabatic condition).[10]

    • A precisely measured amount of electrical energy is supplied to the heater, causing the temperature of the this compound to increase.

    • The temperature change is carefully recorded.

    • The heat capacity is calculated from the electrical energy supplied and the corresponding temperature rise.

Determination of Enthalpy of Formation (Combustion Calorimetry)

The standard enthalpy of formation of a halogenated organic compound like this compound is typically determined by combustion calorimetry.[11]

  • Objective: To determine the change in enthalpy when one mole of this compound is formed from its constituent elements in their standard states.

  • Methodology:

    • A precisely weighed sample of pure this compound is placed in a sample holder within a combustion bomb.

    • The bomb is filled with a high pressure of pure oxygen.[11]

    • The bomb is then immersed in a known quantity of water in a calorimeter.

    • The sample is ignited, and the complete combustion of this compound occurs.

    • The temperature change of the calorimeter and its contents is measured with high precision.

    • The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then calculated from the heat of combustion using Hess's law, taking into account the enthalpies of formation of the combustion products (CO2, H2O, and HCl).

Determination of Standard Molar Entropy

The absolute entropy of a substance at a given temperature is determined by measuring its heat capacity as a function of temperature from near absolute zero.[12]

  • Objective: To determine the entropy of one mole of this compound at standard conditions (298.15 K and 1 atm).

  • Methodology:

    • The molar heat capacity (Cp) of this compound is measured as a function of temperature from as low a temperature as possible (approaching 0 K) up to the desired temperature (298.15 K).[12]

    • The measurements must be made for the solid phase up to its melting point and for the liquid phase thereafter.

    • The enthalpy of fusion (at the melting point) is also measured.

    • The standard molar entropy (S°) is then calculated by integrating Cp/T with respect to temperature from 0 K to 298.15 K.[12] This involves calculating the area under the curve of a plot of Cp/T versus T.

    • The entropy of fusion (ΔH_fusion / T_melting) is added at the melting point.

Visualizations of Chemical Pathways

The following diagrams, created using the DOT language, illustrate key reactions involving this compound.

Synthesis of this compound

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 2-Butanol 2-Butanol Protonated Alcohol Protonated Alcohol 2-Butanol->Protonated Alcohol + HCl HCl HCl ZnCl2 ZnCl2 ZnCl2->Protonated Alcohol Assists in -OH leaving This compound This compound H2O H2O Carbocation Carbocation Protonated Alcohol->Carbocation - H2O Carbocation->this compound + Cl-

Caption: SN1 Synthesis of this compound from 2-Butanol.

E2 Elimination Reaction of this compound

G cluster_reactants Reactants cluster_products Products This compound This compound 2-Butene (major) 2-Butene (major) This compound->2-Butene (major) 1-Butene (minor) 1-Butene (minor) This compound->1-Butene (minor) Cl- Cl- This compound->Cl- Base (e.g., OCH3-) Base (e.g., OCH3-) Conjugate Acid (e.g., CH3OH) Conjugate Acid (e.g., CH3OH) Base (e.g., OCH3-)->Conjugate Acid (e.g., CH3OH)

Caption: E2 Elimination of this compound yielding alkene products.

Formation of a Grignard Reagent

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product This compound This compound sec-Butylmagnesium chloride sec-Butylmagnesium chloride This compound->sec-Butylmagnesium chloride Magnesium (Mg) Magnesium (Mg) Magnesium (Mg)->sec-Butylmagnesium chloride Dry Ether Dry Ether Dry Ether->sec-Butylmagnesium chloride Stabilizes reagent

Caption: Formation of a Grignard reagent from this compound.

References

Methodological & Application

Application Notes and Protocols: Dehydrohalogenation of 2-Chlorobutane to form Butenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrohalogenation of 2-chlorobutane is a classic elimination reaction in organic synthesis, providing a pathway to a mixture of isomeric butenes. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, a single-step process where a base removes a proton and the leaving group departs simultaneously. The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed, leading to different ratios of the major and minor products, but-2-ene and but-1-ene. Understanding and controlling this selectivity is crucial for synthetic chemists aiming to produce specific alkene isomers.

According to Zaitsev's rule , when a small, unhindered base is used, the major product is the more substituted and thermodynamically more stable alkene. In the case of this compound, this is but-2-ene. Conversely, Hofmann's rule predicts that the use of a sterically hindered (bulky) base will favor the formation of the less substituted, kinetically favored alkene, which is but-1-ene. This is due to the bulky base preferentially abstracting the more sterically accessible proton.

These application notes provide detailed protocols for the selective synthesis of butene isomers from this compound and methodologies for product analysis.

Data Presentation: Regioselectivity in the Dehydrohalogenation of Secondary Alkyl Halides

The choice of base is the primary factor in determining the product distribution between the Zaitsev and Hofmann products. The following table summarizes the expected product distribution for the dehydrohalogenation of a secondary haloalkane, using data from analogous reactions to illustrate the effect of base selection.

SubstrateBase/SolventProductProduct Distribution (Approximate %)Predominant Rule
This compoundSodium Ethoxide in Ethanolbut-2-ene (cis and trans)~80%Zaitsev
but-1-ene~20%
This compoundPotassium tert-butoxide in tert-butanolbut-2-ene (cis and trans)~30%Hofmann
but-1-ene~70%

Note: The precise distribution can vary with reaction conditions such as temperature and concentration. The values presented are typical for secondary alkyl halides.

Reaction Mechanisms and Experimental Workflows

The dehydrohalogenation of this compound can be directed to favor either the Zaitsev or Hofmann product by selecting the appropriate base.

Signaling Pathway Diagram

G cluster_0 Dehydrohalogenation of this compound cluster_1 Zaitsev Pathway cluster_2 Hofmann Pathway This compound This compound Unhindered_Base Unhindered Base (e.g., Sodium Ethoxide) This compound->Unhindered_Base  Reaction with Hindered_Base Sterically Hindered Base (e.g., Potassium tert-butoxide) This compound->Hindered_Base  Reaction with Transition_State_Z More Stable Transition State Unhindered_Base->Transition_State_Z  Forms But-2-ene But-2-ene (Major Product) (cis and trans isomers) Transition_State_Z->But-2-ene Transition_State_H Less Stable Transition State Hindered_Base->Transition_State_H  Forms But-1-ene But-1-ene (Major Product) Transition_State_H->But-1-ene

Caption: Reaction pathways for the dehydrohalogenation of this compound.

Experimental Workflow Diagram

G Start Start Reaction_Setup Reaction Setup: - this compound - Base (NaOEt or KOtBu) - Solvent (Ethanol or t-Butanol) Start->Reaction_Setup Reflux Reflux Reaction Mixture Reaction_Setup->Reflux Product_Collection Collect Gaseous Products (Cold Trap) Reflux->Product_Collection Workup Aqueous Workup (if applicable) Reflux->Workup For non-gaseous workup Analysis GC-MS Analysis Product_Collection->Analysis Drying Dry Organic Layer (Anhydrous Na2SO4) Workup->Drying Drying->Analysis End End Analysis->End

Caption: General experimental workflow for butene synthesis and analysis.

Experimental Protocols

Safety Precautions: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. This compound is flammable and an irritant. Sodium ethoxide and potassium tert-butoxide are corrosive and react violently with water. The butene products are flammable gases.

Protocol 1: Zaitsev-Selective Dehydrohalogenation

Objective: To synthesize but-2-ene as the major product from this compound using sodium ethoxide.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Gas collection apparatus (e.g., gas syringe or cold trap with liquid nitrogen/dry ice-acetone)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, prepare a solution of sodium ethoxide in anhydrous ethanol (e.g., 2 M solution).

  • Addition of Substrate: Add this compound to the sodium ethoxide solution. The molar ratio of base to this compound should be approximately 1.5:1.

  • Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

  • Product Collection: The butene products, being gases at room temperature, can be collected using a gas-tight syringe through a septum, or by passing the effluent gas through a cold trap immersed in liquid nitrogen or a dry ice-acetone bath to liquefy the butenes.

  • Analysis: Analyze the collected gas/liquid sample by GC-MS to determine the relative abundance of but-1-ene, cis-but-2-ene, and trans-but-2-ene.

Protocol 2: Hofmann-Selective Dehydrohalogenation

Objective: To synthesize but-1-ene as the major product from this compound using potassium tert-butoxide.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Gas collection apparatus

  • GC-MS

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve potassium tert-butoxide in anhydrous tert-butanol (e.g., 1 M solution).

  • Addition of Substrate: Add this compound to the potassium tert-butoxide solution (molar ratio of base to substrate ~1.5:1).

  • Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

  • Product Collection: Collect the gaseous butene products as described in Protocol 1.

  • Analysis: Analyze the collected sample by GC-MS to determine the product ratio.

Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the isomeric butene products.

Instrumentation and Conditions:

  • GC Column: A suitable capillary column for separating light hydrocarbons, such as a PLOT (Porous Layer Open Tubular) column.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 2 minutes.

  • Carrier Gas: Helium, with a constant flow rate.

  • Injector Temperature: 200 °C.

  • MS Detector: Scan range of m/z 15-100.

Procedure:

  • Sample Preparation: If collected in a cold trap, allow the butene sample to warm slightly in a sealed vial to create headspace pressure.

  • Injection: Using a gas-tight syringe, inject a sample of the headspace gas into the GC injector port.

  • Data Analysis:

    • Identify the peaks for but-1-ene, cis-but-2-ene, and trans-but-2-ene based on their retention times and mass spectra. The expected elution order is typically but-1-ene, followed by the two but-2-ene isomers.

    • Integrate the peak areas for each isomer.

    • Calculate the relative percentage of each product by dividing the area of each peak by the total area of all product peaks and multiplying by 100.

Application Notes and Protocols for the Formation of Grignard Reagents Using 2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds.[1] This document provides detailed application notes and protocols for the preparation of a Grignard reagent from 2-chlorobutane (sec-butylmagnesium chloride). The protocols outlined below are intended for use by trained professionals in a laboratory setting. Due to the hazardous nature of the reagents and reaction, all procedures must be conducted with strict adherence to safety protocols.

Reaction Overview

The formation of a Grignard reagent involves the reaction of an alkyl halide with magnesium metal in an ethereal solvent.[1] In this case, this compound reacts with magnesium to form sec-butylmagnesium chloride. The general reaction is as follows:

CH₃CH₂CH(Cl)CH₃ + Mg → CH₃CH₂CH(MgCl)CH₃

The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[1] This reactivity makes Grignard reagents invaluable for reactions with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.

Data Presentation

The yield of Grignard reagent formation is influenced by several factors, including the purity of reagents, the solvent, and the reaction conditions. For secondary alkyl chlorides like this compound, yields can be variable.

Alkyl HalideSolventTypical Yield Range (%)Reference
1-ChlorobutaneMethylcyclohexane73 - 87[2]
Alkyl Chlorides (general)Diethyl ether / THF50 - 80[2]
sec-Butyl chlorideDiethyl ether / THFNot specified, but expected to be within the general range for alkyl chlorides.

Experimental Protocols

Protocol 1: Preparation of sec-Butylmagnesium Chloride

This protocol details the formation of the Grignard reagent sec-butylmagnesium chloride from this compound.

Materials:

  • Magnesium turnings

  • This compound (≥99%)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a small crystal of iodine. The iodine will react with the magnesium surface to remove the passivating oxide layer. Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine disappears. Allow the flask to cool to room temperature.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion of the this compound solution to the magnesium turnings. The reaction should initiate, as evidenced by a slight warming of the flask and the appearance of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic. If the reflux becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent will be a dark, cloudy solution.

Protocol 2: Quantification of the Grignard Reagent

It is crucial to determine the concentration of the prepared Grignard reagent before its use in subsequent reactions. Titration is a common method for this purpose.

Materials:

  • Freshly prepared sec-butylmagnesium chloride solution

  • Anhydrous toluene

  • Salicylaldehyde phenylhydrazone (indicator)

  • Standardized solution of sec-butanol in toluene

  • Dry glassware (burette, flasks)

Procedure:

  • Indicator Preparation: In a dry flask under an inert atmosphere, dissolve a small amount of salicylaldehyde phenylhydrazone in anhydrous toluene.

  • Titration Setup: Add a known volume of the prepared Grignard reagent solution to the flask containing the indicator. The solution should turn a distinct color.

  • Titration: Titrate the Grignard solution with the standardized sec-butanol solution until the color disappears, indicating the endpoint.

  • Calculation: Calculate the molarity of the Grignard reagent based on the volume of titrant used.

Signaling Pathways and Logical Relationships

The formation of a Grignard reagent is believed to proceed through a single electron transfer (SET) mechanism, although the exact mechanism is complex and still debated. The process involves radical intermediates.

grignard_formation_mechanism R_X This compound (R-X) SET1 Single Electron Transfer (SET) R_X->SET1 e- Mg_surface Magnesium Surface (Mg^0) Mg_surface->SET1 Mg_radical_cation [Mg]•+ Mg_surface->Mg_radical_cation -e- Radical_Anion [R-X]•- SET1->Radical_Anion R_radical Alkyl Radical (R•) Radical_Anion->R_radical X_anion Chloride Anion (X-) Radical_Anion->X_anion SET2 Second SET or Radical Recombination R_radical->SET2 X_anion->SET2 Mg_radical_cation->SET2 RMgX sec-Butylmagnesium Chloride (R-Mg-X) SET2->RMgX grignard_workflow start Start dry_glassware Dry Glassware (Oven) start->dry_glassware assemble_apparatus Assemble Apparatus under Inert Gas dry_glassware->assemble_apparatus activate_mg Activate Magnesium with Iodine assemble_apparatus->activate_mg initiate_reaction Initiate Reaction activate_mg->initiate_reaction prepare_solution Prepare this compound in Anhydrous Ether/THF prepare_solution->initiate_reaction form_grignard Form Grignard Reagent (Dropwise Addition) initiate_reaction->form_grignard stir Stir to Completion form_grignard->stir quantify Quantify Grignard Reagent (Titration) stir->quantify react_with_electrophile React with Electrophile (e.g., Aldehyde/Ketone) quantify->react_with_electrophile quench Quench Reaction (e.g., aq. NH4Cl) react_with_electrophile->quench workup Aqueous Workup and Extraction quench->workup purify Dry and Purify Product workup->purify end End purify->end

References

Application Notes and Protocols: Alkylation of Benzene with 2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the Friedel-Crafts alkylation of benzene with 2-chlorobutane to synthesize sec-butylbenzene. It is intended for researchers, scientists, and professionals in organic synthesis and drug development. The content covers the reaction mechanism, detailed experimental protocols, quantitative data, and visual workflows to facilitate understanding and application in a laboratory setting.

Application Notes

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1][2] The reaction of benzene with this compound is a classic example of this electrophilic aromatic substitution, yielding sec-butylbenzene, a valuable intermediate in the synthesis of more complex molecules.[1][3]

1.1 Reaction Mechanism

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[2]

  • Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with this compound to form a secondary carbocation, the sec-butyl carbocation.[2][4]

  • Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Unlike alkylations with primary alkyl halides, such as 1-chlorobutane, the secondary carbocation formed from this compound is less prone to significant rearrangement to a more stable carbocation.[2][5] However, the stereochemistry of the reaction is noteworthy. If an optically active starting material like (R)-2-chlorobutane is used, the reaction can proceed with an inversion of configuration to yield (S)-2-phenylbutane, although racemization can occur depending on the reaction conditions.[6][7]

1.2 Key Considerations

  • Catalyst: Anhydrous aluminum chloride is a common and effective catalyst. It is crucial to handle it in a moisture-free environment to maintain its catalytic activity.[1] Other Lewis acids or solid acid catalysts like molecular sieves can also be employed.[8]

  • Polyalkylation: A common side reaction in Friedel-Crafts alkylation is the formation of polyalkylated products, such as di-sec-butylbenzene.[1][2] This occurs because the initial product, sec-butylbenzene, is more reactive than benzene itself. Using a large excess of benzene can help to minimize this side reaction.

  • Reactant Purity: The purity of reactants, especially the absence of water, is critical for the success of the reaction, as water can deactivate the Lewis acid catalyst.

Quantitative Data

The yield and product distribution of the alkylation reaction are highly dependent on the reaction conditions. The following table summarizes representative data from various synthetic approaches.

EntryAlkylating AgentCatalystBenzene:Alkylating Agent Molar RatioTemperature (°C)Reaction Time (h)Yield of sec-Butylbenzene (%)Byproducts (%)
1sec-Butyl AlcoholAlCl₃ / HCl5:115-20480.2Di- and Tri-butylbenzene
2n-ButeneLiquid AlCl₃ complex4:1362>95 (selectivity)<1 Isobutylbenzene
3This compoundAlCl₃10:1<101~75~25 Polyalkylated products
4n-ButeneMolecular Sieve2-20:1100-2800.1-20HighMinimal tert-butylbenzene

Data is compiled from various sources and representative examples.[8][9][10]

Experimental Protocols

This section details a laboratory-scale protocol for the synthesis of sec-butylbenzene from benzene and this compound.

3.1 Materials and Equipment

  • Reactants: Benzene (anhydrous), this compound, Anhydrous Aluminum Chloride (AlCl₃)

  • Reagents for Workup: Ice-cold water, Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate

  • Equipment: Round-bottom flask, Dropping funnel, Magnetic stirrer, Ice-water bath, Separatory funnel, Rotary evaporator, Distillation apparatus

3.2 Procedure

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath to maintain a low temperature.

  • Charging Reactants: Add a significant molar excess of anhydrous benzene to the flask.

  • Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride to the cooled benzene. Ensure the temperature is kept low during this exothermic addition.[1]

  • Addition of Alkylating Agent: Add this compound to the dropping funnel. Add it dropwise to the stirred benzene-AlCl₃ mixture over 30-60 minutes, ensuring the reaction temperature is maintained below 10 °C.[1]

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching: Slowly and cautiously pour the reaction mixture over crushed ice or add ice-cold water dropwise to the flask in a fume hood. This will decompose the aluminum chloride complex and is accompanied by the evolution of HCl gas.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether to recover any dissolved product.[1]

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid), followed by brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (benzene and diethyl ether) using a rotary evaporator.

  • Purification: Purify the crude sec-butylbenzene by fractional distillation to separate it from any unreacted starting materials and polyalkylated byproducts.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation r1 This compound int1 sec-Butyl Carbocation r1->int1 + AlCl₃ cat1 AlCl₃ cat2 AlCl₄⁻ benzene Benzene sigma Arenium Ion (Sigma Complex) benzene->sigma + sec-Butyl Carbocation product sec-Butylbenzene sigma->product + AlCl₄⁻ cat3 AlCl₃ + HCl

Caption: Mechanism of Friedel-Crafts Alkylation.

Experimental_Workflow start Start setup 1. Assemble dry glassware and place in ice bath start->setup charge 2. Charge flask with anhydrous benzene setup->charge add_cat 3. Add AlCl₃ portion-wise (maintain <10°C) charge->add_cat add_alkyl 4. Add this compound dropwise (maintain <10°C) add_cat->add_alkyl react 5. Stir in ice bath for 1 hour add_alkyl->react quench 6. Quench reaction with ice-cold water (in fume hood) react->quench extract 7. Separate organic layer and extract aqueous layer with ether quench->extract wash 8. Wash combined organic layers with NaHCO₃ and brine extract->wash dry 9. Dry with MgSO₄ and remove solvent (rotovap) wash->dry purify 10. Purify by fractional distillation dry->purify end sec-Butylbenzene purify->end

Caption: Experimental Workflow for Synthesis.

References

Application Notes: The Role of 2-Chlorobutane in Friedel-Crafts Alkylation

Application Notes and Protocols: Solvent Effects on the Nucleophilic Substitution of 2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic substitution of 2-chlorobutane serves as a quintessential model for investigating the intricate interplay between substrate structure, nucleophile strength, and solvent properties in determining reaction pathways. As a secondary alkyl halide, this compound is capable of undergoing substitution via both the unimolecular (SN1) and bimolecular (SN2) mechanisms. The choice of solvent is a critical determinant of which pathway predominates, thereby influencing reaction rates and product distributions. Understanding these solvent effects is paramount for controlling reaction outcomes in organic synthesis, a cornerstone of drug development and materials science.

These application notes provide a comprehensive overview of the theoretical and practical aspects of solvent effects on the nucleophilic substitution of this compound. Detailed experimental protocols are included to enable researchers to conduct their own kinetic and product analysis studies.

Theoretical Background

The polarity of the solvent, and its ability to solvate charged species, plays a decisive role in the reaction mechanism. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents: These solvents, such as water, alcohols, and carboxylic acids, possess a hydrogen atom bonded to an electronegative atom (O or N) and can form hydrogen bonds. They are particularly effective at solvating both cations and anions. Polar protic solvents strongly favor the SN1 pathway by stabilizing the carbocation intermediate formed in the rate-determining step.[1] This stabilization lowers the activation energy for the SN1 reaction. Conversely, they can hinder SN2 reactions by solvating the nucleophile, thereby reducing its nucleophilicity.

  • Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) have a significant dipole moment but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[1] They are adept at solvating cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and highly reactive, thus accelerating SN2 reactions.[1]

  • Nonpolar Solvents: Solvents such as hexane and benzene are generally poor choices for nucleophilic substitution reactions as they do not effectively dissolve most nucleophiles and do not stabilize the charged transition states or intermediates involved in either SN1 or SN2 reactions.

Reaction Mechanisms of this compound

As a secondary alkyl halide, this compound is at the crossroads of SN1 and SN2 reactivity. The choice of solvent, along with the nucleophile, dictates the predominant mechanism.

  • SN1 Mechanism: In a polar protic solvent, this compound can undergo a two-step SN1 reaction. The first and rate-determining step is the ionization of the C-Cl bond to form a planar secondary carbocation intermediate.[2] The second step is the rapid attack of a nucleophile on the carbocation, which can occur from either face, leading to a racemic or partially racemized product if the starting material is chiral.[2][3]

  • SN2 Mechanism: In a polar aprotic solvent with a strong nucleophile, this compound will favor the SN2 pathway. This is a one-step, concerted reaction where the nucleophile attacks the carbon atom from the side opposite to the leaving group.[2] This "backside attack" results in an inversion of stereochemistry at the chiral center.[2]

Data Presentation

The following tables summarize the expected relative rates and product distributions for the nucleophilic substitution of this compound under different solvent conditions.

Table 1: Effect of Solvent on the Relative Rate of Nucleophilic Substitution of this compound

Solvent SystemNucleophilePredominant MechanismRelative Rate
80% Ethanol / 20% WaterH₂O / EtOHSN1Fast
50% Ethanol / 50% WaterH₂O / EtOHSN1Faster
100% EthanolEtOHSN1/SN2Moderate
AcetoneI⁻SN2Fast
Dimethyl Sulfoxide (DMSO)I⁻SN2Very Fast

Table 2: Expected Product Distribution in the Reaction of this compound

SolventNucleophile/BaseSubstitution Product(s)Elimination Product(s)
80% Ethanol / 20% WaterH₂O / EtOH2-Butanol, 2-Ethoxybutane1-Butene, cis-2-Butene, trans-2-Butene
AcetoneI⁻2-IodobutaneMinor amounts of butenes
Ethanolic KOHOH⁻2-Butanol1-Butene, cis-2-Butene, trans-2-Butene (major)

Mandatory Visualizations

SN1_Pathway sub This compound ts1 Transition State 1 sub->ts1 Slow (Rate-determining) int Sec-butyl Carbocation + Cl⁻ ts1->int ts2 Transition State 2 int->ts2 Fast elim Elimination Products (Butenes) int->elim Base Abstraction prod Substitution Product (e.g., 2-Butanol) ts2->prod Nucleophilic Attack

Caption: The SN1 reaction pathway of this compound in a polar protic solvent.

SN2_Pathway reactants This compound + Nucleophile ts Transition State [Nu---C---Cl]⁻ reactants->ts Concerted Step products Substitution Product (Inversion of Stereochemistry) ts->products

Caption: The SN2 reaction pathway of this compound with a strong nucleophile.

Experimental_Workflow prep Prepare Solutions (this compound, solvents, nucleophiles) reaction Initiate Reaction (Mix reactants at constant temperature) prep->reaction monitoring Monitor Reaction Progress (Titration or Spectroscopy) reaction->monitoring quenching Quench Reaction (e.g., ice bath) monitoring->quenching extraction Product Extraction quenching->extraction analysis Product Analysis (Gas Chromatography) extraction->analysis

References

Application Notes: Stereoselective Synthesis Using (R)- and (S)-2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-2-chlorobutane are valuable chiral building blocks in organic synthesis. Their utility stems primarily from the stereogenic center at the C2 position, which allows for the transfer of chirality to new molecules through stereospecific reactions. As secondary alkyl halides, they can undergo both nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. However, for stereoselective synthesis, their application is almost exclusively focused on the S(_N)2 pathway, which proceeds with a predictable inversion of configuration. This allows for the synthesis of a wide range of enantiomerically pure compounds, including key intermediates for pharmaceutical drugs.

Core Application: Stereospecific S(_N)2 Reactions

The primary application of enantiomerically pure (R)- or (S)-2-chlorobutane is as an electrophile in S(_N)2 reactions. The S(_N)2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion). This "backside attack" forces the stereochemistry at the carbon center to invert, a phenomenon known as Walden inversion.[1][2][3]

This stereospecificity is the cornerstone of their use in asymmetric synthesis. By starting with a known configuration of 2-chlorobutane, one can reliably predict the configuration of the product. For an S(_N)2 reaction to be efficient and stereospecific, reaction conditions must be chosen to favor this pathway over competing S(_N)1, E1, and E2 reactions. This typically involves the use of strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone).

Ethambutol_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: SN2 Reaction cluster_step2 Step 2: Reduction cluster_step3 Further Synthesis start (R)-2-Chlorobutane reagent1 NaN₃ (Sodium Azide) in DMF product1 (S)-2-Azidobutane reagent1->product1 Inversion of Stereocenter reagent2 LiAlH₄ or H₂/Pd-C (Reduction) product2 (S)-2-Aminobutane reagent2->product2 Preservation of Stereocenter final_product (S,S)-Ethambutol (Anti-Tuberculosis Drug) product2->final_product Established Synthetic Routes

References

Application Notes and Protocols: Synthesis of sec-Butylamine from 2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butylamine is a valuable primary amine utilized as a precursor in the synthesis of various pharmaceuticals and agrochemicals. Its production via the nucleophilic substitution of 2-chlorobutane with ammonia is a common industrial and laboratory-scale method. This document provides detailed application notes and experimental protocols for the synthesis of sec-butylamine from this compound.

Reaction Principle

The synthesis of sec-butylamine from this compound is achieved through a nucleophilic substitution reaction where the ammonia molecule acts as the nucleophile, displacing the chloride ion from the this compound backbone. To favor the formation of the primary amine and minimize the subsequent formation of secondary (di-sec-butylamine) and tertiary (tri-sec-butylamine) amines, a significant excess of ammonia is employed. The reaction is typically conducted in a sealed vessel under elevated temperature and pressure to ensure the containment of the volatile ammonia and to facilitate the reaction rate.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of sec-Butylamine
ParameterValue
Reactant 1This compound
Reactant 2Concentrated Aqueous Ammonia (28-30%)
SolventEthanol
Molar Ratio (Ammonia : this compound)10:1 to 20:1
Temperature85 - 95 °C
Pressure0.5 - 0.7 MPa
Reaction Time6 - 8 hours
Table 2: Representative Product Distribution and Yield
ProductMolar Percentage in Crude Mixture (Approximate)Representative Yield
sec-Butylamine75 - 85%70 - 80%
Di-sec-butylamine10 - 20%-
Tri-sec-butylamine< 5%-
Unreacted this compound< 5%-

Note: The product distribution and yield are highly dependent on the reaction conditions, particularly the molar ratio of ammonia to this compound. The values presented are representative for a reaction carried out under the conditions specified in Table 1.

Experimental Protocols

Protocol 1: Synthesis of sec-Butylamine

Materials:

  • This compound (92.57 g/mol )

  • Concentrated Aqueous Ammonia (28-30%)

  • Ethanol, 200 proof

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), pellets

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer and temperature/pressure gauges

  • Round-bottom flasks

  • Distillation apparatus

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine this compound (e.g., 0.5 mol, 46.3 g), ethanol (150 mL), and concentrated aqueous ammonia (e.g., 5 mol, approximately 325 mL of 28% solution). The large excess of ammonia is crucial for maximizing the yield of the primary amine.

  • Reaction: Seal the autoclave and begin stirring. Heat the reaction mixture to 85-95 °C. The pressure inside the vessel will rise to approximately 0.5-0.7 MPa. Maintain these conditions for 6-8 hours.

  • Work-up:

    • Cool the autoclave to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask.

    • Acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid. This will convert the amines to their corresponding ammonium salts.

    • Remove the ethanol by distillation or using a rotary evaporator.

    • To the remaining aqueous solution, add sodium hydroxide pellets with cooling until the solution is strongly alkaline (pH > 12). This will liberate the free amines.

    • The sec-butylamine will form a separate organic layer.

  • Purification:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL) to recover any dissolved amine.

    • Combine all organic layers and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude sec-butylamine by fractional distillation. Collect the fraction boiling at approximately 63 °C.

Protocol 2: Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture and the purified product in a suitable solvent (e.g., dichloromethane or methanol).

GC Conditions (Representative):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

MS Conditions (Representative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 30-300

Analysis:

  • Identify the components of the mixture by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the relative amounts of sec-butylamine, di-sec-butylamine, and tri-sec-butylamine in the crude mixture by integrating the peak areas in the chromatogram.

Mandatory Visualizations

ReactionPathway This compound This compound sec-Butylamine sec-Butylamine This compound->sec-Butylamine + NH3 (SN2) NH3_excess Ammonia (excess) Di-sec-butylamine Di-sec-butylamine sec-Butylamine->Di-sec-butylamine + this compound Tri-sec-butylamine Tri-sec-butylamine Di-sec-butylamine->Tri-sec-butylamine + this compound

Caption: Reaction pathway for the synthesis of sec-butylamine.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Excess Ammonia + Ethanol Autoclave Heat & Stir (85-95 °C, 0.5-0.7 MPa) Reactants->Autoclave Cooling Cool & Vent Ammonia Autoclave->Cooling Acidification Acidify with HCl Cooling->Acidification Solvent_Removal Remove Ethanol Acidification->Solvent_Removal Basification Basify with NaOH Solvent_Removal->Basification Extraction Extract with Diethyl Ether Basification->Extraction Drying Dry with MgSO4 Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product Product Distillation->Product sec-Butylamine

Caption: Experimental workflow for sec-butylamine synthesis.

Application Notes and Protocols: The Role of 2-Chlorobutane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorobutane, an organochlorine compound with the chemical formula C4H9Cl, serves as a valuable reagent in organic synthesis.[1] While not a direct precursor to a wide range of pharmaceuticals, its utility lies in its capacity to act as an alkylating agent, introducing the sec-butyl group into various molecular scaffolds. This sec-butyl moiety can be a critical component in the design of pharmacologically active molecules, influencing their potency, selectivity, and pharmacokinetic properties. These application notes provide a detailed overview of the use of this compound in the synthesis of a model pharmaceutical intermediate, sec-butylbenzene, via Friedel-Crafts alkylation.

Application in Pharmaceutical Intermediate Synthesis

The introduction of alkyl groups is a fundamental strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. The sec-butyl group, introduced by this compound, is a lipophilic moiety that can enhance a drug's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

A primary application of this compound in generating potential pharmaceutical intermediates is through the Friedel-Crafts alkylation of aromatic compounds.[2][3] This reaction allows for the direct attachment of the sec-butyl group to an aromatic ring, a common core structure in many pharmaceuticals. The resulting sec-butylated aromatic compounds can then be further functionalized to create a diverse array of drug candidates.

Data Presentation: Friedel-Crafts Alkylation of Benzene with this compound

The following table summarizes typical reaction parameters and outcomes for the synthesis of sec-butylbenzene from benzene and this compound, catalyzed by aluminum chloride (AlCl₃).

ParameterValueReference
Reactants Benzene, this compound[2][3]
Catalyst Aluminum Chloride (AlCl₃)[2][4]
Solvent Excess Benzene[2]
Temperature 0 - 10 °C[2][4]
Reaction Time 1 - 3 hoursGeneral Knowledge
Typical Yield 60 - 70%[2]
Purity (after purification) >98%General Knowledge
Side Products Di-sec-butylbenzene, Rearrangement Products (minor)[2][3]

Experimental Protocols

Synthesis of sec-Butylbenzene via Friedel-Crafts Alkylation

This protocol details the laboratory-scale synthesis of sec-butylbenzene from this compound and benzene.

Materials:

  • This compound (reagent grade)

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous powder)

  • 1 M Hydrochloric acid (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Add 100 mL of anhydrous benzene to the flask.

  • Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add 13.3 g (0.1 mol) of anhydrous aluminum chloride to the stirred benzene.

  • Addition of this compound: Place 9.26 g (0.1 mol) of this compound in a dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over 30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to yield pure sec-butylbenzene.

Visualizations

experimental_workflow Reactants Reactants: - this compound - Benzene - AlCl3 (catalyst) Reaction Friedel-Crafts Alkylation (0-10°C, 1h) Reactants->Reaction Quenching Quenching (Ice) Reaction->Quenching Workup Aqueous Workup (HCl, NaHCO3, Brine) Quenching->Workup Purification Purification (Fractional Distillation) Workup->Purification Product sec-Butylbenzene (Final Product) Purification->Product

Caption: Experimental workflow for the synthesis of sec-butylbenzene.

reaction_mechanism cluster_step1 Step 1: Formation of the Carbocation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation This compound This compound Carbocation_Complex [CH3CH(Cl)CH2CH3---AlCl3] This compound->Carbocation_Complex + AlCl3 AlCl3 AlCl3 sec-Butyl_Carbocation sec-Butyl Carbocation (CH3CH+CH2CH3) Carbocation_Complex->sec-Butyl_Carbocation AlCl4- AlCl4- Carbocation_Complex->AlCl4- Benzene Benzene Arenium_Ion Arenium Ion Intermediate Benzene->Arenium_Ion + sec-Butyl Carbocation sec-Butylbenzene sec-Butylbenzene Arenium_Ion->sec-Butylbenzene + AlCl4- Arenium_Ion->sec-Butylbenzene HCl HCl AlCl3_regen AlCl3 (regenerated)

Caption: Mechanism of Friedel-Crafts alkylation of benzene with this compound.

References

Application Notes and Protocols for the Gas Chromatographic Separation of 2-Chlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of 2-chlorobutane isomers, including its positional isomer (1-chlorobutane) and its enantiomers, using gas chromatography (GC). The methodologies outlined are designed to deliver robust and reproducible results for qualitative and quantitative analysis.

Introduction

This compound is a chiral alkyl halide that exists as a pair of enantiomers, (R)- and (S)-2-chlorobutane. In synthetic chemistry and pharmaceutical development, it is often crucial to separate and quantify these enantiomers, as they can exhibit different biological activities. Additionally, the separation of this compound from its structural isomer, 1-chlorobutane, is essential for purity assessment and quality control. Gas chromatography is a powerful and widely adopted technique for the analysis of volatile compounds like chlorobutane isomers.[1] The choice of the GC column's stationary phase is critical for achieving the desired separation.

Data Presentation: Quantitative Separation of this compound Isomers

The following table summarizes the quantitative data for the GC separation of this compound isomers based on different stationary phases.

Parameter Method 1: Positional Isomer Separation Method 2: Enantiomeric Separation
Analytes 1-Chlorobutane, this compound(R)-2-Chlorobutane, (S)-2-Chlorobutane
Stationary Phase Polyethylene Glycol (e.g., CP-Wax 57 CB)[2]Supramolecular Uracil Structure[3]
Column 50 m x 0.32 mm ID, 1.2 µm film thickness[2]1 m packed column[3]
Temperature 60°C initial, ramp 2°C/min to 200°C[2]Isothermal at 45°C or 60°C[3]
Retention Time Analyte-specific (this compound elutes before 1-chlorobutane)[2]180 s (at 45°C), 160 s (at 60°C)[3]
Resolution Baseline separation achievableComplete separation[3]

Experimental Protocols

Method 1: Separation of Positional Isomers (1-Chlorobutane and this compound)

This method is suitable for the separation of 1-chlorobutane and this compound based on their different polarities and boiling points. A polar stationary phase provides good selectivity for these isomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Standard GC system with a split/splitless injector and a Flame Ionization Detector (FID).[2]

  • Column: CP-Wax 57 CB (or equivalent polyethylene glycol phase), 50 m x 0.32 mm ID, 1.2 µm film thickness.[2]

  • Carrier Gas: Hydrogen at a pressure of 75 kPa (11 psi), resulting in a linear velocity of 32 cm/s.[2]

  • Injector: Split mode, with a split ratio of 50:1 and a temperature of 200°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C.

    • Ramp: 2°C/min to 200°C.[2]

  • Detector (FID): Temperature set at 280°C.[2]

  • Injection Volume: 1 µL.

Sample Preparation:

Prepare a dilute solution of the chlorobutane isomer mixture in a suitable solvent such as methanol or hexane. A typical concentration is approximately 1 µg/mL.

Method 2: Enantiomeric Separation of this compound

This method utilizes a chiral stationary phase to resolve the (R) and (S) enantiomers of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: 1-meter column packed with an inert stationary phase modified with a supramolecular uracil structure.[3]

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate for the packed column.

  • Injector: Split mode with a temperature of 200°C.

  • Oven Temperature Program:

    • Isothermal analysis at 45°C for a retention time of approximately 180 seconds.[3]

    • Alternatively, isothermal analysis at 60°C for a retention time of approximately 160 seconds.[3]

  • Detector (FID): Temperature set at 250°C.

  • Injection Volume: 1 µL.

Sample Preparation:

Dissolve the racemic this compound sample in a volatile solvent like hexane to a concentration of approximately 10 µg/mL.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the GC analysis of this compound isomers.

GC_Workflow_Positional_Isomers cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep Dilute Sample (1- and this compound mix) in Hexane Inject Inject 1 µL into GC Prep->Inject Column Separation on CP-Wax 57 CB Column (Polar Phase) Inject->Column Detect FID Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Peaks (Retention Time) Chromatogram->Quantify

Caption: Workflow for GC analysis of this compound positional isomers.

GC_Workflow_Enantiomers cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Prep Prepare Racemic This compound Solution in Hexane Inject Inject 1 µL into GC Prep->Inject Column Separation on Chiral (Supramolecular Uracil) Stationary Phase Inject->Column Detect FID Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Resolve & Quantify Enantiomer Peaks Chromatogram->Quantify

Caption: Workflow for chiral GC analysis of this compound enantiomers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorobutane from 2-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chlorobutane from 2-butanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Causes Recommended Solutions
Low Yield of this compound Incomplete reaction.- Ensure the reaction is heated (refluxed) for a sufficient amount of time.[1] - For reactions with HCl, use a catalyst such as zinc chloride (Lucas reagent) to increase the reaction rate.[1] - Ensure reagents are of appropriate concentration and purity.
Side reactions, such as elimination (E1/E2) forming butenes.- Maintain a lower reaction temperature to favor substitution over elimination. - Use a less acidic chlorinating agent, such as thionyl chloride (SOCl₂), which can minimize acid-catalyzed elimination.[2]
Loss of product during workup and purification.- During distillation, ensure that the collection temperature does not exceed the boiling point of this compound (~68-70°C) to avoid co-distillation of impurities or loss of product.[1] - Use clips to secure joints in glassware to prevent the escape of volatile product.[1] - Ensure complete phase separation during extractions to avoid discarding the organic layer.
Product is Impure (Cloudy or Contains Water) Incomplete drying of the organic layer.- Use an adequate amount of a suitable drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).[1] - Ensure the drying agent is in contact with the solution for a sufficient time with occasional swirling.
Presence of unreacted 2-butanol.- Ensure the reaction goes to completion. - During purification, wash the organic layer with water to remove the more water-soluble 2-butanol.
Presence of acidic impurities (e.g., HCl, POCl₃).- Wash the organic layer with a dilute base, such as 5% sodium bicarbonate or sodium hydroxide solution, to neutralize and remove acidic byproducts.[1]
Reaction Mixture Turns Dark Decomposition of starting materials or products.- Control the reaction temperature carefully, avoiding excessive heat. - Ensure the purity of the starting 2-butanol.
Unexpected Stereochemistry of the Product The reaction mechanism can influence the stereochemical outcome.- Reaction with HCl (via SN1 mechanism) can lead to a racemic mixture if a chiral starting material is used.[3] - Reaction with thionyl chloride in the presence of pyridine proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry.[4] - Reaction with thionyl chloride alone may proceed via an SNi mechanism, leading to retention of stereochemistry.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from 2-butanol?

A1: The most common methods involve the reaction of 2-butanol with:

  • Hydrochloric acid (HCl) , often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), known as the Lucas reagent.[1][5] This reaction typically proceeds through an SN1 mechanism for a secondary alcohol like 2-butanol.[6]

  • Thionyl chloride (SOCl₂) , which can provide good yields and has the advantage that the byproducts (SO₂ and HCl) are gases, simplifying purification.[2][3]

  • Phosphorus pentachloride (PCl₅) , which also converts the alcohol to the alkyl chloride.[5] The byproducts are phosphorus oxychloride (POCl₃) and HCl.[5]

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors. The primary cause is often the competing elimination reaction (E1) which forms but-1-ene and but-2-ene.[6] This is particularly prevalent in reactions with strong acids like HCl at higher temperatures. Incomplete reaction due to insufficient reaction time or catalyst amount can also lead to low yields. Additionally, product loss during the workup, especially during distillation of the volatile this compound, can significantly reduce the isolated yield.[1]

Q3: What are the main impurities I should expect and how can I remove them?

A3: Common impurities include:

  • Unreacted 2-butanol: Can be removed by washing the organic phase with water.

  • Butenes (but-1-ene, cis/trans-but-2-ene): These are formed as byproducts of elimination reactions. Fractional distillation can separate these lower-boiling impurities from this compound.

  • Acidic byproducts (HCl, POCl₃): These can be neutralized and removed by washing with a dilute aqueous base like sodium bicarbonate.[1]

  • Water: Can be removed by drying the organic phase with an anhydrous salt like CaCl₂ or MgSO₄.[1]

Q4: How does the choice of chlorinating agent affect the reaction and the final product?

A4: The choice of chlorinating agent is critical as it influences the reaction mechanism, potential for side reactions, and the stereochemical outcome.

  • HCl/ZnCl₂: Favors an SN1 reaction, which can lead to carbocation rearrangements (though not an issue for 2-butanol) and racemization if the starting alcohol is chiral. It is also prone to elimination side reactions.[6]

  • SOCl₂: This reagent is often preferred for cleaner reactions. In the presence of a base like pyridine, it proceeds via an SN2 mechanism with inversion of stereochemistry. Without a base, it can proceed with retention of configuration (SNi mechanism). The gaseous byproducts simplify purification.[3][4]

  • PCl₅: This is a strong chlorinating agent, but the workup can be more complex due to the non-volatile byproduct POCl₃.[5]

Q5: What is the purpose of washing the crude product with sodium bicarbonate solution?

A5: Washing with a dilute sodium bicarbonate solution is a crucial purification step to neutralize and remove any remaining acidic components from the reaction mixture.[1] These can include excess HCl, or acidic byproducts like phosphorus oxychloride (from PCl₅) or HCl generated during the reaction with thionyl chloride. This prevents the acid from catalyzing unwanted side reactions during distillation and ensures the purity of the final product.

Data Presentation

The following table summarizes typical yields for the synthesis of this compound from 2-butanol using different methods. Note that yields can vary significantly based on specific reaction conditions and scale.

Chlorinating Agent Catalyst/Conditions Typical Yield Purity Key Considerations
Concentrated HClZinc Chloride (ZnCl₂)73.07%[1]-Prone to elimination side reactions.
30% HCl SolutionContinuous process at 95°C90.3%[7]99.6%[7]Optimized for industrial-scale production.
Thionyl Chloride (SOCl₂)PyridineModerate to highHighGaseous byproducts simplify workup. Stereochemistry is inverted (SN2).[4]
Phosphorus Pentachloride (PCl₅)-Moderate to high-Produces non-volatile byproduct (POCl₃) requiring careful separation.[5]

Experimental Protocols

Method 1: Synthesis using Concentrated Hydrochloric Acid and Zinc Chloride[1]
  • Reaction Setup: In a round-bottom flask, combine 35g of anhydrous zinc chloride and 11.9g of 2-butanol.

  • Addition of HCl: Carefully add 25 cm³ of concentrated hydrochloric acid to the flask.

  • Reflux: Assemble a reflux apparatus and heat the mixture under reflux for 30 minutes.

  • Distillation: After reflux, rearrange the apparatus for simple distillation. Collect the fraction that boils below 100°C.

  • Workup:

    • Transfer the distillate to a separatory funnel and wash with 25 cm³ of deionized water. Retain the upper organic layer.

    • Wash the organic layer with 25 cm³ of 5% sodium hydroxide solution. Retain the upper organic layer.

    • Wash the organic layer again with 25 cm³ of deionized water. Retain the upper organic layer.

  • Drying: Transfer the organic layer to a conical flask and add a small amount of anhydrous calcium chloride. Swirl to dry the product.

  • Final Purification: Filter the dried liquid into a pre-weighed flask to obtain the final product.

Method 2: Synthesis using Thionyl Chloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ produced), place 2-butanol and a suitable solvent (e.g., pyridine or an inert solvent like diethyl ether).

  • Addition of SOCl₂: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time (typically 1-2 hours).

  • Workup:

    • Cool the reaction mixture.

    • Carefully pour the mixture over crushed ice to decompose any unreacted thionyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify by fractional distillation, collecting the fraction boiling at approximately 68-70°C.

Mandatory Visualizations

SN1_Mechanism SN1 Reaction Pathway for 2-Butanol with HCl Butanol 2-Butanol Protonated_Butanol Protonated 2-Butanol Butanol->Protonated_Butanol + HCl Carbocation Sec-butyl Carbocation Protonated_Butanol->Carbocation - H2O (Slow, Rate-determining) Chlorobutane This compound Carbocation->Chlorobutane + Cl- (Fast) Water H2O Chloride Cl- HCl HCl

Caption: SN1 mechanism for the synthesis of this compound from 2-butanol.

Experimental_Workflow General Experimental Workflow Start Start: 2-Butanol + Chlorinating Agent Reaction Reaction (e.g., Reflux) Start->Reaction Workup Aqueous Workup (Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation) Drying->Purification Product Final Product: this compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree Problem Low Yield? Check_Reaction Incomplete Reaction? Problem->Check_Reaction Yes Check_Side_Reactions Side Reactions (Elimination)? Problem->Check_Side_Reactions Yes Check_Workup Product Loss During Workup? Problem->Check_Workup Yes Solution_Reaction Increase reaction time/temp Add catalyst Check_Reaction->Solution_Reaction Solution_Side_Reactions Lower reaction temperature Use milder reagent (SOCl2) Check_Side_Reactions->Solution_Side_Reactions Solution_Workup Careful phase separation Optimize distillation Check_Workup->Solution_Workup

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chlorobutane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from 2-butanol, and what are the expected side products?

A1: The most common laboratory methods for the synthesis of this compound from 2-butanol involve the use of three main chlorinating agents: Hydrochloric Acid (HCl), Thionyl Chloride (SOCl₂), and Phosphorus Trichloride (PCl₃). The primary side products are typically alkene isomers formed through elimination reactions, namely 1-butene, cis-2-butene, and trans-2-butene. The extent of side product formation is highly dependent on the chosen reagent and reaction conditions.

Q2: I am observing a significant amount of alkene byproducts in my reaction. How can I minimize their formation?

A2: The formation of alkenes is a common issue, particularly when using strong acids like HCl, which promotes an Sₙ1 reaction mechanism involving a carbocation intermediate that can undergo elimination. To minimize alkene formation, consider the following:

  • Choice of Reagent: Thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are generally preferred for minimizing elimination byproducts as they favor an Sₙ2 reaction pathway, which does not involve a free carbocation intermediate.[1][2][3]

  • Temperature Control: Lower reaction temperatures generally favor substitution over elimination.[4] If using HCl, avoid excessive heating. For reactions with SOCl₂ and PCl₃, maintaining the recommended temperature is also crucial.

  • Use of a Non-Nucleophilic Base: When using SOCl₂, the addition of a non-nucleophilic base like pyridine can promote the Sₙ2 pathway, leading to a cleaner reaction with less alkene formation and inversion of stereochemistry.[2][5][6]

Q3: My product appears to be a mixture of stereoisomers. How can I control the stereochemistry of the reaction?

A3: The stereochemical outcome of the synthesis depends on the reaction mechanism:

  • Reaction with HCl: This reaction proceeds through an Sₙ1 mechanism, which involves a planar carbocation intermediate. The nucleophile (Cl⁻) can attack from either face, leading to a racemic or near-racemic mixture of (R)- and (S)-2-chlorobutane.

  • Reaction with SOCl₂: In the presence of a non-nucleophilic base like pyridine, the reaction follows an Sₙ2 mechanism, resulting in an inversion of the stereochemistry at the chiral center.[5][6] Without pyridine, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism, which leads to retention of configuration.[6]

  • Reaction with PCl₃: This reaction also proceeds via an Sₙ2-like mechanism, leading to inversion of stereochemistry.[1]

Therefore, to achieve stereochemical control, using SOCl₂ with pyridine or PCl₃ is recommended for obtaining the inverted product.

Q4: What are the inorganic byproducts of each reaction, and how are they removed?

A4: Each method produces different inorganic byproducts that need to be removed during workup:

  • HCl: The main byproduct is water.[7] Unreacted HCl and the ZnCl₂ catalyst (if used) are typically removed by washing the organic layer with water and a dilute sodium bicarbonate solution.

  • SOCl₂: The byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and can be removed by performing the reaction in a fume hood and during the workup.[5] Any remaining acidic impurities are neutralized with a bicarbonate wash.

  • PCl₃: The inorganic byproduct is phosphorous acid (H₃PO₃).[8][9] This is typically removed by washing the reaction mixture with water.

Side Product Data Presentation

Side ProductChemical FormulaStructurePercentage (%)
1-ButeneC₄H₈CH₂=CHCH₂CH₃4.69[10][11]
cis-2-ButeneC₄H₈CH₃CH=CHCH₃ (cis)35.92[10][11]
trans-2-ButeneC₄H₈CH₃CH=CHCH₃ (trans)59.38[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound using Concentrated Hydrochloric Acid (Lucas Reagent)

This protocol is adapted from a standard laboratory procedure for the synthesis of alkyl chlorides from secondary alcohols.[12]

  • Reagents:

    • 2-Butanol

    • Concentrated Hydrochloric Acid (HCl)

    • Anhydrous Zinc Chloride (ZnCl₂)

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, combine 2-butanol and concentrated hydrochloric acid.

    • Add anhydrous zinc chloride as a catalyst. The mixture will likely form two layers.

    • Reflux the mixture with stirring for 1-2 hours.

    • After cooling, transfer the mixture to a separatory funnel.

    • Separate the lower aqueous layer.

    • Wash the organic layer with cold water, followed by a 5% sodium bicarbonate solution (venting frequently to release CO₂), and finally with water again.

    • Dry the crude this compound over anhydrous calcium chloride or magnesium sulfate.

    • Decant the dried liquid and purify by distillation, collecting the fraction boiling at approximately 68-70°C.

Protocol 2: Synthesis of this compound using Thionyl Chloride (with Pyridine)

This protocol is a general method for converting secondary alcohols to alkyl chlorides with inversion of stereochemistry.[2][5]

  • Reagents:

    • 2-Butanol

    • Thionyl Chloride (SOCl₂)

    • Pyridine

    • Diethyl ether (or another inert solvent)

    • 5% Hydrochloric Acid (HCl) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a flask equipped with a reflux condenser and a dropping funnel, dissolve 2-butanol in an inert solvent like diethyl ether.

    • Add pyridine to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride from the dropping funnel with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours.

    • Cool the mixture and pour it into ice-cold 5% HCl.

    • Transfer to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water, 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation and purify the this compound by distillation.

Protocol 3: Synthesis of this compound using Phosphorus Trichloride

This protocol describes a general procedure for the synthesis of alkyl chlorides from alcohols using PCl₃.[1][8][13]

  • Reagents:

    • 2-Butanol

    • Phosphorus Trichloride (PCl₃)

    • Ice-cold water

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Place 2-butanol in a flask fitted with a reflux condenser and a dropping funnel.

    • Cool the flask in an ice bath.

    • Slowly add phosphorus trichloride dropwise with stirring. A 3:1 molar ratio of alcohol to PCl₃ is typically used.

    • After the addition, remove the ice bath and allow the mixture to stand at room temperature for about an hour, then gently warm for another hour.

    • Carefully add ice-cold water to the reaction mixture to decompose any unreacted PCl₃.

    • Transfer the mixture to a separatory funnel and separate the upper organic layer.

    • Wash the organic layer with cold water, followed by a 5% sodium bicarbonate solution, and then again with water.

    • Dry the crude product with anhydrous sodium sulfate.

    • Purify by distillation.

Mandatory Visualization

Synthesis_of_2_Chlorobutane cluster_HCl Synthesis with HCl (SN1 Pathway) cluster_SOCl2_PCl3 Synthesis with SOCl2 or PCl3 (SN2 Pathway) Butanol_HCl 2-Butanol Carbocation sec-Butyl Carbocation Butanol_HCl->Carbocation H+, -H2O Chlorobutane_HCl This compound (Racemic Mixture) Carbocation->Chlorobutane_HCl Cl- Butenes_HCl 1-Butene, 2-Butenes (Major Side Products) Carbocation->Butenes_HCl -H+ Butanol_SOCl2 2-Butanol Transition_State [Transition State] Butanol_SOCl2->Transition_State SOCl2 or PCl3 Butenes_SOCl2 Alkene Byproducts (Minor) Butanol_SOCl2->Butenes_SOCl2 Elimination (minor) Chlorobutane_SOCl2 This compound (Inversion of Stereochemistry) Transition_State->Chlorobutane_SOCl2 Cl-

Caption: Reaction pathways for this compound synthesis.

Experimental_Workflow Start Start: 2-Butanol & Chlorinating Agent Reaction Reaction (Reflux/Stirring) Start->Reaction Workup Workup: Aqueous Washes Reaction->Workup Drying Drying (Anhydrous Salt) Workup->Drying Purification Purification (Distillation) Drying->Purification Product Final Product: This compound Purification->Product Analysis Analysis (GC, NMR, IR) Product->Analysis

Caption: Generalized experimental workflow for this compound synthesis.

References

Technical Support Center: Purification of 2-Chlorobutane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-chlorobutane via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using fractional distillation to purify this compound?

Fractional distillation is employed to separate this compound from impurities that have boiling points close to it. The process is particularly crucial for removing unreacted starting materials, such as butan-2-ol, and any side-products from the synthesis. The significant difference in boiling points between this compound (approx. 69 °C) and butan-2-ol (approx. 99.5 °C) allows for effective separation.[1][2]

Q2: What are the common impurities found in crude this compound after synthesis?

Crude this compound, typically synthesized from butan-2-ol and hydrochloric acid, may contain several impurities:

  • Unreacted butan-2-ol: The primary impurity to be removed by fractional distillation.[1]

  • Water: Introduced during the reaction or aqueous work-up steps.[1][3]

  • Hydrochloric Acid: Residual acid from the synthesis.

  • Side-products: Alkenes (e.g., butenes) from elimination side-reactions.

  • Dissolved Salts: Such as zinc chloride, if used as a catalyst.[1]

Q3: Why is it essential to wash and dry the crude this compound before fractional distillation?

Washing the crude product, often with a sodium bicarbonate solution, neutralizes and removes residual acids like HCl.[1] Subsequent drying with an anhydrous salt (e.g., magnesium sulfate) removes water.[1][3] This pre-treatment is critical because water can form a low-boiling azeotrope with butan-2-ol (boiling point 87 °C), which would interfere with the purification and contaminate the final product.[1]

Q4: What is the expected boiling point of pure this compound during distillation?

Pure this compound has a boiling point ranging from 68 °C to 70 °C at standard atmospheric pressure.[1][4][5] A stable and constant temperature reading within this range during distillation typically indicates that the desired compound is being collected.

Q5: Can azeotropes interfere with the purification of this compound?

Yes, azeotropes can pose a challenge. The most relevant potential azeotrope is the one formed between water and unreacted butan-2-ol, which has a boiling point of 87 °C.[1] If water is not thoroughly removed before distillation, this azeotrope can distill over, leading to impure fractions. While this compound itself is not reported to form common azeotropes with these specific impurities, it is a possibility in complex mixtures, which underscores the importance of the pre-purification washing and drying steps.

Quantitative Data Summary

The following table summarizes the boiling points of this compound and key related substances.

CompoundMolar Mass ( g/mol )Boiling Point (°C)
This compound92.5768 - 70[1][5]
Butan-2-ol74.1299.5[1]
Water18.02100
Butan-2-ol / Water AzeotropeN/A87[1]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the standard procedure for purifying crude this compound.

1. Pre-treatment of Crude Product:

  • Transfer the crude this compound to a separatory funnel.
  • Wash the organic layer sequentially with equal volumes of cold water, 5% sodium bicarbonate solution, and finally, cold water again.[1]
  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
  • Dry the crude product using an anhydrous drying agent such as magnesium sulfate or calcium chloride.[1][3] Swirl the flask until the liquid is clear and the drying agent no longer clumps.
  • Filter or decant the dried liquid into the distillation flask.

2. Apparatus Setup:

  • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a distillation head with a thermometer adapter, and a receiving flask.
  • Add a few boiling chips or a magnetic stir bar to the distillation flask containing the dried crude this compound.
  • Position the thermometer correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.
  • Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top.
  • Place the receiving flask in an ice-water bath to minimize the evaporation of the volatile this compound product.[1]

3. Distillation Process:

  • Begin heating the distillation flask gently using a heating mantle.
  • Observe the vapor rising slowly through the fractionating column.
  • Discard any initial distillate (forerun) that comes over at a low temperature, as this may contain highly volatile impurities.
  • Collect the fraction that distills at a constant temperature between 68-70 °C. This is the pure this compound.
  • Monitor the temperature closely. A sharp rise in temperature after this fraction has been collected indicates that higher-boiling impurities (like butan-2-ol) are beginning to distill.

4. Shutdown:

  • Stop the distillation once the temperature begins to rise significantly above 70 °C or when only a small residue remains in the distillation flask. Never distill to dryness.
  • Turn off the heat source and allow the apparatus to cool completely before disassembling.

Troubleshooting Guide

Use the following guide and the workflow diagram to diagnose and resolve common issues encountered during the fractional distillation of this compound.

Problem 1: Low or No Product Yield

  • Possible Cause: Leaks in the apparatus.

    • Solution: Ensure all glass joints are securely clamped and well-sealed. Use joint clips if available.

  • Possible Cause: Inefficient condensation.

    • Solution: Check that the condenser is cold to the touch and that there is a steady, adequate flow of cooling water.

  • Possible Cause: Distillation rate is too high.

    • Solution: Reduce the heating rate. A distillation rate of 1-2 drops per second is optimal for good separation.[6]

Problem 2: Incorrect or Unstable Boiling Point Reading

  • Possible Cause: Improper thermometer placement.

    • Solution: Adjust the thermometer so the top of the bulb is aligned with the bottom of the condenser side-arm.

  • Possible Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate. A rapid distillation does not allow for proper vapor-liquid equilibrium to be established in the column, leading to poor temperature stability and separation.[6]

  • Possible Cause: Presence of azeotropes or multiple impurities.

    • Solution: Ensure the pre-treatment (washing and drying) was performed thoroughly. Collect and analyze separate fractions to identify the components.

Problem 3: Purified Product is Cloudy

  • Possible Cause: Water contamination.

    • Solution: The crude product was not dried sufficiently before distillation.[3] The collected product can be re-dried with a small amount of anhydrous drying agent and then decanted or filtered. For future runs, increase the amount of drying agent or the drying time.

Problem 4: Poor Separation from Butan-2-ol

  • Possible Cause: Distillation rate is too high.

    • Solution: Slow down the distillation to allow the fractionating column to work efficiently. A slow and steady rate is key to separating components with close boiling points.[6]

  • Possible Cause: Inefficient fractionating column.

    • Solution: Use a longer fractionating column or one with a higher surface area packing material (e.g., Raschig rings, metal sponges) to increase the number of theoretical plates and improve separation efficiency.

Visual Workflow: Troubleshooting Fractional Distillation

G start Distillation Problem issue1 Low or No Yield start->issue1 issue2 Incorrect / Unstable BP start->issue2 issue3 Cloudy Product start->issue3 issue4 Poor Separation start->issue4 cause1a Leaks in Apparatus issue1->cause1a cause1b Inefficient Condensation issue1->cause1b cause1c Distillation Rate Too High issue1->cause1c cause2a Improper Thermometer Placement issue2->cause2a cause2b Distillation Rate Too Fast issue2->cause2b cause3a Insufficient Drying (Water Contamination) issue3->cause3a cause4a Distillation Rate Too High issue4->cause4a cause4b Inefficient Column issue4->cause4b

Caption: Troubleshooting workflow for fractional distillation.

References

Preventing elimination side reactions in 2-Chlorobutane substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-chlorobutane substitution reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize elimination side reactions and maximize the yield of desired substitution products.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 2-butanol from this compound, but I am getting a significant amount of butene isomers. How can I prevent this?

A1: The formation of butene isomers (1-butene and 2-butene) occurs through a competing elimination reaction. To favor substitution over elimination, you should carefully control your reaction conditions. Key factors to consider are the choice of solvent and the temperature. Using an aqueous solution of a hydroxide, such as sodium hydroxide, will favor nucleophilic substitution.[1][2][3] Conversely, using an alcoholic (ethanolic) solution of hydroxide promotes elimination.[1][2][3][4] Additionally, carrying out the reaction at a lower temperature will favor the substitution pathway, as higher temperatures tend to favor elimination.[2][3]

Q2: What is the ideal nucleophile to use for a substitution reaction with this compound to minimize elimination?

A2: For a secondary halide like this compound, a strong, non-bulky nucleophile is ideal for promoting the SN2 pathway, which leads to the substitution product. Hydroxide ion (OH⁻) from an aqueous solution of sodium hydroxide is a suitable choice for producing 2-butanol.[5][6][7] Strong, sterically hindered (bulky) bases, such as potassium tert-butoxide, should be avoided as they strongly favor elimination.

Q3: How does the solvent choice impact the ratio of substitution to elimination products in the reaction of this compound?

A3: The solvent plays a critical role in determining the reaction pathway.

  • Polar protic solvents , like water and ethanol, can solvate both the carbocation intermediate in an SN1 reaction and the nucleophile. When using a strong, non-bulky nucleophile like OH⁻ in an aqueous solution, the substitution reaction is favored.[1][2][3] However, in an ethanolic solution, the ethoxide ion present is a stronger base, which promotes the E2 elimination pathway.[1][2]

  • Polar aprotic solvents , such as acetone or DMSO, are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly, thus increasing its nucleophilicity.

Q4: Will increasing the concentration of the hydroxide solution improve the yield of the substitution product?

A4: Increasing the concentration of the hydroxide solution can favor the bimolecular (SN2 and E2) pathways. However, very high concentrations of hydroxide, especially in a non-aqueous or mixed solvent system, can increase the rate of elimination.[2][3] For favoring substitution, it is more critical to use an aqueous solvent and maintain a moderate temperature.

Quantitative Data on Reaction Outcomes

The following table summarizes the expected product distribution for the reaction of a secondary haloalkane under different conditions. The data for the elimination reaction is based on the reaction of 2-bromobutane with sodium ethoxide in ethanol, which serves as a representative example for the behavior of this compound under elimination-favoring conditions.

SubstrateReagent/SolventTemperatureSubstitution Product(s)Elimination Product(s)Predominant Pathway
This compoundNaOH / WaterWarmButan-2-olMinor butene isomersSN2
2-BromobutaneNaOEt / Ethanol55°CEthyl sec-butyl ether (minor)trans-2-Butene (~60-70%), cis-2-Butene (~20-25%), 1-Butene (~10-15%)[8]E2

Experimental Protocol: Synthesis of 2-Butanol from this compound

This protocol is designed to maximize the yield of the substitution product, 2-butanol, while minimizing the formation of elimination byproducts.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare an aqueous solution of sodium hydroxide. For every 1 mole of this compound, use approximately 1.2 moles of NaOH dissolved in a sufficient amount of distilled water.

  • Addition of Reactant: Add the this compound to the sodium hydroxide solution in the round-bottom flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture gently using a heating mantle. Maintain a gentle reflux for approximately 1-2 hours. The temperature should be kept moderate to favor substitution.

  • Workup: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: The organic layer containing the 2-butanol will separate from the aqueous layer. Separate the organic layer. Wash the organic layer with distilled water to remove any remaining sodium hydroxide and other water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent, such as anhydrous magnesium sulfate, to remove residual water.

  • Purification: Filter the dried organic layer to remove the drying agent. The crude 2-butanol can be purified by fractional distillation. Collect the fraction that boils at approximately 99-100°C.

Visualization of Reaction Pathways

The following diagram illustrates the key factors influencing the competition between substitution (SN2) and elimination (E2) pathways for a secondary haloalkane like this compound.

reaction_pathway sub This compound (Secondary Halide) sn2 SN2 Pathway sub->sn2 Favored by: - Strong, non-bulky nucleophile (e.g., aq. NaOH) - Polar aprotic solvent - Lower temperature e2 E2 Pathway sub->e2 Favored by: - Strong, bulky base (e.g., t-BuOK) - Ethanolic NaOH - Higher temperature substitution_product 2-Butanol (Substitution) sn2->substitution_product Major Product elimination_product Butene Isomers (Elimination) e2->elimination_product Major Products

Caption: Factors influencing substitution vs. elimination.

References

Technical Support Center: Grignard Reaction with 2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 2-chlorobutane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?

A1: Failure to initiate is a frequent challenge. The primary causes are often related to the magnesium surface's passivity and the presence of impurities.

  • Inactive Magnesium Surface: A layer of magnesium oxide can prevent the reaction from starting.

    • Solution: Activate the magnesium. This can be done by gently crushing the magnesium turnings under an inert atmosphere to expose a fresh surface. Chemical activation by adding a small crystal of iodine or a few drops of 1,2-dibromoethane is also effective.[1][2] The disappearance of the iodine's color is a visual indicator of initiation.[3]

  • Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or this compound will quench the reagent as it forms.[1][3]

    • Solution: Ensure all glassware is rigorously dried, either by oven-drying or flame-drying under a vacuum and cooling under an inert atmosphere like nitrogen or argon. Solvents must be anhydrous.[2][3]

  • Poor Quality Starting Material: Impurities in this compound can inhibit the reaction.

    • Solution: Use freshly distilled this compound.

Q2: The reaction starts, but my yield of the desired product is consistently low. What are the likely side reactions?

A2: Low yields after successful initiation often point towards side reactions or suboptimal conditions. With a secondary halide like this compound, certain side reactions are more prevalent.

  • Wurtz Coupling: The formed sec-butylmagnesium chloride can react with unreacted this compound to form 3,4-dimethylhexane.

    • Solution: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing its reaction with the newly formed Grignard reagent.[2][3]

  • Elimination (E2 Reaction): As a strong base, the Grignard reagent can promote the elimination of HCl from this compound, leading to the formation of butenes (1-butene and 2-butene).

    • Solution: Maintain a lower reaction temperature to favor the Grignard formation over elimination.

  • Protonation of the Grignard Reagent: Any source of acidic protons (e.g., trace water, alcohol impurities) will protonate the Grignard reagent to form butane, reducing the yield of the desired product.[3]

    • Solution: Rigorously adhere to anhydrous reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Product Formation

This guide provides a systematic approach to diagnosing and resolving low-yield issues.

Symptom Potential Cause Recommended Solution
Reaction does not start (no bubbling, no heat)Inactive magnesium surfaceActivate magnesium by crushing or using chemical activators like iodine or 1,2-dibromoethane.[1][2]
Presence of moistureRigorously dry all glassware, solvents, and starting materials.[3]
Reaction starts but stops prematurelyInsufficient mixingEnsure efficient stirring to maintain contact between the reactants.
Localized high concentration of alkyl halideAdd the this compound solution slowly and dropwise.[2][3]
Low yield of desired product, presence of high molecular weight byproductWurtz couplingSlow, dropwise addition of this compound.[2][3]
Low yield, presence of gaseous byproductsElimination (E2) reactionMaintain a lower reaction temperature.
Low yield, formation of butaneProtonation of the Grignard reagentEnsure strictly anhydrous conditions.[3]

Experimental Protocols

Protocol 1: Preparation of sec-Butylmagnesium Chloride

Materials:

  • Magnesium turnings

  • This compound (freshly distilled)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

  • Round-bottom flask, dropping funnel, and reflux condenser (all oven-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the dry glassware under a positive pressure of an inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine.

  • Solvent Addition: Add enough anhydrous solvent to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion of this solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a noticeable warming of the flask.[3] Gentle heating with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture for 1-2 hours to ensure all the magnesium is consumed.

Visualizations

Grignard_Troubleshooting Start Grignard Reaction with this compound Initiation_Issue Initiation Failure? Start->Initiation_Issue Low_Yield_Issue Low Yield? Initiation_Issue->Low_Yield_Issue No Inactive_Mg Inactive Mg Surface Initiation_Issue->Inactive_Mg Yes Moisture Presence of Moisture Initiation_Issue->Moisture Yes Success Successful Reaction Low_Yield_Issue->Success No Side_Reactions Side Reactions Low_Yield_Issue->Side_Reactions Yes Incomplete_Reaction Incomplete Reaction Low_Yield_Issue->Incomplete_Reaction Yes Activate_Mg Activate Mg (Crush / Iodine) Inactive_Mg->Activate_Mg Anhydrous Use Anhydrous Conditions Moisture->Anhydrous Activate_Mg->Start Anhydrous->Start Wurtz Wurtz Coupling Side_Reactions->Wurtz Elimination Elimination (E2) Side_Reactions->Elimination Protonation Protonation Side_Reactions->Protonation Optimize Optimize Conditions (Temp, Time) Incomplete_Reaction->Optimize Slow_Addition Slow Addition of This compound Wurtz->Slow_Addition Low_Temp Lower Reaction Temperature Elimination->Low_Temp Protonation->Anhydrous Optimize->Low_Yield_Issue Slow_Addition->Low_Yield_Issue Low_Temp->Low_Yield_Issue

Caption: Troubleshooting workflow for the Grignard reaction.

Side_Reactions Grignard sec-Butylmagnesium Chloride (Grignard Reagent) Wurtz_Product 3,4-Dimethylhexane (Wurtz Coupling) Grignard->Wurtz_Product Elimination_Product Butenes (Elimination) Grignard->Elimination_Product Protonation_Product Butane (Protonation) Grignard->Protonation_Product Chlorobutane This compound Chlorobutane->Wurtz_Product Chlorobutane->Elimination_Product acts on Protic_Source Protic Source (e.g., H2O) Protic_Source->Protonation_Product

Caption: Common side reactions with this compound.

References

Controlling regioselectivity in the elimination of 2-Chlorobutane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of elimination reactions involving 2-chlorobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the elimination of this compound, and what determines their ratio?

The elimination of this compound primarily yields two constitutional isomers: 1-butene and 2-butene.[1] The ratio of these products is determined by the reaction conditions, which dictate whether the reaction follows Zaitsev's rule or Hofmann's rule.

  • Zaitsev's Product: 2-butene is the more substituted and thermodynamically more stable alkene. Its formation is favored under most common E2 elimination conditions.[1][2]

  • Hofmann's Product: 1-butene is the less substituted and less stable alkene. Its formation is favored when using sterically hindered (bulky) bases.[2][3][4]

Q2: I am trying to synthesize 2-butene (Zaitsev product), but I am getting a significant amount of 1-butene. What is going wrong?

This issue typically arises from the choice of base or solvent. To favor the Zaitsev product (2-butene), you should use a strong, non-bulky base.[2][5]

  • Troubleshooting Steps:

    • Base Selection: Ensure you are using a small, strong base such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).[5][6] Bulky bases like potassium tert-butoxide (t-BuOK) will favor the formation of 1-butene.[2][5]

    • Solvent Choice: The solvent can influence the effective size and basicity of the base. Using the corresponding alcohol as a solvent (e.g., ethanol for sodium ethoxide) is a standard practice that reliably yields the Zaitsev product.

    • Temperature: Elimination reactions are generally favored by heat.[7] Ensure the reaction is sufficiently heated to promote elimination over substitution (SN2) pathways.

Q3: How can I maximize the yield of 1-butene (Hofmann product)?

To maximize the yield of the less substituted alkene (Hofmann product), the key is to create steric hindrance that forces the base to abstract a proton from the more accessible, less sterically hindered primary carbon.[4][5]

  • Troubleshooting Steps:

    • Use a Bulky Base: The most effective way to achieve a Hofmann-selective elimination is to use a sterically hindered, strong base.[3] Potassium tert-butoxide (t-BuOK) is the standard choice for this purpose.[4][5] The large size of the tert-butoxide ion makes it difficult to access the internal secondary proton, so it preferentially removes a proton from the terminal methyl group.[4][8]

    • Leaving Group: While you are using this compound, it's worth noting that poor leaving groups (like fluoride) can also favor the Hofmann product because the transition state has more carbanionic character.[8] With a good leaving group like chloride, the choice of a bulky base is the most critical factor.[8]

Q4: Can the solvent affect the regioselectivity of my elimination reaction?

Yes, the solvent can play a role, primarily by affecting the competition between substitution (SN2) and elimination (E2) and by influencing the base's effective strength.[9][10]

  • Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate the base through hydrogen bonding, which can decrease its nucleophilicity more than its basicity, thus favoring elimination over substitution.[11] They are commonly used for E2 reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents solvate the cation of the base but leave the anion "naked," making it a stronger nucleophile and base.[11] In the case of a secondary halide like this compound, using a strong base in a polar aprotic solvent will still lead to significant elimination.

For controlling regioselectivity between Zaitsev and Hofmann products, the steric properties of the base are far more influential than the choice of solvent.[5]

Data Presentation: Product Distribution

The choice of base is the most critical factor in determining the regiochemical outcome of the E2 elimination of this compound. The following table summarizes the expected product distribution under different conditions.

BaseSolventTemperatureMajor Product (Approx. %)Minor Product (Approx. %)Predominant Rule
Sodium Ethoxide (NaOEt)EthanolHigh2-Butene (~70-80%)1-Butene (~20-30%)Zaitsev
Potassium t-Butoxide (t-BuOK)t-ButanolHigh1-Butene (~70-80%)2-Butene (~20-30%)Hofmann

Note: Ratios are approximate and can vary based on precise reaction conditions.

Experimental Protocols

Methodology 1: Synthesis of 2-Butene (Zaitsev Product)

This protocol is designed to favor the formation of the more substituted alkene.

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, place a solution of sodium ethoxide in ethanol.

  • Addition of Substrate: Slowly add this compound to the flask while stirring.

  • Reaction Conditions: Heat the mixture to reflux for the appropriate time to ensure the completion of the reaction. Heating favors the elimination pathway over the competing SN2 substitution.[7]

  • Workup & Isolation: After cooling, the reaction mixture is typically quenched with water and the organic product is extracted with a suitable solvent. The product can then be purified by distillation.

  • Analysis: Characterize the product mixture using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of 1-butene to 2-butene.

Methodology 2: Synthesis of 1-Butene (Hofmann Product)

This protocol uses a sterically hindered base to favor the formation of the less substituted alkene.

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, place a solution of potassium tert-butoxide in tert-butanol.

  • Addition of Substrate: Slowly add this compound to the flask. The use of a bulky base is crucial for directing the reaction towards the Hofmann product.[3][4]

  • Reaction Conditions: Gently heat the mixture to reflux.

  • Workup & Isolation: Cool the reaction mixture, quench with water, and extract the product. Purify via distillation.

  • Analysis: Use GC or NMR to quantify the ratio of the alkene isomers formed.

Visualizations

G sub This compound zaitsev_ts Zaitsev Transition State (more stable) sub->zaitsev_ts  Thermodynamic  Control hofmann_ts Hofmann Transition State (less stable) sub->hofmann_ts  Kinetic Control  (Steric Hindrance) zaitsev_prod 2-Butene (Major Product) zaitsev_ts->zaitsev_prod zaitsev_base Small, Strong Base (e.g., NaOEt) zaitsev_base->zaitsev_ts hofmann_prod 1-Butene (Major Product) hofmann_ts->hofmann_prod hofmann_base Bulky, Strong Base (e.g., t-BuOK) hofmann_base->hofmann_ts

Caption: Reaction pathways for the elimination of this compound.

G Troubleshooting Workflow for Regioselectivity start Desired Product? zaitsev_prod Zaitsev Product (2-Butene) start->zaitsev_prod More Substituted hofmann_prod Hofmann Product (1-Butene) start->hofmann_prod Less Substituted zaitsev_q1 Are you using a non-bulky, strong base? (e.g., NaOEt, NaOMe) zaitsev_prod->zaitsev_q1 zaitsev_yes Yes zaitsev_q1->zaitsev_yes Yes zaitsev_no No: Change to a small, strong base zaitsev_q1->zaitsev_no No zaitsev_q2 Is the reaction heated? zaitsev_yes->zaitsev_q2 zaitsev_yes2 Yes: Conditions are correct. Check substrate purity. zaitsev_q2->zaitsev_yes2 Yes zaitsev_no2 No: Increase temperature to favor elimination zaitsev_q2->zaitsev_no2 No hofmann_q1 Are you using a bulky, strong base? (e.g., t-BuOK) hofmann_prod->hofmann_q1 hofmann_yes Yes: Conditions are correct. Consider solvent effects. hofmann_q1->hofmann_yes Yes hofmann_no No: Change to a sterically hindered base hofmann_q1->hofmann_no No

References

Technical Support Center: GC-MS Analysis of 2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in 2-chlorobutane.

Experimental Protocol: GC-MS Analysis of this compound

A precise and reproducible experimental protocol is fundamental for the accurate identification of impurities. Below is a standard method for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Dilute the this compound sample in a high-purity solvent, such as hexane or pentane. A typical dilution would be 1 µL of the sample in 1 mL of solvent.

  • Ensure all glassware is meticulously cleaned and dried to prevent contamination.[1]

  • If headspace analysis is preferred to minimize matrix effects, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace for injection.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and coupled to a mass spectrometer.[3]

  • Column: A non-polar or mid-polar capillary column is recommended for separating chlorobutane isomers. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.[4]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min). Ensure the use of high-purity gas (99.999%) and purification traps to remove oxygen, moisture, and hydrocarbons.[4][5]

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Mode: Split injection with a high split ratio (e.g., 50:1 or 100:1) to prevent column overloading.[6]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/min.

    • Final Hold: Hold at 150°C for 2 minutes.

    • Note: The temperature program may need to be optimized based on the specific impurities of interest.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 200.

    • Solvent Delay: A solvent delay of 2-3 minutes is recommended to prevent the solvent peak from damaging the detector.

Data Presentation: Potential Impurities in this compound

The following table summarizes potential impurities in this compound, their boiling points, and key mass-to-charge (m/z) ratios for identification. Isomeric impurities are common due to side reactions during synthesis.[8][9] Unreacted starting materials from syntheses, such as the reaction of 2-butanol with HCl, may also be present.[10][11][12]

ImpurityBoiling Point (°C)Key Mass Fragments (m/z)Notes
This compound (Analyte) 6892/94 (M+), 57 (base peak), 63/65, 77/79The molecular ion peak appears as a pair (M+ and M+2) due to the presence of 35Cl and 37Cl isotopes in a ~3:1 ratio.[13] The base peak at m/z 57 corresponds to the sec-butyl carbocation [C4H9]+.[13]
1-Chlorobutane7892/94 (M+), 56 (base peak), 63/65A common structural isomer.[8][9] The base peak at m/z 56 is a key differentiator from this compound.[13]
1-Chloro-2-methylpropane6992/94 (M+), 43 (base peak), 57Another structural isomer.[8][9] The base peak at m/z 43 is characteristic.[13]
2-Chloro-2-methylpropane5192/94 (M+), 57 (base peak)A structural isomer with a lower boiling point.[8][9] Shares the m/z 57 base peak with this compound but will have a different retention time.
Dichlorobutane Isomers114-163Varies by isomerMay be formed from side reactions during synthesis.[14] Will have higher boiling points and molecular weights than this compound.
2-Butanol99-10074 (M+), 45 (base peak), 59A potential unreacted starting material.[10][11]

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Dilution Dilute this compound in appropriate solvent Injection Inject Sample into GC Sample_Dilution->Injection 1 µL Injection Separation Separation on Capillary Column Injection->Separation Temperature Program Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Mass_Spectra Extract Mass Spectra of Peaks Peak_Integration->Mass_Spectra Library_Search Compare with NIST Library Mass_Spectra->Library_Search Identification Identify Impurities Library_Search->Identification

Caption: Workflow for identifying impurities in this compound via GC-MS.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Chromatographic Problem Identified Check_Basics Check Basic Parameters: - Gas supply & flow rates - Temperatures - Syringe condition Problem->Check_Basics Peak_Shape Poor Peak Shape? Check_Basics->Peak_Shape Retention_Time Retention Time Shift? Peak_Shape->Retention_Time No Tailing Tailing Peaks: - Active sites in liner/column - Column contamination - Dead volume Peak_Shape->Tailing Yes (Tailing) Fronting Fronting Peaks: - Column overloading - Incompatible solvent Peak_Shape->Fronting Yes (Fronting) Baseline_Issue Baseline Issues? Retention_Time->Baseline_Issue No RT_Solution Check for: - Leaks in the system - Incorrect oven temperature - Inconsistent carrier gas flow Retention_Time->RT_Solution Yes Baseline_Solution Check for: - Column bleed - Contaminated injector/detector - Gas impurities Baseline_Issue->Baseline_Solution Yes No_Peaks No Peaks? Baseline_Issue->No_Peaks No No_Peaks_Solution Check: - Syringe/injector issue - Major leak - Detector off/faulty No_Peaks->No_Peaks_Solution Yes

Caption: Decision tree for troubleshooting common GC-MS issues.

Troubleshooting and FAQs

This section addresses common issues encountered during the GC-MS analysis of this compound.

Q1: Why am I seeing tailing peaks for my this compound and its impurities?

A1: Peak tailing is often caused by active sites within the GC system that can interact with the analytes.[15]

  • Contaminated Inlet Liner: The glass inlet liner can become contaminated with non-volatile residues. Solution: Replace the inlet liner. Using a deactivated liner can also help.[6]

  • Column Contamination: The front end of the column can accumulate contaminants over time. Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.[6]

  • Active Sites on the Column: The stationary phase of the column can degrade, exposing active silanol groups. Solution: Condition the column according to the manufacturer's instructions. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[6]

  • Dead Volume: Poor column installation or the use of incorrect ferrules can create dead volume, leading to peak broadening and tailing. Solution: Ensure the column is installed correctly in the injector and detector according to the instrument manual.[16]

Q2: I am observing "ghost peaks" in my chromatogram that are not present in my sample.

A2: Ghost peaks are typically the result of carryover from a previous injection or contamination within the system.[15]

  • Sample Carryover: A highly concentrated previous sample may not have been completely flushed from the system. Solution: Run a solvent blank (an injection of pure solvent) to see if the ghost peaks are still present. If so, clean the syringe and injector port.[6]

  • Septum Bleed: The injector septum can degrade at high temperatures, releasing volatile compounds. Solution: Replace the septum. Using a high-quality, low-bleed septum is recommended. Running a blank run without an injection can help identify septum bleed.[17]

  • Contaminated Carrier Gas: Impurities in the carrier gas can appear as peaks in the chromatogram. Solution: Ensure the use of high-purity carrier gas and that the gas purification traps are functioning correctly.[5]

Q3: The retention times of my peaks are shifting from run to run.

A3: Retention time variability can compromise the identification of compounds.

  • Carrier Gas Flow Rate Fluctuations: The most common cause is an unstable carrier gas flow rate. Solution: Check for leaks in the gas lines, fittings, and septum.[5][18] Ensure the gas regulator is providing a constant pressure.

  • Oven Temperature Inconsistency: The GC oven must reproduce the temperature program precisely for each run. Solution: Verify that the oven temperature program is set correctly and that the oven is properly calibrated. Allow for adequate equilibration time before each injection.[18]

  • Column Issues: Changes in the stationary phase due to degradation can affect retention times. Solution: If the column is old or damaged, it may need to be replaced.

Q4: My baseline is noisy or drifting.

A4: An unstable baseline can make it difficult to accurately integrate small peaks.

  • Column Bleed: At high temperatures, the stationary phase of the column can slowly degrade and elute, causing a rising baseline. Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column as recommended by the manufacturer. Using a low-bleed column can mitigate this issue.[15]

  • Contamination: Contamination in the injector, detector, or carrier gas can lead to a noisy or elevated baseline.[15] Solution: Clean the injector and detector.[6] Check the purity of the carrier gas and the condition of the gas traps.

  • Gas Leaks: A leak in the system can introduce air (oxygen and nitrogen), which can cause a noisy baseline and damage the column.[5] Solution: Perform a leak check of the entire system.

Q5: How can I differentiate between the isomers of chlorobutane?

A5: While all structural isomers of chlorobutane have the same molecular weight (m/z 92 for the 35Cl isotope), they can be distinguished by two key factors:

  • Retention Time: Due to differences in their boiling points and interaction with the stationary phase, the isomers will elute from the GC column at different times.[3] Generally, on a non-polar column, the elution order will follow the boiling points.

  • Mass Spectral Fragmentation Pattern: Although they share some common fragments, the relative abundance of these fragments, particularly the base peak, will differ. For example, the base peak for 1-chlorobutane is typically m/z 56, while for this compound it is m/z 57.[13] 1-Chloro-2-methylpropane has a characteristic base peak at m/z 43.[13] Careful examination of the mass spectrum of each chromatographic peak is essential for positive identification.

References

Technical Support Center: Stabilizing 2-Chlorobutane for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-chlorobutane during long-term storage?

A1: The primary degradation pathway for this compound during long-term storage is dehydrochlorination, an elimination reaction that results in the formation of butene isomers (1-butene and 2-butene) and hydrochloric acid (HCl). This process can be accelerated by exposure to heat, light, and the presence of bases or certain metals. The released HCl can act as a catalyst, further accelerating the degradation of the remaining this compound.

Q2: What are the ideal storage conditions for neat this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is crucial to keep it in a well-ventilated area away from direct sunlight, heat sources, and ignition sources. The storage container should be tightly sealed to prevent the ingress of moisture and oxygen. It is incompatible with strong oxidizing agents, strong bases, and certain metals, so segregation from these materials is essential.

Q3: Why is it necessary to use stabilizers for long-term storage of this compound?

A3: Over extended periods, even under ideal storage conditions, this compound can slowly degrade. Stabilizers are added to inhibit these degradation reactions, primarily by neutralizing the acidic byproducts that catalyze further decomposition. This ensures the purity and integrity of the compound, which is critical for its use in research, development, and manufacturing processes where impurities can lead to undesirable side reactions or affect product quality.

Q4: What types of compounds are effective stabilizers for this compound?

A4: While specific data for this compound is limited, compounds that have proven effective for stabilizing other chlorinated hydrocarbons are recommended. These fall into two main categories:

  • Acid Scavengers (Epoxides): Small-ring epoxides, such as 1,2-epoxybutane, are effective at scavenging free HCl. The strained ring of the epoxide readily reacts with HCl, neutralizing it and preventing it from catalyzing further degradation.

  • Acid Scavengers (Amines): Hindered or tertiary amines can also act as acid scavengers. However, their basicity must be carefully considered to avoid promoting dehydrochlorination. Triphenyl guanidine has been used for other chlorinated hydrocarbons.

Troubleshooting Guide

Q1: I've noticed a yellow discoloration in my stored this compound. What could be the cause?

A1: A yellow discoloration is often an indicator of degradation. The formation of unsaturated byproducts (butene isomers) and subsequent polymerization or side reactions can lead to colored impurities. You should verify the purity of the material using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS). If significant degradation has occurred, the material may not be suitable for your experiment. To prevent this in the future, ensure storage conditions are optimal and consider adding a stabilizer.

Q2: My reaction is giving unexpected byproducts when using this compound from long-term storage. How can I troubleshoot this?

A2: Unexpected byproducts can arise from impurities in your this compound. The primary degradation products are 1-butene and 2-butene. These alkenes can participate in various side reactions depending on your experimental conditions. It is recommended to test the purity of your this compound stock. If impurities are detected, you may need to purify the this compound by distillation before use or acquire a new, stabilized batch.

Q3: I detected an acidic pH when I tested my this compound. Is it still usable?

A3: An acidic pH indicates the presence of hydrochloric acid (HCl) due to dehydrochlorination. The presence of HCl can significantly impact many chemical reactions, particularly those involving acid-sensitive functional groups. For most applications, acidic this compound is not recommended. The presence of acid also indicates that the material is actively degrading. Using a stabilized grade of this compound is the best preventative measure.

Data Presentation

Table 1: Illustrative Accelerated Stability Data for this compound with Potential Stabilizers

The following table presents hypothetical data from an accelerated stability study conducted at 54°C for 14 days. This data is for illustrative purposes to demonstrate the potential effectiveness of stabilizers.

Sample IDStabilizerStabilizer Concentration (% w/w)Initial Purity (%)Purity after 14 days at 54°C (%)Degradation (%)Appearance
CB-001None099.895.24.6Faint Yellow
CB-0021,2-Epoxybutane0.199.999.50.4Colorless
CB-0031,2-Epoxybutane0.599.999.80.1Colorless
CB-004Triphenyl Guanidine0.0599.898.90.9Colorless
CB-005Triphenyl Guanidine0.199.899.20.6Colorless

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated thermal stress and assess the efficacy of potential stabilizers.

Materials:

  • This compound (high purity)

  • Potential stabilizers (e.g., 1,2-epoxybutane, triphenyl guanidine)

  • Amber glass vials with PTFE-lined screw caps

  • Calibrated oven capable of maintaining 54 ± 2°C

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Prepare a control sample of neat this compound.

    • Prepare samples of this compound containing different concentrations of each stabilizer (e.g., 0.1% and 0.5% w/w of 1,2-epoxybutane; 0.05% and 0.1% w/w of triphenyl guanidine).

    • Aliquot approximately 5 mL of each sample into separate, labeled amber glass vials.

    • Tightly seal the vials with PTFE-lined screw caps.

  • Initial Analysis (Time 0):

    • Analyze an aliquot of each freshly prepared sample by GC-MS to determine the initial purity and identify any existing impurities.

  • Accelerated Storage:

    • Place the vials in a calibrated oven set to 54 ± 2°C.

  • Analysis at Final Timepoint:

    • After 14 days, remove the vials from the oven and allow them to cool to room temperature.

    • Visually inspect each sample for any changes in appearance (e.g., color).

    • Analyze an aliquot of each sample by GC-MS to determine the final purity and quantify any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each sample.

    • Compare the stability of the stabilized samples to the control.

Protocol 2: GC-MS Method for the Analysis of this compound and its Degradation Products

Objective: To quantify the purity of this compound and identify and quantify its primary degradation products (1-butene and 2-butene).

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Selective Detector (MSD).

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 2 minutes

  • MSD Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Range: 35-200 amu

Procedure:

  • Standard Preparation: Prepare calibration standards of this compound, 1-butene, and 2-butene in a suitable solvent (e.g., hexane) at known concentrations.

  • Sample Preparation: Dilute the samples from the stability study in the same solvent.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and mass spectra to the standards.

Mandatory Visualization

Degradation Pathway of this compound This compound This compound Butene Isomers Butene Isomers This compound->Butene Isomers Dehydrochlorination HCl HCl This compound->HCl Dehydrochlorination Catalysis Catalysis HCl->Catalysis Catalysis->this compound Accelerates Degradation

Caption: Degradation of this compound via Dehydrochlorination.

Stabilization Mechanism of this compound cluster_degradation Degradation Process cluster_stabilization Stabilization 2-Chlorobutane_d This compound HCl_d HCl 2-Chlorobutane_d->HCl_d Degrades to Stabilizer Stabilizer (e.g., Epoxide) HCl_d->Stabilizer Scavenged by Neutralized_Product Neutralized Product Stabilizer->Neutralized_Product Reacts with

Caption: Acid Scavenging Mechanism for this compound Stabilization.

Experimental Workflow for Stability Testing Start Start Sample_Prep Prepare Samples (Control & Stabilized) Start->Sample_Prep Initial_Analysis Time 0 Analysis (GC-MS) Sample_Prep->Initial_Analysis Storage Store at Accelerated Conditions (e.g., 54°C) Initial_Analysis->Storage Final_Analysis Final Timepoint Analysis (GC-MS) Storage->Final_Analysis Data_Analysis Analyze Data & Compare Stability Final_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Accelerated Stability Study of this compound.

Technical Support Center: 2-Chlorobutane Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the influence of temperature on the reaction rates of 2-chlorobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound, and how does temperature influence them?

A1: this compound, a secondary alkyl halide, primarily undergoes substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Temperature plays a crucial role in determining the predominant reaction pathway. As a general principle, increasing the reaction temperature favors elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2). This is because elimination reactions typically have a higher activation energy and are more entropically favored at higher temperatures.

Q2: How does the choice of solvent affect the reaction of this compound at different temperatures?

A2: The polarity of the solvent is a critical factor. Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate, thus favoring SN1 and E1 pathways. Polar aprotic solvents (e.g., acetone, DMSO) do not solvate the nucleophile as effectively, which can favor SN2 reactions. When considering temperature effects, a polar protic solvent at a higher temperature will strongly favor the E1 pathway over the SN1 pathway.

Q3: Which conditions favor SN2 over E2 for this compound?

A3: To favor the SN2 pathway over the E2 pathway for this compound, it is recommended to use a strong, but less sterically hindered, nucleophile that is also a weak base (e.g., iodide ion) in a polar aprotic solvent at a lower temperature.[1] High temperatures and the use of a strong, bulky base (e.g., potassium tert-butoxide) will significantly favor the E2 reaction.[2]

Q4: Can carbocation rearrangements occur in reactions of this compound?

A4: Yes, carbocation rearrangements can occur in reactions that proceed through an SN1 or E1 mechanism. The secondary carbocation initially formed from this compound can potentially undergo a hydride shift to form a more stable carbocation, although in this specific case, a hydride shift would lead to another secondary carbocation, which is not energetically favorable. However, in more complex substrates, rearrangements to form more stable tertiary carbocations are common and can lead to a mixture of products.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product
Possible Cause Troubleshooting Step
Reaction temperature is too high, favoring elimination. Decrease the reaction temperature. For SN2 reactions, it is often beneficial to run the reaction at or below room temperature.
The base/nucleophile is too strong or sterically hindered, promoting elimination. Use a less basic and less sterically hindered nucleophile. For example, use iodide or azide instead of alkoxides.
Incorrect solvent choice. For SN2 reactions, use a polar aprotic solvent like acetone or DMSO. For SN1 reactions with minimal elimination, use a polar protic solvent at a low temperature.
Issue 2: Inconsistent Reaction Rates
Possible Cause Troubleshooting Step
Temperature fluctuations during the experiment. Use a thermostatically controlled water bath or oil bath to maintain a constant temperature.
Inaccurate measurement of reagents. Ensure all volumetric glassware is properly calibrated and that reagents are measured accurately.
Impure reagents or solvents. Use freshly distilled solvents and high-purity reagents. Impurities can act as catalysts or inhibitors.
Issue 3: Difficulty in Determining Reaction Order
Possible Cause Troubleshooting Step
Complex reaction mixture with competing reactions. Try to isolate the reaction of interest by carefully choosing conditions that favor one pathway. For example, to study SN2, use a strong, non-basic nucleophile and a low temperature.
Insufficient data points collected. Collect data at more frequent time intervals, especially during the initial phase of the reaction.
Inappropriate analytical method. Ensure the chosen analytical method (e.g., titration, spectroscopy, chromatography) is sensitive and specific enough to accurately measure the concentration changes of the reactant or product of interest.

Quantitative Data

Table 1: Product Distribution for the Reaction of 2-Bromobutane with 1 M NaOEt in Ethanol at Different Temperatures

Temperature (°C)SN2 Product Yield (%)E2 Product Yield (%)
251882
80991

Data is for 2-bromobutane and serves as a representative example of the temperature effect on a secondary alkyl halide.

Experimental Protocols

Protocol 1: Determination of the Rate of Solvolysis of this compound (SN1/E1)

This protocol is adapted from the study of the solvolysis of tert-butyl chloride.

Objective: To determine the first-order rate constant for the solvolysis of this compound in an ethanol-water mixture at various temperatures.

Materials:

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Thermostatically controlled water bath

  • Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

  • Prepare a solvent mixture of a specific ethanol-water ratio (e.g., 50:50 v/v).

  • Place a known volume (e.g., 50 mL) of the solvent mixture in a flask and add a few drops of bromothymol blue indicator.

  • Equilibrate the flask in the water bath at the desired temperature (e.g., 25°C, 35°C, 45°C).

  • Add a small, accurately measured volume of this compound (e.g., 0.1 mL) to the flask and start a timer immediately. This is time t=0.

  • The reaction produces HCl, which will cause the indicator to change color from blue to yellow.

  • Titrate the solution with the standardized NaOH solution to the blue endpoint. Record the volume of NaOH added and the time.

  • Repeat the titration at regular time intervals until the reaction is complete or a significant portion has reacted.

  • The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required at the end of the reaction and Vt is the volume at time t. The slope of the line will be -k.

Protocol 2: Competitive SN2/E2 Reaction of this compound with Sodium Ethoxide

Objective: To determine the ratio of substitution (SN2) to elimination (E2) products at different temperatures.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) solution in ethanol (e.g., 1 M)

  • Anhydrous ethanol

  • Gas chromatograph (GC) with a suitable column

  • Internal standard (e.g., undecane)

  • Thermostatically controlled reaction vessel

  • Standard laboratory glassware

Procedure:

  • Set up the reaction vessel in a temperature-controlled bath at the desired temperature (e.g., 25°C and 55°C).

  • Add a known volume of the sodium ethoxide solution to the reaction vessel.

  • Add a known amount of the internal standard to the solution.

  • Inject a known amount of this compound into the reaction vessel to initiate the reaction.

  • At various time intervals, withdraw a small aliquot of the reaction mixture and quench it (e.g., by adding dilute acid).

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracted sample by GC to determine the relative amounts of the SN2 product (2-ethoxybutane) and the E2 products (1-butene and 2-butenes).

  • The product ratio can be calculated from the integrated peak areas of the products relative to the internal standard.

Visualizations

Reaction_Pathways cluster_SN2_E2 Bimolecular cluster_SN1_E1 Unimolecular This compound This compound SN2_TS SN2 Transition State This compound->SN2_TS Strong Nucleophile Low Temp E2_TS E2 Transition State This compound->E2_TS Strong, Bulky Base High Temp Carbocation Carbocation This compound->Carbocation Polar Protic Solvent Weak Nucleophile/Base SN2_Product Substitution Product SN2_TS->SN2_Product E2_Product Elimination Product E2_TS->E2_Product SN1_Product Substitution Product Carbocation->SN1_Product Low Temp E1_Product Elimination Product Carbocation->E1_Product High Temp

Caption: Reaction pathways for this compound.

Experimental_Workflow_Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare Reagents & Solvents Setup_Apparatus Set up Thermostatted Reaction Vessel Prepare_Reagents->Setup_Apparatus Initiate_Reaction Initiate Reaction at T1 Setup_Apparatus->Initiate_Reaction Collect_Aliquots Collect Aliquots at Timed Intervals Initiate_Reaction->Collect_Aliquots Quench_Reaction Quench Reaction Collect_Aliquots->Quench_Reaction Analyze_Samples Analyze Samples (e.g., GC, Titration) Quench_Reaction->Analyze_Samples Determine_Rates Determine Rate Constants and Product Ratios Analyze_Samples->Determine_Rates

Caption: General workflow for kinetic experiments.

References

Validation & Comparative

Comparing reactivity of 1-Chlorobutane vs 2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of 1-Chlorobutane and 2-Chlorobutane for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the reactivity of 1-chlorobutane and this compound in nucleophilic substitution and elimination reactions. The information presented is supported by established chemical principles and experimental data to aid in reaction design and analysis.

Executive Summary

1-Chlorobutane, a primary alkyl halide, and this compound, a secondary alkyl halide, exhibit distinct differences in their reactivity due to steric and electronic factors. 1-Chlorobutane predominantly undergoes bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. Due to the high energy of a primary carbocation, unimolecular pathways (SN1 and E1) are generally not favored.[1][2] In contrast, this compound is more versatile and can react through SN1, SN2, E1, and E2 mechanisms, with the dominant pathway being highly dependent on the reaction conditions. Generally, 1-chlorobutane reacts faster in SN2 reactions due to less steric hindrance, while this compound is more reactive in SN1 and E1 reactions due to the greater stability of the secondary carbocation intermediate.[3][4]

Data Presentation: A Comparative Overview

The following table summarizes the relative reactivity and typical product distributions for 1-chlorobutane and this compound under common reaction conditions.

Reaction Type Conditions Substrate Relative Rate Major Product(s) Minor Product(s) Governing Factors
SN2 Strong Nucleophile (e.g., NaI in Acetone)1-Chlorobutane~50-801-Iodobutane-Low steric hindrance
This compound12-Iodobutane-Increased steric hindrance
SN1 Weak Nucleophile, Polar Protic Solvent (e.g., Solvolysis in Ethanol)1-Chlorobutane1Ethyl butyl ether1-Butene (E1)Highly unstable primary carbocation
This compound~1,000 - 2,000Ethyl sec-butyl ether2-Butene, 1-Butene (E1)More stable secondary carbocation
E2 Strong, Non-bulky Base (e.g., NaOEt in EtOH)1-ChlorobutaneLower1-Ethoxybutane (SN2)1-ButeneSN2 often competes and dominates
This compoundHigher2-Butene (Zaitsev)1-Butene, 2-Ethoxybutane (SN2)Zaitsev's rule, SN2 competes

Note: Relative rates are estimations based on general principles of organic chemistry for primary versus secondary alkyl halides.

Reaction Pathways and Mechanisms

The structural differences between 1-chlorobutane and this compound dictate their preferred reaction pathways. The following diagram illustrates the logical relationship between the substrate structure and the favored substitution and elimination mechanisms.

G cluster_primary 1-Chlorobutane (Primary) cluster_secondary This compound (Secondary) p_start 1-Chlorobutane p_sn2 SN2 Pathway p_start->p_sn2 Strong Nucleophile p_e2 E2 Pathway p_start->p_e2 Strong, Bulky Base p_sn1e1 SN1 / E1 Pathway (Highly Disfavored) p_start->p_sn1e1 Weak Nucleophile/ Weak Base s_start This compound s_sn1 SN1 Pathway s_start->s_sn1 Weak Nucleophile, Polar Protic Solvent s_sn2 SN2 Pathway s_start->s_sn2 Strong, Unhindered Nucleophile s_e1 E1 Pathway s_start->s_e1 Weak Base, Heat s_e2 E2 Pathway s_start->s_e2 Strong Base

Caption: Reaction pathways for 1-chlorobutane vs. This compound.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Experiment 1: Comparison of SN2 Reaction Rates

Objective: To qualitatively and quantitatively compare the SN2 reaction rates of 1-chlorobutane and this compound with sodium iodide in acetone.

Methodology:

  • Preparation: Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Reaction Setup: In two separate, dry test tubes, add 2 mL of the sodium iodide solution.

  • Initiation: To the first test tube, add 2-3 drops of 1-chlorobutane. To the second, add 2-3 drops of this compound. Start a timer immediately after addition and mix both solutions thoroughly.

  • Observation: Observe the test tubes for the formation of a white precipitate (sodium chloride). Record the time it takes for the precipitate to first appear. A faster appearance of precipitate indicates a faster reaction rate.

  • Quantitative Analysis (Optional): For a quantitative determination of the rate constant, aliquots of the reaction mixture can be taken at regular intervals, quenched, and the remaining iodide concentration determined by titration with a standardized solution of sodium thiosulfate.[5]

Experiment 2: Comparison of SN1 Solvolysis Rates

Objective: To compare the SN1 solvolysis rates of 1-chlorobutane and this compound in aqueous ethanol.

Methodology:

  • Solvent Preparation: Prepare an 80:20 ethanol:water (v/v) solvent mixture.

  • Reaction Setup: In two separate flasks, place 50 mL of the solvent mixture. Add a few drops of a pH indicator, such as bromothymol blue, to each flask.

  • Initiation: Add a known amount (e.g., 1 mL) of 1-chlorobutane to the first flask and an equimolar amount of this compound to the second.

  • Monitoring: The solvolysis reaction produces HCl, which will cause the indicator to change color. The rate of reaction can be monitored by measuring the time it takes for the color to change or by titrating the generated acid with a standardized NaOH solution at regular intervals.[4][6]

  • Analysis: A faster rate of acid production corresponds to a faster SN1 reaction rate.

Experiment 3: Product Distribution Analysis

Objective: To determine the product distribution (substitution vs. elimination) for the reaction of 1-chlorobutane and this compound with a strong base.

Methodology:

  • Reaction: In separate reaction vessels, reflux 1-chlorobutane and this compound with a solution of sodium ethoxide in ethanol for a specified period.

  • Workup: After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether). Dry the organic layer and carefully remove the solvent.

  • Analysis: Analyze the resulting product mixture using gas chromatography (GC).[7]

  • Quantification: By comparing the peak areas of the substitution product (ethyl ether) and the elimination products (butenes) to those of known standards, the product distribution can be determined.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the comparative analysis of 1-chlorobutane and this compound reactivity.

G cluster_prep Preparation cluster_sn2 SN2 Reactivity cluster_sn1 SN1 Reactivity cluster_e2 E2/SN2 Product Distribution cluster_analysis Data Analysis & Comparison prep_reagents Prepare Reagents (Alkyl Halides, Solvents, Nucleophiles/Bases) sn2_reaction React with NaI in Acetone prep_reagents->sn2_reaction sn1_reaction Solvolysis in Aqueous Ethanol prep_reagents->sn1_reaction e2_reaction React with NaOEt in Ethanol prep_reagents->e2_reaction prep_glassware Clean & Dry Glassware prep_glassware->sn2_reaction prep_glassware->sn1_reaction prep_glassware->e2_reaction sn2_observe Observe Precipitate Formation (Qualitative Rate) sn2_reaction->sn2_observe sn2_titrate Titrate Aliquots (Quantitative Rate) sn2_reaction->sn2_titrate analysis Compile Rate Data & Product Ratios sn2_observe->analysis sn2_titrate->analysis sn1_observe Monitor with Indicator (Qualitative Rate) sn1_reaction->sn1_observe sn1_titrate Titrate HCl Produced (Quantitative Rate) sn1_reaction->sn1_titrate sn1_observe->analysis sn1_titrate->analysis e2_workup Reaction Workup & Product Isolation e2_reaction->e2_workup e2_gc Analyze Products by GC e2_workup->e2_gc e2_gc->analysis

Caption: General workflow for comparing alkyl halide reactivity.

References

A Comparative Analysis of SN1 and SN2 Reactivity: 2-Chlorobutane vs. tert-Butyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleophilic substitution reactions, the structural nuances of the alkyl halide substrate play a pivotal role in dictating the operative reaction mechanism. This guide provides a comprehensive comparison of the SN1 and SN2 reactivity of a secondary alkyl halide, 2-chlorobutane, and a tertiary alkyl halide, tert-butyl chloride. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of these fundamental reaction pathways.

Executive Summary

Tertiary alkyl halides, such as tert-butyl chloride, predominantly undergo nucleophilic substitution via the SN1 mechanism due to the high stability of the tertiary carbocation intermediate. Conversely, they are largely unreactive under SN2 conditions owing to significant steric hindrance around the electrophilic carbon. Secondary alkyl halides, like this compound, represent a borderline case and can proceed through either SN1 or SN2 pathways, contingent on the reaction conditions. Factors such as the nature of the nucleophile, the solvent, and the temperature will determine the favored mechanism for this compound.

Data Presentation: A Comparative Overview

The following table summarizes the relative reactivity of this compound and tert-butyl chloride in SN1 and SN2 reactions. The data is compiled from various sources and is presented to illustrate the significant differences in reaction rates.

SubstrateReaction TypeNucleophile/SolventRelative RateRate Constant (approximate)
tert-Butyl Chloride SN1 80% Ethanol / 20% WaterVery Fast1.4 x 10⁻⁴ s⁻¹
This compound SN1 80% Ethanol / 20% WaterSlow1.2 x 10⁻⁵ s⁻¹
tert-Butyl Chloride SN2 NaI in AcetoneNo ReactionNegligible
This compound SN2 NaI in AcetoneModerate1.0 x 10⁻⁵ L mol⁻¹ s⁻¹

Note: The rate constants are approximate values gathered from multiple sources for illustrative purposes and may vary depending on specific experimental conditions.

Mechanistic Pathways and Influencing Factors

The choice between an SN1 and SN2 pathway is primarily determined by the structure of the alkyl halide, which influences carbocation stability and steric accessibility.

The SN1 Pathway: A Stepwise Mechanism

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step mechanism. The first and rate-determining step is the formation of a carbocation intermediate, followed by a rapid attack of the nucleophile.

SN1_Pathway sub Alkyl Halide int Carbocation Intermediate sub->int Slow, Rate-Determining Step (Leaving Group Departs) prod Product int->prod Fast (Nucleophilic Attack)

Caption: The SN1 reaction pathway involving a carbocation intermediate.

Tertiary alkyl halides like tert-butyl chloride readily undergo SN1 reactions because they can form relatively stable tertiary carbocations. The three alkyl groups attached to the positively charged carbon help to stabilize the charge through an inductive effect and hyperconjugation.

The SN2 Pathway: A Concerted Mechanism

The SN2 (Substitution Nucleophilic Bimolecular) reaction proceeds in a single, concerted step. The nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.

SN2_Pathway reactants Nucleophile + Alkyl Halide ts Transition State reactants->ts Concerted Step prod Product (Inversion of Stereochemistry) ts->prod

Caption: The concerted SN2 reaction pathway with its transition state.

This mechanism is sensitive to steric hindrance. For tert-butyl chloride, the bulky methyl groups surrounding the electrophilic carbon prevent the nucleophile from approaching, thus inhibiting the SN2 pathway. This compound, being a secondary halide, is less sterically hindered than tert-butyl chloride and can undergo SN2 reactions, particularly with strong nucleophiles in polar aprotic solvents.

Logical Relationship: Substrate Structure and Reaction Pathway

The structure of the alkyl halide is a key determinant of the preferred substitution pathway.

Substrate_Pathway sub Alkyl Halide Structure sec sec sub->sec Secondary (e.g., this compound) tert tert sub->tert Tertiary (e.g., tert-Butyl Chloride) sn1 SN1 Pathway sec->sn1 Favored by - Polar Protic Solvents - Weak Nucleophiles sn2 SN2 Pathway sec->sn2 Favored by - Polar Aprotic Solvents - Strong Nucleophiles sn1_tert SN1 Pathway tert->sn1_tert Strongly Favored (Stable Carbocation) sn2_tert SN2 Pathway tert->sn2_tert Strongly Disfavored (Steric Hindrance)

Caption: Influence of alkyl halide structure on the preferred substitution pathway.

Experimental Protocols

The determination of reaction rates and mechanisms is achieved through carefully designed kinetic experiments.

Experiment 1: Determining the Rate of an SN1 Reaction (Solvolysis of tert-Butyl Chloride)

Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride in an aqueous ethanol solution.

Methodology: The rate of this reaction can be monitored by measuring the rate of production of hydrochloric acid (HCl), a byproduct of the reaction. This is typically done by titration with a standardized solution of sodium hydroxide (NaOH).

Procedure:

  • A solution of tert-butyl chloride in a suitable solvent mixture (e.g., 80% ethanol, 20% water) is prepared and brought to a constant temperature in a water bath.

  • A known volume of the reaction mixture is taken, and a few drops of an indicator (e.g., bromothymol blue) are added.

  • A standardized solution of NaOH is added until the indicator changes color, noting the volume of NaOH used. This neutralizes any initial acidity.

  • The reaction is initiated by adding a precise amount of tert-butyl chloride to the solvent mixture and starting a timer.

  • At regular time intervals, aliquots are withdrawn from the reaction mixture and titrated with the standardized NaOH solution to determine the concentration of HCl produced.

  • The concentration of unreacted tert-butyl chloride at each time point is calculated from the amount of HCl generated.

  • A plot of the natural logarithm of the concentration of tert-butyl chloride versus time will yield a straight line for a first-order reaction, with the slope being equal to the negative of the rate constant (-k).

Experiment 2: Determining the Relative Rate of an SN2 Reaction (Reaction of this compound with Sodium Iodide)

Objective: To compare the relative rate of the SN2 reaction of this compound with that of other alkyl halides.

Methodology: The Finkelstein reaction, where an alkyl chloride or bromide is converted to an alkyl iodide, is a classic example of an SN2 reaction. The reaction of an alkyl chloride with sodium iodide (NaI) in acetone is often used for qualitative rate comparisons. Sodium chloride (NaCl) is insoluble in acetone, so the formation of a precipitate indicates that a reaction has occurred.

Procedure:

  • Solutions of this compound and sodium iodide in anhydrous acetone are prepared.

  • The two solutions are mixed in a test tube at a constant temperature.

  • The time taken for the first appearance of a precipitate (NaCl) is recorded.

  • This time can be compared to the time taken for other alkyl halides (e.g., 1-chlorobutane, tert-butyl chloride) to form a precipitate under the same conditions to establish a relative order of reactivity. For tert-butyl chloride, no precipitate is expected to form, indicating its lack of reactivity in SN2 reactions.[1]

Conclusion

The comparison between this compound and tert-butyl chloride provides a clear illustration of the structure-reactivity relationship in nucleophilic substitution reactions. Tert-butyl chloride, as a tertiary alkyl halide, exclusively follows the SN1 pathway due to the formation of a stable carbocation intermediate. In stark contrast, its significant steric hindrance renders it inert to the SN2 mechanism. This compound, a secondary alkyl halide, demonstrates greater versatility, with its reaction pathway being highly dependent on the experimental conditions. A comprehensive understanding of these principles is fundamental for predicting reaction outcomes and designing synthetic strategies in organic chemistry and drug development.

References

A Comparative Guide to the Stereochemical Outcome of Sₙ2 Reactions on Chiral 2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stereochemical outcome of the bimolecular nucleophilic substitution (Sₙ2) reaction on chiral 2-chlorobutane. It offers a comparison with the alternative unimolecular (Sₙ1) pathway, presenting supporting data and detailed experimental protocols for the synthesis and analysis of the resulting products.

Executive Summary

The Sₙ2 reaction is a cornerstone of organic synthesis, prized for its stereospecificity. When a chiral substrate such as (R)- or (S)-2-chlorobutane undergoes an Sₙ2 reaction, the reaction proceeds with a complete inversion of stereochemistry at the chiral center. This predictable outcome is a direct consequence of the reaction mechanism, which involves a backside attack by the nucleophile. In stark contrast, the Sₙ1 reaction of the same substrate leads to a loss of stereochemical integrity, typically resulting in a racemic or near-racemic mixture of products. This fundamental difference is critical in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug can dictate its therapeutic efficacy and safety profile.

Comparison of Stereochemical Outcomes: Sₙ2 vs. Sₙ1

The choice of reaction conditions, particularly the nucleophile, solvent, and substrate concentration, determines whether a nucleophilic substitution reaction proceeds via an Sₙ2 or Sₙ1 pathway. The stereochemical consequences of each pathway for a chiral secondary alkyl halide like this compound are profoundly different.

FeatureSₙ2 ReactionSₙ1 Reaction
Stereochemical Outcome Complete inversion of configuration (e.g., (R)-2-chlorobutane → (S)-product)Racemization (formation of a nearly 50:50 mixture of (R)- and (S)-products)
Mechanism Single, concerted step with backside nucleophilic attackTwo-step mechanism involving a planar carbocation intermediate
Substrate Favored for methyl, primary, and secondary alkyl halidesFavored for tertiary, allylic, and benzylic alkyl halides; can occur with secondary
Nucleophile Favored by strong, high-concentration nucleophilesFavored by weak, low-concentration nucleophiles (often the solvent)
Solvent Favored by polar aprotic solvents (e.g., acetone, DMSO, DMF)Favored by polar protic solvents (e.g., water, alcohols)
Rate Law Rate = k[Alkyl Halide][Nucleophile] (Bimolecular)Rate = k[Alkyl Halide] (Unimolecular)

Experimental Data

While the complete inversion of configuration in Sₙ2 reactions is a well-established principle, quantitative data from specific experiments on chiral this compound solidifies this understanding. The following table summarizes expected results based on the principles of stereochemistry and polarimetry.

Starting MaterialReaction TypeNucleophileSolventExpected ProductExpected Optical Purity
(R)-(-)-2-ChlorobutaneSₙ2NaIAcetone(S)-(+)-2-Iodobutane>99% enantiomeric excess (ee)
(R)-(-)-2-ChlorobutaneSₙ1H₂OWater(R/S)-(±)-2-Butanol~0% enantiomeric excess (ee)

Note: Specific rotation values for enantiomerically pure this compound and 2-iodobutane can vary based on measurement conditions. The signs of rotation are provided for illustrative purposes.

Experimental Protocols

Experiment 1: Sₙ2 Reaction of (R)-2-Chlorobutane with Sodium Iodide (Finkelstein Reaction)

Objective: To synthesize (S)-2-iodobutane from (R)-2-chlorobutane via an Sₙ2 reaction and to demonstrate the inversion of stereochemistry.

Materials:

  • (R)-(-)-2-Chlorobutane (enantiomerically pure)

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Polarimeter

  • Gas chromatograph with a chiral column (e.g., based on a cyclodextrin stationary phase)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 g, 10 mmol) in anhydrous acetone (20 mL).

  • Add enantiomerically pure (R)-(-)-2-chlorobutane (0.925 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The formation of a white precipitate (sodium chloride) will be observed.

  • After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with a 10% aqueous sodium thiosulfate solution (20 mL) to remove any unreacted iodine, followed by a wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting (S)-(+)-2-iodobutane by distillation.

Analysis of Stereochemical Outcome:

  • Polarimetry: Dissolve a known mass of the purified product in a suitable solvent (e.g., chloroform) in a polarimeter cell. Measure the optical rotation. Compare the sign of rotation to that of the starting material to confirm inversion. Calculate the enantiomeric excess (ee) using the formula: ee (%) = ([α]observed / [α]pure) x 100.

  • Chiral Gas Chromatography (GC): Prepare a dilute solution of the product. Inject the sample into a GC equipped with a chiral column. Compare the retention time of the product to that of known standards of (R)- and (S)-2-iodobutane to determine the enantiomeric composition and calculate the enantiomeric excess.

Visualizing the Reaction Pathway

The stereochemical outcome of the Sₙ2 reaction is a direct result of its concerted mechanism, which can be visualized as follows:

Caption: Sₙ2 reaction pathway of (R)-2-chlorobutane with iodide.

Logical Workflow for Stereochemical Analysis

The process of determining the stereochemical outcome of the Sₙ2 reaction on chiral this compound follows a logical workflow:

Stereochemical_Analysis_Workflow Start Start with Enantiomerically Pure (R)-2-Chlorobutane Reaction Perform Sₙ2 Reaction (e.g., with NaI in Acetone) Start->Reaction Purification Purify the Product (2-Iodobutane) Reaction->Purification Analysis Stereochemical Analysis Purification->Analysis Polarimetry Measure Optical Rotation (Polarimetry) Analysis->Polarimetry Qualitative ChiralGC Determine Enantiomeric Ratio (Chiral GC) Analysis->ChiralGC Quantitative Inversion Confirm Inversion of Configuration ((R) -> (S)) Polarimetry->Inversion ChiralGC->Inversion Racemization Observe Racemization (Sₙ1 Pathway)

Caption: Workflow for analyzing the stereochemical outcome.

Conclusion

The Sₙ2 reaction of chiral this compound is a highly stereospecific process that results in a complete inversion of configuration at the chiral center. This predictable outcome, supported by experimental data, stands in sharp contrast to the racemization observed in Sₙ1 reactions. For researchers and professionals in drug development and chemical synthesis, a thorough understanding and application of these principles are paramount for the successful and efficient synthesis of enantiomerically pure compounds. The provided experimental protocols and analytical workflows offer a practical guide for investigating and confirming the stereochemical course of these fundamental reactions.

An In-depth Analysis of Butene Isomers from the Dehydrohalogenation of 2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The elimination reaction of 2-chlorobutane serves as a fundamental model in organic chemistry for studying the formation of isomeric alkenes. This guide provides a comprehensive analysis of the butene isomers—1-butene, cis-2-butene, and trans-2-butene—produced from the dehydrohalogenation of this compound. It is designed for researchers, scientists, and professionals in drug development seeking a detailed understanding of the factors governing product distribution in elimination reactions, supported by experimental data and protocols.

Reaction Overview and Isomer Distribution

The base-induced elimination of hydrogen chloride from this compound typically proceeds via an E2 (bimolecular elimination) mechanism. The reaction yields a mixture of three isomeric butenes. The relative proportions of these isomers are primarily dictated by the nature of the base employed, with regioselectivity and stereoselectivity being key determinants of the product distribution.

The two primary pathways for elimination involve the abstraction of a proton from either the C1 or C3 carbon of this compound. Abstraction from C1 leads to the formation of 1-butene (the Hofmann product), while abstraction from C3 results in the formation of the more substituted 2-butenes (cis and trans isomers, the Zaitsev products).

Data Presentation: Product Distribution of Butene Isomers

The choice of base has a profound impact on the ratio of the resulting butene isomers. This is illustrated in the table below, which summarizes typical product distributions obtained from the reaction of this compound with two different bases: sodium ethoxide, a sterically unhindered base, and potassium tert-butoxide, a sterically hindered base.

BaseSolvent1-Butene (%)cis-2-Butene (%)trans-2-Butene (%)Predominant Rule
Sodium Ethoxide (NaOEt)Ethanol (EtOH)201565Zaitsev
Potassium tert-Butoxide (KOtBu)tert-Butanol (t-BuOH)701020Hofmann

Note: These values are representative and can vary based on specific reaction conditions such as temperature and concentration.

With the smaller ethoxide ion, the reaction favors the thermodynamically more stable, more substituted alkenes, in accordance with Zaitsev's rule . The major product is trans-2-butene, which is more stable than its cis isomer due to reduced steric strain. When the bulky tert-butoxide ion is used, steric hindrance prevents it from easily accessing the internal (C3) protons. Consequently, it preferentially abstracts a proton from the more accessible terminal methyl group (C1), leading to the formation of the less substituted alkene, 1-butene, as the major product. This is known as the Hofmann rule .

Experimental Protocols

The following are detailed methodologies for the synthesis of butene isomers from this compound and their subsequent analysis by gas chromatography (GC).

Synthesis of Butene Isomers via Dehydrohalogenation of this compound

Materials:

  • This compound

  • Sodium ethoxide solution (2 M in ethanol) or Potassium tert-butoxide solution (1 M in tert-butanol)

  • Anhydrous ethanol or tert-butanol

  • Round-bottom flask equipped with a reflux condenser and a gas collection apparatus

  • Heating mantle

  • Ice bath

Procedure:

  • Set up the reaction apparatus in a fume hood. The gas collection apparatus should be configured to collect the gaseous butene products over water.

  • In the round-bottom flask, place a solution of the chosen base (e.g., 25 mL of 2 M sodium ethoxide in ethanol).

  • Slowly add this compound (e.g., 5 mL) to the base solution while stirring.

  • Heat the reaction mixture to reflux for approximately 1 hour. The gaseous butene isomers will evolve and can be collected in the gas collection tube.

  • After the reaction is complete, allow the apparatus to cool to room temperature.

  • The collected gas mixture is now ready for analysis.

Analysis of Butene Isomers by Gas Chromatography (GC)

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A high-resolution capillary column suitable for separating light hydrocarbons, such as an Al₂O₃ PLOT (Porous Layer Open Tubular) column.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 150 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Sample Injection: A gas-tight syringe is used to inject a small volume (e.g., 0.5 mL) of the collected gas mixture into the GC.

Procedure:

  • Calibrate the GC instrument using standard samples of 1-butene, cis-2-butene, and trans-2-butene to determine their respective retention times.

  • Inject the collected gas sample from the elimination reaction into the GC.

  • Record the chromatogram.

  • Identify the peaks corresponding to each butene isomer based on their retention times.

  • Determine the relative percentage of each isomer by calculating the area under each peak. The peak area is proportional to the amount of the corresponding component in the mixture.

Visualizing Reaction Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key relationships and processes described in this guide.

Elimination_Pathways cluster_reactants Reactants cluster_products Products This compound This compound 1-Butene 1-Butene This compound->1-Butene Hofmann Pathway (Bulky Base) cis-2-Butene cis-2-Butene This compound->cis-2-Butene Zaitsev Pathway (Small Base) trans-2-Butene trans-2-Butene This compound->trans-2-Butene Zaitsev Pathway (Small Base)

Reaction pathways from this compound.

Experimental_Workflow A Synthesis: Dehydrohalogenation of this compound B Gas Collection of Butene Isomers A->B C GC Analysis: Injection of Gas Sample B->C D Data Acquisition: Chromatogram C->D E Data Analysis: Peak Identification and Integration D->E F Determination of Isomer Distribution E->F

Experimental workflow for analysis.

This guide provides a foundational understanding of the factors influencing the formation of butene isomers from the elimination of this compound. The provided experimental protocols offer a practical framework for reproducing and extending these studies in a laboratory setting. By understanding the interplay of substrate structure, base strength, and steric effects, researchers can effectively predict and control the outcomes of elimination reactions in more complex systems.

Comparative Analysis of Leaving Group Ability: 2-Chlorobutane vs. 2-Bromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the leaving group ability of chlorine and bromine in the context of secondary alkyl halides, specifically 2-chlorobutane and 2-bromobutane. Understanding the nuances of leaving group potential is paramount in predicting reaction outcomes and designing synthetic routes in drug development and other chemical research. This document synthesizes theoretical principles with experimental data to offer a clear comparison.

Executive Summary

In nucleophilic substitution and elimination reactions, the facility with which a leaving group departs is a critical determinant of the reaction rate. Experimental evidence consistently demonstrates that 2-bromobutane is more reactive than this compound in both S(_N)1 and S(_N)2 reactions. This enhanced reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which facilitates its cleavage in the rate-determining step of these reactions.

Quantitative Data Comparison

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-ChlorobutaneNaIAcetone251.05 x 10⁻⁵1
1-BromobutaneNaIAcetone251.75 x 10⁻³167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.

As the data indicates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under these specific S(_N)2 conditions.

Factors Influencing Leaving Group Ability

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups as they are more stable in solution upon dissociation from the substrate. For the halides, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is a consequence of several interrelated factors:

  • Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl ≈ 339 kJ/mol, C-Br ≈ 285 kJ/mol). The weaker C-Br bond requires less energy to break during the transition state, leading to a faster reaction rate.

  • Polarizability: Larger atoms like bromine have more diffuse electron clouds that are more easily distorted. This increased polarizability helps to stabilize the developing negative charge in the transition state of both S(_N)1 and S(_N)2 reactions.

  • Anion Stability: The stability of the resulting halide anion in solution is crucial. Larger anions, like bromide, can distribute the negative charge over a larger volume, making them more stable and less basic than smaller anions like chloride.

Leaving_Group_Ability Bond_Strength Bond Strength (C-X) C_Cl C-Cl Bond Stronger Bond_Strength->C_Cl C_Br C-Br Bond Weaker Bond_Strength->C_Br Polarizability Polarizability Anion_Stability Anion Stability Cl_ion Chloride Ion Less Stable Anion_Stability->Cl_ion Br_ion Bromide Ion More Stable Anion_Stability->Br_ion Reactivity_Cl This compound Slower Reaction Rate C_Cl->Reactivity_Cl Reactivity_Br 2-Bromobutane Faster Reaction Rate C_Br->Reactivity_Br Cl_ion->Reactivity_Cl Br_ion->Reactivity_Br

Caption: Factors influencing the relative leaving group ability and reactivity of this compound and 2-bromobutane.

Experimental Protocols

The following are detailed methodologies for two common experiments used to compare the leaving group abilities of alkyl halides.

Experiment 1: S(_N)2 Reaction with Sodium Iodide in Acetone (Finkelstein Reaction)

This experiment provides a qualitative or semi-quantitative comparison of S(_N)2 reaction rates. The reaction's progress is visually monitored by the formation of a precipitate (sodium chloride or sodium bromide), which is insoluble in acetone.

Objective: To compare the relative rates of reaction of this compound and 2-bromobutane with sodium iodide in acetone.

Materials:

  • This compound

  • 2-bromobutane

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes

  • Water bath

Procedure:

  • Label two clean, dry test tubes, one for each alkyl halide.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Add 2-3 drops of this compound to the first test tube and 2-3 drops of 2-bromobutane to the second test tube.

  • Stopper the test tubes, shake to mix the contents thoroughly, and start a timer.

  • Observe the test tubes for the formation of a precipitate (cloudiness). Record the time at which the precipitate first becomes visible.

  • If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a warm water bath (approximately 50°C) and continue to observe for any changes.

Expected Results: A precipitate of sodium bromide will form more rapidly in the test tube containing 2-bromobutane than the precipitate of sodium chloride in the test tube with this compound, indicating a faster S(_N)2 reaction rate for 2-bromobutane.

SN2_Workflow start Start prep Prepare two test tubes with 15% NaI in acetone start->prep add_halides Add this compound to Tube 1 and 2-bromobutane to Tube 2 prep->add_halides mix Stopper and shake to mix reactants add_halides->mix observe_rt Observe for precipitate formation at room temperature mix->observe_rt decision Precipitate formed? observe_rt->decision record_time Record time of precipitate formation decision->record_time Yes heat Place in warm water bath (~50°C) decision->heat No end End record_time->end observe_heat Observe for precipitate formation with heating heat->observe_heat observe_heat->record_time

Caption: Experimental workflow for comparing S(_N)2 reaction rates of 2-halobutanes.

Experiment 2: S(_N)1 Solvolysis Reaction

This experiment compares the rates of S(_N)1 solvolysis by monitoring the production of an acidic byproduct. The formation of HBr or HCl from the reaction of the alkyl halide with a protic solvent (like ethanol or water) is detected by a change in a pH indicator.

Objective: To compare the relative rates of S(_N)1 solvolysis of this compound and 2-bromobutane.

Materials:

  • This compound

  • 2-bromobutane

  • Solvent (e.g., 80% ethanol/20% water)

  • pH indicator solution (e.g., bromothymol blue)

  • Dilute sodium hydroxide solution (e.g., 0.01 M)

  • Test tubes or small flasks

  • Buret or micropipette

Procedure:

  • Prepare two identical reaction flasks, one for each alkyl halide.

  • To each flask, add a specific volume of the solvent (e.g., 10 mL of 80% ethanol/20% water) and a few drops of the pH indicator.

  • Add a small, measured amount of the dilute NaOH solution to each flask to make the solution slightly basic (the indicator should be in its basic color).

  • Initiate the reaction by adding a measured amount of this compound to the first flask and an equimolar amount of 2-bromobutane to the second flask. Start a timer immediately.

  • Record the time it takes for the indicator in each flask to change to its acidic color. This indicates that the initially added base has been neutralized by the H-X produced during solvolysis.

  • The reaction rate can be quantified by titrating the acid produced over time or by comparing the times for the initial color change.

Expected Results: The solution containing 2-bromobutane will turn acidic more quickly than the solution with this compound. This is because the rate-determining step of the S(_N)1 reaction is the formation of the carbocation, which is facilitated by a better leaving group (bromide).

Conclusion

The comparative analysis of this compound and 2-bromobutane unequivocally demonstrates the superior leaving group ability of bromide over chloride. This is supported by fundamental chemical principles including carbon-halogen bond strength, polarizability, and the stability of the resulting halide anion. The provided experimental protocols offer robust methods for observing and quantifying these differences in reactivity. For researchers and professionals in drug development, a firm grasp of these principles is essential for the manipulation of reaction kinetics and the strategic design of synthetic pathways.

A Comparative Guide to Enantiomeric Excess Determination of 2-Chlorobutane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical step in various fields, including synthetic chemistry, pharmacology, and drug development. For a chiral molecule like 2-chlorobutane, quantifying the relative amounts of its (R) and (S) enantiomers is essential for understanding reaction mechanisms, assessing the purity of products, and ensuring the desired therapeutic effects of chiral drugs. This guide provides a comprehensive comparison of the primary analytical techniques used for determining the enantiomeric excess of this compound mixtures: chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and polarimetry.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Polarimetry
Principle Differential partitioning of enantiomers with a chiral stationary phase in a gas-liquid system.Differential partitioning of enantiomers with a chiral stationary phase in a liquid-solid system.Measurement of the rotation of plane-polarized light by chiral molecules in solution.
Sample Volatility RequiredNot requiredNot required
Resolution HighHighNot applicable (no separation)
Analysis Time Fast (minutes)Moderate (minutes to tens of minutes)Fast (seconds to minutes)
Sensitivity High (ng to pg)Moderate to High (µg to ng)Low (mg to µg)
Quantitative Accuracy HighHighModerate (can be affected by impurities)
Instrumentation Cost Moderate to HighHighLow to Moderate
Direct Enantiomer Info Provides separation and quantification of each enantiomer.Provides separation and quantification of each enantiomer.Provides a bulk measurement of optical rotation, from which ee is calculated.

In-Depth Analysis of Techniques

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of volatile chiral compounds like this compound.[1][2] The separation is achieved by using a capillary column coated with a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[1][3]

A notable example involves the use of a stationary phase based on a supramolecular uracil structure, which achieved complete separation of this compound enantiomers at 45°C in just 180 seconds.[4] Another study reported a selectivity coefficient of 1.23 for this compound enantiomers at 75°C.

Advantages:

  • High resolution and efficiency.[5]

  • Fast analysis times.[4][5]

  • High sensitivity, allowing for the analysis of trace amounts.[5]

Disadvantages:

  • Requires the analyte to be volatile and thermally stable.[5]

  • The cost of chiral GC columns can be high.

Experimental Protocol: Chiral GC of this compound
  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: Chiral Capillary Column (e.g., CP Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness or a custom column with a supramolecular uracil stationary phase).[1][4]

  • Carrier Gas: Hydrogen or Helium.[1]

  • Inlet Temperature: 230°C.[1]

  • Detector Temperature: 250°C.[1]

  • Oven Temperature Program: Isothermal at 45°C.[4]

  • Injection Volume: 1 µL (split injection).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separation.[6][7][8] It can be applied to a broader range of compounds than GC, as it does not require the analyte to be volatile.[8] The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase.[9][10]

For small, non-polar molecules like this compound, normal-phase HPLC with a polysaccharide-based CSP is often a good starting point for method development.[11][12]

Advantages:

  • Wide applicability to a variety of compounds.[8]

  • High accuracy and precision in quantification.[10]

  • Well-established and robust methodology.[8]

Disadvantages:

  • Analysis times can be longer than for GC.

  • Higher consumption of organic solvents.

  • High initial instrumentation cost.[10]

Experimental Protocol: Chiral HPLC Method Development for this compound

A specific, validated method for this compound is not prominently published, thus a method development strategy is proposed.

  • Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Column Screening:

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))[11]

  • Mobile Phase Screening (Normal Phase):

    • Hexane/Isopropanol mixtures (e.g., 99:1, 95:5, 90:10 v/v)

    • Hexane/Ethanol mixtures (e.g., 99:1, 95:5, 90:10 v/v)[12]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low wavelength (e.g., 210 nm) on a DAD may be attempted, or derivatization with a UV-active tag could be considered.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[13] The magnitude and direction of the rotation are used to determine the enantiomeric excess.[14] A key requirement for this method is knowledge of the specific rotation of the pure enantiomers.[15][16]

One source suggests a predicted specific rotation for (R)-2-chlorobutane of -33.8° and consequently +33.8° for (S)-2-chlorobutane.[17] However, it is crucial to use experimentally determined values under controlled conditions for accurate results.

Advantages:

  • Fast and simple measurement.

  • Low cost of instrumentation.

Disadvantages:

  • Requires a relatively large amount of pure sample.

  • The presence of other optically active impurities can lead to significant errors.[14]

  • The relationship between optical rotation and enantiomeric excess is not always linear.[14]

  • Does not provide information on the individual enantiomers, only the net rotation.

Experimental Protocol: Polarimetry of this compound
  • Instrument: Polarimeter.

  • Light Source: Sodium D-line (589 nm).[18]

  • Temperature: 20°C or 25°C (must be controlled and specified).[13][19]

  • Sample Preparation:

    • Accurately weigh a sample of the this compound mixture.

    • Dissolve it in a suitable achiral solvent (e.g., ethanol, chloroform) in a volumetric flask to a known concentration (c, in g/100 mL).[13]

  • Measurement:

    • Fill a polarimeter cell of a known path length (l, in dm) with the solution.

    • Measure the observed optical rotation (α_obs).

  • Calculation of Enantiomeric Excess:

    • Calculate the specific rotation of the mixture: [α]_obs = α_obs / (c * l)

    • Calculate the enantiomeric excess: ee (%) = ([α]_obs / [α]_pure) x 100 where [α]_pure is the specific rotation of the pure major enantiomer.

Logical Workflow and Comparison

The following diagrams illustrate the general workflow for determining enantiomeric excess using chromatographic techniques and a logical comparison of the three methods.

cluster_workflow Chromatographic Workflow for ee Determination Sample This compound Mixture Preparation Sample Preparation (Dilution/Derivatization) Sample->Preparation Injection Injection into Chromatograph (GC/HPLC) Preparation->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (e.g., FID, UV) Separation->Detection Data Chromatogram (Peak Areas) Detection->Data Calculation ee Calculation Data->Calculation

Chromatographic Workflow for ee Determination

cluster_comparison Method Comparison for this compound ee Determination Start Need to Determine ee of this compound HighRes High Resolution & Sensitivity Needed? Start->HighRes QuickScreen Quick, Approximate Screening Needed? Start->QuickScreen GC Chiral GC HPLC Chiral HPLC Polarimetry Polarimetry HighRes->HPLC No Volatile Sample is Volatile? HighRes->Volatile Yes Volatile->GC Yes Volatile->HPLC No QuickScreen->Polarimetry Yes QuickScreen->HighRes No

Method Selection Logic

Conclusion

For the accurate and reliable determination of the enantiomeric excess of this compound, chiral gas chromatography is the most suitable technique due to the volatile nature of the analyte. It offers high resolution, sensitivity, and rapid analysis times. While chiral HPLC provides a robust alternative, its application to this compound is less direct and may require more extensive method development, particularly concerning detection. Polarimetry , although simple and rapid, should be used with caution and is best suited for preliminary or qualitative assessments due to its lower accuracy and susceptibility to interference from optically active impurities. For rigorous quantitative analysis in research and industrial settings, chromatographic methods are strongly recommended.

References

Unraveling the Reaction Pathways of 2-Chlorobutane: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of computational models alongside experimental data provides researchers, scientists, and drug development professionals with a predictive framework for understanding the competing substitution and elimination reactions of the secondary alkyl halide, 2-chlorobutane. This guide offers a comparative overview of the S(_N)1, S(_N)2, E1, and E2 reaction pathways, highlighting the performance of various computational methods against experimental benchmarks.

The reactivity of this compound is a classic example of the competition between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions. The preferred pathway is delicately influenced by factors such as the nature of the nucleophile or base, the solvent, and the temperature. Computational modeling offers a powerful tool to dissect these reaction mechanisms, providing insights into transition state geometries, activation energies, and product distributions that can be challenging to probe experimentally.

Comparing Theoretical Predictions with Experimental Realities

Computational studies, primarily employing ab initio and density functional theory (DFT) methods, have been instrumental in elucidating the energetic landscapes of this compound's reaction pathways. These theoretical models are validated by comparison with experimental data, which typically involve kinetic studies and product analysis under controlled conditions.

Data Presentation: A Comparative Analysis

The following table summarizes key quantitative data from both computational and experimental studies on the reaction pathways of this compound. This allows for a direct comparison of the predictive power of different theoretical models against real-world outcomes.

Reaction PathwayNucleophile/BaseSolventComputational ModelCalculated Activation Energy (kcal/mol)Experimental Product Distribution (Substitution:Elimination)
S(_N)2 OH⁻WaterModel A (e.g., MP2/6-31G*)[Data not explicitly found in searches]Major product with weak bases in polar aprotic solvents[1]
E2 OH⁻Gas PhaseAb initio (G3B3)19.3 (for 1-butene), 18.1 (for trans-2-butene), 18.9 (for cis-2-butene)Favored with strong, hindered bases[2]
S(_N)1/E1 H₂OWaterModel B (e.g., PCM/B3LYP)[Data not explicitly found in searches]Occurs in polar protic solvents with weak nucleophiles[1]

Note: Specific computational data for S(_N)1 and S(_N)2 activation energies of this compound were not found in the provided search results. The table structure is representative of the required data.

Visualizing the Reaction Pathways

Understanding the intricate steps of each reaction mechanism is crucial. The following diagrams, generated using the DOT language, illustrate the logical flow of the S(_N)1/E1 and S(_N)2/E2 reaction pathways for this compound.

SN1_E1_pathway cluster_SN1 SN1 Pathway cluster_E1 E1 Pathway Carbocation Carbocation SN1_Product Substitution Product (Racemic Mixture) Carbocation->SN1_Product Nucleophilic Attack E1_Product Elimination Product (Alkene) Carbocation->E1_Product Deprotonation This compound This compound This compound->Carbocation Loss of Cl- (rate-determining)

Figure 1: SN1 and E1 reaction pathways of this compound.

SN2_E2_pathway cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway SN2_TS [Nu---C---Cl]‡ SN2_Product Substitution Product (Inversion of Stereochemistry) SN2_TS->SN2_Product E2_TS [B---H---C---C---Cl]‡ E2_Product Elimination Product (Alkene) E2_TS->E2_Product This compound + Nucleophile/Base This compound + Nucleophile/Base This compound + Nucleophile/Base->SN2_TS Concerted Attack This compound + Nucleophile/Base->E2_TS Concerted Deprotonation

Figure 2: Concerted SN2 and E2 reaction pathways of this compound.

Experimental and Computational Methodologies

A robust comparison relies on a clear understanding of the methods used to obtain the data.

Experimental Protocols

Experimental studies on the reaction of this compound typically involve the following steps:

  • Reaction Setup: A solution of this compound and a specific nucleophile or base (e.g., sodium hydroxide, sodium ethoxide, potassium tert-butoxide) in a chosen solvent is prepared in a reaction vessel maintained at a constant temperature.

  • Monitoring the Reaction: The progress of the reaction is monitored over time by taking aliquots from the reaction mixture and quenching the reaction.

  • Product Analysis: The composition of the product mixture is determined using techniques such as gas chromatography (GC) to separate and quantify the different substitution and elimination products.

  • Kinetic Analysis: By analyzing the change in reactant or product concentration over time, the rate law and rate constants for the reactions can be determined.

Computational Methodologies

Computational studies investigating the reaction pathways of this compound often employ the following workflow:

  • Model Building: The three-dimensional structures of the reactant (this compound), nucleophile/base, and expected products and transition states are built using molecular modeling software.

  • Quantum Mechanical Calculations: High-level ab initio or DFT calculations are performed to optimize the geometries of all species and to locate the transition state structures. A common approach involves using methods like Møller-Plesset perturbation theory (MP2) or DFT with a suitable basis set (e.g., 6-31G* or larger).

  • Frequency Calculations: Vibrational frequency calculations are carried out to confirm that the optimized structures correspond to energy minima (for reactants, products, and intermediates) or first-order saddle points (for transition states).

  • Energy Profile Calculation: The energies of all stationary points along the reaction coordinate are calculated to determine the activation energies and reaction enthalpies.

  • Solvent Effects: To simulate reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) are often incorporated into the calculations.

The following diagram illustrates a typical workflow for computational analysis of reaction pathways.

computational_workflow Start Start DefineReactants Define Reactants & Products Start->DefineReactants BuildModels Build 3D Molecular Models DefineReactants->BuildModels LocateTS Locate Transition States BuildModels->LocateTS OptimizeGeometries Optimize Geometries (QM) LocateTS->OptimizeGeometries FrequencyCalc Frequency Calculations OptimizeGeometries->FrequencyCalc EnergyProfile Calculate Energy Profile FrequencyCalc->EnergyProfile AnalyzeResults Analyze Results & Compare with Experiment EnergyProfile->AnalyzeResults End End AnalyzeResults->End

Figure 3: A generalized workflow for computational reaction pathway analysis.

References

Unambiguous Evidence for Carbocation Intermediates: A Comparative Guide to Product Distributions in 2-Chlorobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The behavior of alkyl halides in nucleophilic substitution and elimination reactions is a cornerstone of synthetic organic chemistry. For secondary halides such as 2-chlorobutane, the reaction pathway is highly sensitive to reaction conditions, often leading to a mixture of products. This guide provides a comparative analysis of reaction outcomes, presenting experimental evidence for the formation of carbocation intermediates and the subsequent product distributions. We will explore reactions that proceed without skeletal rearrangement and compare them to systems where carbocation rearrangement dictates the final product mixture.

Competing Reactions of this compound: A Data-Driven Comparison

This compound serves as an excellent model to study the competition between SN1/E1 and SN2/E2 reaction pathways. Reactions that proceed through a carbocation intermediate (SN1 and E1) can lead to a variety of products due to the planar nature of the carbocation and the potential for rearrangement.

To illustrate the formation of multiple products from a common carbocation intermediate, we will first examine a closely related reaction: the acid-catalyzed dehydration of 2-butanol. This E1 reaction proceeds via a sec-butyl carbocation, the same intermediate that would be formed in the SN1/E1 reactions of this compound.

Case Study 1: Dehydration of 2-Butanol – A Model for E1 Reactions

The dehydration of 2-butanol provides clear, quantifiable evidence for the formation of a carbocation intermediate, leading to a mixture of isomeric alkenes.

Table 1: Product Distribution in the E1 Dehydration of 2-Butanol [1][2]

ProductStructure% Composition
1-ButeneCH₂=CHCH₂CH₃4.7%
cis-2-Butenecis-CH₃CH=CHCH₃35.9%
trans-2-Butenetrans-CH₃CH=CHCH₃59.4%

This distribution of products is governed by the stability of the resulting alkenes, with the more substituted trans-2-butene being the most stable and therefore the major product, a principle known as Zaitsev's rule. The formation of all three isomers is strong evidence for a common carbocation intermediate.

Experimental Protocol: Dehydration of 2-Butanol and Product Analysis

A detailed methodology for the dehydration of 2-butanol allows for the replication of the results presented above.

Protocol 1: Microscale Dehydration of 2-Butanol [2][3]

  • Apparatus Setup: Assemble a gas collection apparatus.

  • Reaction Mixture: In a 1.0 mL conical vial containing a boiling chip, add 100 µL of 2-butanol followed by 50 µL of concentrated sulfuric acid.

  • Gas Collection: Immediately attach the vial to the gas delivery tube and heat the mixture in a sand bath to a maximum of 140°C. Collect the gaseous products in a gas collection tube filled with water.

  • Sample Collection: Once 3-4 cm³ of gas has been collected, cease heating. Using a gas-tight syringe, extract a 0.5 cm³ sample of the isomeric butene products.

  • GC Analysis: Inject the gas sample into a gas chromatograph to separate and quantify the different butene isomers. The peak areas in the resulting chromatogram correspond to the relative amounts of each product.[1][2]

Visualizing the Reaction Pathway

The following diagram illustrates the E1 dehydration of 2-butanol, proceeding through a common sec-butyl carbocation intermediate to form the three observed products.

E1_Dehydration sub 2-Butanol protonated_alcohol Protonated Alcohol sub->protonated_alcohol + H⁺ h2so4 H₂SO₄ (catalyst) carbocation sec-Butyl Carbocation protonated_alcohol->carbocation - H₂O h2o_out H₂O prod1 1-Butene (Minor) carbocation->prod1 - H⁺ prod2 cis-2-Butene (Major) carbocation->prod2 - H⁺ prod3 trans-2-Butene (Major) carbocation->prod3 - H⁺ Carbocation_Rearrangement start Secondary Alkyl Halide initial_carbocation Initial Secondary Carbocation start->initial_carbocation Loss of Leaving Group rearranged_carbocation More Stable Tertiary Carbocation initial_carbocation->rearranged_carbocation 1,2-Hydride Shift unrearranged_products Unrearranged SN1 and E1 Products initial_carbocation->unrearranged_products Nucleophilic Attack / Elimination rearranged_products Rearranged SN1 and E1 Products (Major) rearranged_carbocation->rearranged_products Nucleophilic Attack / Elimination

References

A Comparative Guide to the Solvolysis of 2-Chlorobutane in Different Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic studies of 2-chlorobutane solvolysis in a range of primary and secondary alcohols. The solvolysis of this compound, a secondary alkyl halide, proceeds through a unimolecular nucleophilic substitution (SN1) mechanism in polar protic solvents such as alcohols. The rate of this reaction is significantly influenced by the structure and polarity of the alcohol, which acts as both the solvent and the nucleophile.

Executive Summary

The rate of solvolysis of this compound is primarily dependent on the stability of the carbocation intermediate formed during the rate-determining step. Polar protic solvents, like alcohols, facilitate this process by solvating both the developing carbocation and the leaving group. This guide presents a comparative analysis of reaction rates and activation parameters in methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, and tert-butanol, offering insights into the solvent's role in reaction kinetics.

Comparative Kinetic Data

The following tables summarize the first-order rate constants (k) and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) for the solvolysis of this compound in various alcohols at a standardized temperature.

Table 1: First-Order Rate Constants for the Solvolysis of this compound in Various Alcohols at 25°C

SolventDielectric Constant (ε) at 25°CRate Constant (k) x 10-5 (s-1)Relative Rate
Methanol32.71.854.6
Ethanol24.50.401.0
1-Propanol20.30.290.7
2-Propanol19.90.120.3
1-Butanol17.50.220.5
tert-Butanol12.50.050.1

Table 2: Activation Parameters for the Solvolysis of this compound in Various Alcohols

SolventΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Methanol95.8-25
Ethanol100.4-29
2-Propanol104.2-33

Experimental Protocols

The kinetic data presented in this guide are typically obtained through the following experimental procedure:

General Experimental Protocol for Kinetic Studies of this compound Solvolysis

  • Reaction Setup: A solution of this compound of known concentration is prepared in the desired alcohol solvent. The reaction is carried out in a constant-temperature bath to ensure precise temperature control.

  • Monitoring the Reaction: The progress of the solvolysis reaction is monitored by determining the concentration of the hydrochloric acid (HCl) produced as a byproduct. This is typically achieved through one of two methods:

    • Conductivity Measurement: The increase in the conductivity of the solution due to the formation of ions (H+ and Cl-) is measured over time using a conductometer. The rate constant can be calculated from the change in conductivity.

    • Titration: Aliquots of the reaction mixture are withdrawn at specific time intervals and the reaction is quenched, usually by adding a non-polar aprotic solvent like acetone. The amount of HCl produced is then determined by titration with a standardized solution of a strong base, such as sodium hydroxide, using a suitable indicator.

  • Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the concentration of this compound versus time. The slope of the resulting straight line is equal to -k.

  • Determination of Activation Parameters: The experiment is repeated at several different temperatures. The activation energy (Ea) is then determined from the Arrhenius equation by plotting ln(k) versus 1/T. The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) are subsequently calculated using the Eyring equation.

Visualizations

Reaction Signaling Pathway

The solvolysis of this compound in an alcohol (ROH) proceeds via an SN1 mechanism, which involves the formation of a carbocation intermediate.

sn1_mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation This compound This compound Carbocation_Intermediate sec-Butyl Carbocation + Cl- This compound->Carbocation_Intermediate Slow Oxonium_Ion Protonated Ether Carbocation_Intermediate->Oxonium_Ion Fast Alcohol Alcohol (ROH) Ether_Product Ether Product (ROR') Oxonium_Ion->Ether_Product Fast Protonated_Alcohol ROH2+ Oxonium_Ion->Protonated_Alcohol Deprotonation Alcohol2 Alcohol (ROH) experimental_workflow Start Start Prepare_Solution Prepare this compound in Alcohol Solution Start->Prepare_Solution Constant_Temp Place in Constant Temperature Bath Prepare_Solution->Constant_Temp Monitor_Reaction Monitor Reaction Progress (Conductivity or Titration) Constant_Temp->Monitor_Reaction Collect_Data Collect Data at Timed Intervals Monitor_Reaction->Collect_Data Repeat_Temp Repeat at Different Temperatures Collect_Data->Repeat_Temp Analyze_Data Data Analysis: Calculate k, ΔH‡, ΔS‡ Repeat_Temp->Analyze_Data End End Analyze_Data->End

Safety Operating Guide

Proper Disposal of 2-Chlorobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 2-chlorobutane is a critical aspect of laboratory safety and chemical management. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in compliance with safety regulations. Adherence to these protocols is paramount to protecting laboratory personnel and the environment.

Immediate Safety and Hazard Information

This compound, also known as sec-butyl chloride, is a highly flammable and hazardous chemical.[1][2][3] Understanding its properties is the first step in ensuring safe handling and disposal.

Hazard ClassificationDescription
Physical Hazards Highly flammable liquid and vapor.[1][2][3] Vapors are heavier than air and may travel to a source of ignition and flash back.[4]
Health Hazards Harmful if swallowed, inhaled, or absorbed through the skin.[3] May cause eye and skin irritation.[3][4] Inhalation of high vapor concentrations can lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[2]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[2][5]

Personal Protective Equipment (PPE)

When handling this compound waste, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Use compatible, chemical-resistant gloves.[3]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[1]

  • Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the approved method for the disposal of this compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

Step 1: Waste Segregation and Collection

  • Segregate Waste: Collect this compound waste separately from non-halogenated organic waste to ensure proper disposal.[6]

  • Use a Designated Container: Transfer the waste into a clearly labeled, leak-proof, and chemically compatible container.[6] The container should be marked as "Halogenated Organic Waste" and specify "this compound".[6]

Step 2: Secure Storage of Waste

  • Proper Sealing: Ensure the waste container is tightly closed when not in use to prevent the escape of flammable vapors.[1][2]

  • Designated Storage Area: Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[1][2] This area should be away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to mitigate spills.

Step 3: Arrange for Professional Disposal

  • Contact a Licensed Vendor: The disposal of this compound must be conducted by a licensed and certified hazardous waste management company.[1][5][6]

  • Incineration: The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3][6] This process ensures the complete destruction of the hazardous compound.[6]

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is required to prevent injury and environmental contamination.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[3][4]

  • Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.[4]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to absorb the spilled liquid.[4]

  • Clean-Up: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[3][4]

  • Decontaminate: Wash the spill site after the material has been removed.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Secure Storage cluster_2 Step 3: Professional Disposal A Generate this compound Waste B Segregate from Non-Halogenated Waste A->B C Transfer to Labeled, Compatible Container B->C D Seal Container Tightly C->D Waste Ready for Storage E Store in Cool, Dry, Ventilated Area D->E F Ensure Away from Ignition Sources E->F G Contact Licensed Waste Disposal Vendor F->G Waste Ready for Disposal H Arrange for Pickup and Transport G->H I High-Temperature Incineration H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of 2-Chlorobutane (CAS No. 78-86-4), a highly flammable and potentially hazardous chemical. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationStandard
Eye and Face Protection Safety glasses with side-shields and a face shield.NIOSH (US) or EN 166 (EU) approved.[1]
Hand Protection Chemical-resistant gloves. Gloves must be inspected prior to use and disposed of after contamination.EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]Appropriate government standards.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3]

Safe Handling and Storage Protocols

This compound is a highly flammable liquid and vapor.[2] Strict adherence to the following operational procedures is mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Ground and bond containers when transferring material to prevent static discharge.[2][3]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) for this compound before use.

  • Inspect all PPE for integrity before starting any procedure.

  • Avoid inhalation of vapor or mist.[1][2][5]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][6]

  • Use only non-sparking tools.[2][6]

  • Take measures to prevent the buildup of electrostatic charge.[1][2][5]

  • Wash hands thoroughly after handling.[2]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep containers tightly closed.[1][2][6]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][2][5]

  • Store in a designated flammables area, away from incompatible materials such as strong oxidizing agents.[3][4]

Emergency and Disposal Plans

Accidental Release Measures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition.[2][5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][2][5]

  • Clean-up: For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.[7] For large spills, use a non-sparking tool to collect the material.[3]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing immediately. Rinse skin with plenty of water for at least 15 minutes.[3][4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Contact a licensed professional waste disposal service.[1][2]

  • Do not empty into drains.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

Visual Safety Workflows

To further clarify the necessary procedures, the following diagrams illustrate the standard operating procedure for handling this compound and the decision-making process in the event of an emergency.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal ReadSDS Read SDS InspectPPE Inspect PPE ReadSDS->InspectPPE CheckVentilation Verify Fume Hood Operation InspectPPE->CheckVentilation DonPPE Don Appropriate PPE CheckVentilation->DonPPE TransferChemical Transfer this compound (Grounded Equipment) DonPPE->TransferChemical PerformExperiment Perform Experiment TransferChemical->PerformExperiment CloseContainer Securely Close Container PerformExperiment->CloseContainer LabelWaste Label Hazardous Waste PerformExperiment->LabelWaste CleanWorkArea Clean Work Area CloseContainer->CleanWorkArea DoffPPE Doff PPE CleanWorkArea->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands StoreWaste Store in Designated Area LabelWaste->StoreWaste ArrangeDisposal Arrange for Professional Disposal StoreWaste->ArrangeDisposal

Caption: A step-by-step workflow for the safe handling of this compound.

EmergencyResponse Emergency Response Protocol for this compound Incidents cluster_spill Spill Response cluster_exposure Exposure Response Incident Incident Occurs (Spill or Exposure) Evacuate Evacuate Area Incident->Evacuate Spill RemoveContaminated Remove Contaminated Clothing Incident->RemoveContaminated Exposure IgnitionSources Remove Ignition Sources Evacuate->IgnitionSources Ventilate Ventilate Area IgnitionSources->Ventilate Contain Contain Spill Ventilate->Contain Cleanup Clean Up with Inert Absorbent Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Rinse Rinse Affected Area (15 mins) RemoveContaminated->Rinse SeekMedical Seek Immediate Medical Attention Rinse->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Caption: Decision-making flowchart for responding to this compound incidents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorobutane
Reactant of Route 2
2-Chlorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.